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5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL Documentation Hub

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  • Product: 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL
  • CAS: 59108-09-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL

This technical guide provides an in-depth analysis of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol , a specialized heterocyclic building block used in the synthesis of high-value pharmaceutical and agrochemical age...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol , a specialized heterocyclic building block used in the synthesis of high-value pharmaceutical and agrochemical agents.

Structural Dynamics, Synthetic Pathways, and Reactivity Profile[1]

Executive Summary

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-09-7) is a tri-substituted quinoline scaffold characterized by a unique electronic push-pull system.[1] The electron-withdrawing trifluoromethyl group at C2 and the chlorine at C5, combined with the electron-donating methyl group at C8, create a highly specific steric and electrostatic profile. This compound serves as a critical intermediate in the discovery of anti-infectives (specifically anti-plasmodial and anti-tubercular agents) and kinase inhibitors , where the 4-hydroxy group functions as a "chemical handle" for further derivatization into 4-aminoquinolines.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

PropertySpecification
IUPAC Name 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
CAS Number 59108-09-7
Molecular Formula C₁₁H₇ClF₃NO
Molecular Weight 261.63 g/mol
Appearance Off-white to pale yellow solid
Melting Point 165–170 °C (Typical for class)
pKa (Calculated) ~6.5 (4-OH acidic proton), ~2.0 (Quinoline N)
LogP 3.2 – 3.5 (Highly Lipophilic due to -CF₃/Cl)
Tautomeric Equilibrium

A critical feature of this molecule is the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. While IUPAC nomenclature often defaults to the "-ol" suffix, in solution and solid-state, the 4-quinolone (NH-keto) tautomer typically predominates due to the aromaticity of the pyridone-like ring and strong intermolecular hydrogen bonding.

However, the presence of the electron-withdrawing 2-trifluoromethyl group significantly increases the acidity of the NH proton, potentially shifting the equilibrium slightly compared to non-fluorinated analogs.

Tautomerism cluster_0 Tautomeric Equilibrium Enol 4-Hydroxyquinoline Form (Aromatic Pyridine Ring) Prevalent in basic conditions Keto 4-Quinolone Form (NH-Keto / Pyridone) Predominant in neutral solution Enol->Keto  H-shift  

Figure 1: Tautomeric equilibrium typical of 4-substituted quinolines. The 2-CF3 group enhances the acidity of the system.

Synthetic Architecture

The synthesis of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol follows a modified Conrad-Limpach cyclization . This route is preferred for its scalability and regioselectivity.

Retrosynthetic Analysis

The core is disconnected at the N1-C2 and C3-C4 bonds, revealing two primary precursors:

  • 5-Chloro-2-methylaniline (Provides the benzene ring, N, and substituents at C5/C8).

  • Ethyl 4,4,4-trifluoroacetoacetate (Provides C2, C3, C4, and the CF₃ group).

Optimized Synthetic Protocol

Step 1: Enamine Formation

  • Reagents: 5-Chloro-2-methylaniline (1.0 eq), Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq).

  • Solvent: Toluene or Benzene (Anhydrous).

  • Conditions: Reflux with a Dean-Stark trap to remove water.[2]

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the beta-keto ester, followed by dehydration to form the ethyl 3-((5-chloro-2-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate .

Step 2: Thermal Cyclization

  • Medium: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA).

  • Temperature: 250°C (Thermal) or 120-140°C (Acid mediated).

  • Process: The enamine intermediate undergoes intramolecular electrophilic aromatic substitution. The ring closure occurs ortho to the amine. Since the ortho position occupied by the methyl group is blocked, cyclization occurs exclusively at the open ortho position (position 6 of the aniline), yielding the 5-chloro-8-methyl substitution pattern on the quinoline.

Synthesis Aniline 5-Chloro-2-methylaniline (CAS 95-79-4) Enamine Enamine Intermediate (Isolated or in-situ) Aniline->Enamine Condensation (Toluene, pTSA, Reflux, -H2O) KetoEster Ethyl 4,4,4-trifluoroacetoacetate KetoEster->Enamine Condensation (Toluene, pTSA, Reflux, -H2O) Product 5-Chloro-8-methyl-2-(trifluoromethyl) quinolin-4-ol Enamine->Product Cyclization (Dowtherm A, 250°C) -EtOH

Figure 2: Synthetic workflow via the Conrad-Limpach approach. High temperature is required to drive the elimination of ethanol and aromatization.

Reactivity & Functionalization[9]

The 4-hydroxy group is rarely the final endpoint; it is a gateway to lipophilic drug candidates.

Deoxychlorination (Activation)

The most common reaction is the conversion of the 4-OH to a 4-Cl group using phosphoryl chloride (POCl₃). This transforms the molecule into 4,5-dichloro-8-methyl-2-(trifluoromethyl)quinoline , a potent electrophile.

  • Reagents: POCl₃ (neat or in toluene), catalytic DMF (Vilsmeier-Haack type activation).

  • Mechanism: The DMF activates POCl₃, reacting with the quinolone oxygen to form a chloro-iminium intermediate, which is then displaced by chloride.

Nucleophilic Aromatic Substitution (S_NAr)

The resulting 4-chloro derivative is highly reactive toward nucleophiles (amines, thiols, alkoxides) due to the electron-deficient nature of the pyridine ring, further enhanced by the 2-CF₃ group .

  • Regioselectivity: Substitution occurs exclusively at C4. The C5-chlorine is much less reactive due to steric hindrance (periposition) and lack of direct resonance activation compared to the C4 position.

Reactivity Start 4-Hydroxy Precursor Chloro 4-Chloro Derivative Start->Chloro POCl3, DMF Deoxychlorination Final 4-Amino/Alkoxy Drug Candidate Chloro->Final R-NH2 or R-OH S_NAr Displacement

Figure 3: Functionalization pathway transforming the scaffold into active pharmaceutical ingredients.

Applications in Drug Discovery[3]

Anti-Infectives (Malaria & TB)

This scaffold is structurally homologous to Mefloquine (Lariam). The 2-CF₃ group is critical for metabolic stability (blocking oxidation) and increasing lipophilicity to penetrate the blood-brain barrier or parasitic membranes.

  • Mechanism: 4-Aminoquinoline derivatives bind to heme in the parasite's food vacuole, preventing the detoxification of free heme. The 5-chloro and 8-methyl substituents modulate the pKa of the quinoline nitrogen, optimizing accumulation in the acidic food vacuole [1].

Kinase Inhibition

In oncology, 2-(trifluoromethyl)quinolines serve as ATP-competitive inhibitors. The rigid bicyclic core mimics the adenine ring of ATP, while the 4-position substituent projects into the solvent-accessible region or hydrophobic pocket of the kinase [2].

References

  • Synthesis and antimalarial activity of 4-aminoquinoline derivatives. Journal of Medicinal Chemistry. (General reference for class).

  • Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents. Bioorganic Chemistry, 2023.[3]

  • ChemicalBook Entry: 5-CHLORO-8-METHYL-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL. (CAS Verification).

  • Conrad-Limpach Synthesis of Quinolines. Organic Chemistry Portal.

(Note: While specific papers solely dedicated to the "5-chloro-8-methyl" analog are rare, the chemistry is extrapolated from the well-documented 2-trifluoromethyl-4-hydroxyquinoline class referenced above.)

Sources

Exploratory

Technical Monograph: Therapeutic Potential & Synthetic Utility of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Derivatives

Executive Summary: The Fluorinated Quinoline Advantage In the landscape of modern medicinal chemistry, the 2-(trifluoromethyl)quinolin-4-ol scaffold represents a "privileged structure"—a molecular framework capable of pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Quinoline Advantage

In the landscape of modern medicinal chemistry, the 2-(trifluoromethyl)quinolin-4-ol scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide focuses on a specific, highly optimized derivative: 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-09-7) .

This molecule is not merely a chemical intermediate; it is a pharmacophore template designed to overcome common failure modes in drug development:

  • Metabolic Stability: The 5-chloro and 2-trifluoromethyl groups block primary sites of oxidative metabolism (CYP450).

  • Lipophilicity: The trifluoromethyl (

    
    ) group significantly enhances membrane permeability, critical for intracellular targets (e.g., Mycobacterium tuberculosis ATP synthase) and CNS penetration (e.g., neuro-oncology).
    
  • Steric Modulation: The 8-methyl group introduces steric bulk adjacent to the quinoline nitrogen, modulating pKa and preventing N-oxidation.

This guide outlines the synthesis, functionalization, and therapeutic potential of this scaffold, providing actionable protocols for researchers.

Chemical Architecture & Synthesis[1][2][3]

Retrosynthetic Analysis

The construction of the 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol core relies on the Conrad-Llimpach synthesis , a robust method for generating 4-hydroxyquinolines from anilines and


-keto esters.

Key Reagents:

  • Substrate: 5-Chloro-2-methylaniline (5-Chloro-o-toluidine).

  • Cyclization Agent: Ethyl 4,4,4-trifluoroacetoacetate.

  • Catalyst: Polyphosphoric acid (PPA) or Diphenyl ether (thermal cyclization).

Reaction Mechanism & Pathway

The reaction proceeds via the formation of an enamino-ester intermediate, followed by thermal cyclization.

SynthesisPathway Aniline 5-Chloro-2-methylaniline Intermediate Enamino-Ester Intermediate (Schiff Base) Aniline->Intermediate Condensation (Cat. Acid) KetoEster Ethyl 4,4,4-trifluoroacetoacetate KetoEster->Intermediate Cyclization Thermal Cyclization (250°C / Diphenyl Ether) Intermediate->Cyclization - EtOH Product 5-Chloro-8-methyl-2-(trifluoromethyl) quinolin-4-ol Cyclization->Product Tautomerization

Figure 1: Synthetic pathway via Conrad-Llimpach cyclization. High-temperature cyclization favors the 4-hydroxy isomer.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Isolate high-purity 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol.

Materials:

  • 5-Chloro-2-methylaniline (1.0 eq)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.2 eq)

  • Diphenyl ether (Solvent, 10 mL/g substrate)

  • Ethanol (for recrystallization)

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, reflux the aniline and keto-ester in benzene or toluene with a catalytic amount of p-toluenesulfonic acid (pTSA) for 4 hours. Monitor water collection.

  • Solvent Swap: Evaporate the solvent to yield the crude enamino-ester oil.

  • Cyclization: Add the crude oil dropwise to boiling diphenyl ether (250°C). Critical Step: Maintain temperature to ensure rapid cyclization and removal of ethanol byproduct.

  • Precipitation: Cool the reaction mixture to room temperature. Dilute with hexane to precipitate the crude quinolin-4-ol.

  • Purification: Filter the solid and recrystallize from ethanol/water (9:1).

  • Validation: Verify structure via

    
    H-NMR (DMSO-
    
    
    
    ) and LC-MS (Expected M+H: ~262).

Therapeutic Potential & Biological Applications[2][3][4][5][6][7]

The 4-hydroxy group is rarely the final pharmacophore; it serves as a "handle" for conversion to 4-chloro or 4-amino derivatives. The specific substitution pattern (5-Cl, 8-Me, 2-CF3) confers unique properties.

Infectious Disease: Tuberculosis & Malaria

The structural homology to Mefloquine and Bedaquiline suggests high potential in targeting mycobacterial ATP synthase and plasmodial heme polymerization.

  • Mechanism: The lipophilic 2-

    
     group allows the molecule to penetrate the waxy cell wall of Mycobacterium tuberculosis.
    
  • Target: The quinoline ring can intercalate into DNA or bind to the proton pump of ATP synthase.

  • Optimization: Converting the 4-OH to a 4-aminoalkyl side chain (similar to Chloroquine) drastically increases accumulation in the parasite food vacuole.

Oncology: Microtubule Inhibition

Recent studies on 2-(trifluoromethyl)quinolin-4-amine derivatives have identified them as potent inhibitors of tubulin polymerization, arresting cancer cells in the G2/M phase.

  • SAR Insight: The 5-chloro substituent enhances hydrophobic interaction within the colchicine-binding site of tubulin.

  • Workflow:

    • Convert 4-OH to 4-Cl (using

      
      ).
      
    • Nucleophilic substitution with aromatic amines or piperazines.

    • Screen against HeLa and MCF-7 cell lines.

TherapeuticPathways Core 5-Chloro-8-methyl-2-(trifluoromethyl) quinolin-4-ol ChloroDeriv 4-Chloro Derivative (Key Electrophile) Core->ChloroDeriv POCl3 / Reflux TB Antitubercular Agents (Target: ATP Synthase) ChloroDeriv->TB + Diamine Sidechain Malaria Antimalarial Agents (Target: Heme Polymerization) ChloroDeriv->Malaria + Piperidine Sidechain Cancer Antitumor Agents (Target: Tubulin/Kinases) ChloroDeriv->Cancer + Aromatic Amine

Figure 2: Divergent synthesis from the core scaffold to three major therapeutic classes.

Functionalization Protocol: Chlorination

To unlock the therapeutic potential, the 4-hydroxy group must be activated.

Objective: Synthesize 4,5-dichloro-8-methyl-2-(trifluoromethyl)quinoline.

Procedure:

  • Setup: Place 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in a dry flask.

  • Reagent: Add Phosphorus Oxychloride (

    
    , 5.0 eq). Caution: Corrosive.
    
  • Reaction: Reflux at 105°C for 2-3 hours. Monitor by TLC (the starting material is polar/fluorescent; product is non-polar).

  • Quench: Pour the cooled mixture onto crushed ice/ammonia water to neutralize.

  • Extraction: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Result: A reactive intermediate ready for

    
     reactions with amines.
    

Quantitative Data Summary (Simulated SAR)

The following table summarizes the expected impact of substituents based on Structure-Activity Relationship (SAR) data from analogous 2-trifluoromethylquinolines [1, 2].

Substituent PositionModificationEffect on Lipophilicity (LogP)Biological Impact
C-2 Trifluoromethyl (

)
+1.2 (High Increase)Increases metabolic stability; enhances membrane permeability.
C-4 Hydroxyl (

)
-H-bond donor; poor permeability. Must be derivatized to amine/ether.
C-5 Chlorine (

)
+0.7Blocks CYP450 oxidation at C5; enhances hydrophobic binding.
C-8 Methyl (

)
+0.5Steric bulk protects N1; modulates basicity.

References

  • Liu, K., et al. (2023).[1] "Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity."[1] Bioorganic Chemistry, 139, 106727.

  • Musial, A., et al. (2024). "Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications." International Journal of Chemical Studies.

  • Echemi. (2024). "5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Product Page." Echemi Chemical Database.

  • Smolecule. (2023). "Biological Activity of 5-Chloro-8-hydroxyquinoline Derivatives." Smolecule Research.

Sources

Foundational

Technical Guide: Tautomeric Equilibrium of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one

Executive Summary This technical guide analyzes the structural dynamics of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol , specifically its tautomeric equilibrium with its keto-isomer, 5-Chloro-8-methyl-2-(trifluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural dynamics of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol , specifically its tautomeric equilibrium with its keto-isomer, 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one .

While often cataloged as a "quinolin-4-ol" (enol form) in chemical inventories, experimental evidence and thermodynamic principles dictate that the 4-quinolone (keto form) is the predominant species in the solid state and polar solutions. This distinction is critical for medicinal chemistry, as the tautomeric state dictates hydrogen bond donor/acceptor profiles, solubility, and binding affinity in active sites (e.g., kinase domains or metallo-enzyme pockets).

This guide details the electronic influence of the 2-trifluoromethyl (


) and 8-methyl groups, provides validated analytical protocols for distinguishing the tautomers, and outlines a robust synthetic pathway.

Part 1: The Tautomeric Landscape

The Equilibrium

The molecule exists in a dynamic equilibrium between two forms:

  • The Enol (4-Hydroxyquinoline): Aromatic pyridine ring; hydroxyl group at C4.

  • The Keto (4-Quinolone): Aromatic pyridone ring; carbonyl at C4; protonated nitrogen (NH).

In the context of 5-Chloro-8-methyl-2-(trifluoromethyl)quinoline, this equilibrium is heavily influenced by the 2-trifluoromethyl group .

Substituent Effects on Stability

The stability of the tautomers is governed by the electronic push-pull between the substituents:

SubstituentPositionElectronic EffectImpact on Tautomerism
Trifluoromethyl (-

)
C2Strong EWG (-I)Critical Differentiator. Withdraws electron density from the ring. It destabilizes the N-H bond (increasing acidity) compared to non-fluorinated quinolones. However, it also destabilizes the C-OH bond. In gas phase, it stabilizes the enol; in solution, it supports the keto form.
Chlorine (-Cl) C5EWG (-I, +M)Withdraws density from the benzene ring. Increases the overall lipophilicity and acidity of the phenol/NH.
Methyl (-

)
C8EDG (+I), StericSteric Gatekeeper. Located peri- to the Nitrogen. The steric bulk hinders solvation of the N-H, potentially destabilizing the keto form slightly compared to the 8-H analog, but the electronic donation stabilizes the cationic character of the Nitrogen in the keto form.
Thermodynamic Preference
  • Solid State: Exclusively 4-Quinolone (Keto) . Driven by strong intermolecular hydrogen bonding (Head-to-Tail dimers) forming a high-melting crystal lattice.

  • Polar Solution (DMSO, MeOH, Water): Predominantly 4-Quinolone (Keto) . The high dielectric constant stabilizes the zwitterionic resonance structure of the pyridone ring.

  • Non-Polar Solution (

    
    , Hexane):  Shift toward 4-Hydroxyquinoline (Enol) . The 2-
    
    
    
    group reduces the basicity of the nitrogen, and in the absence of stabilizing solvent interactions, the aromatization of the pyridine ring (enol form) becomes energetically competitive.

Part 2: Visualization of Pathways

Diagram 1: Tautomeric Equilibrium & Solvent Influence

Tautomerism cluster_0 Environmental Factors Enol Enol Form (4-Hydroxyquinoline) Favored in Gas Phase/Non-Polar Transition Proton Transfer (Intermolecular or Solvent Mediated) Enol->Transition Deprotonation of OH Transition->Enol Protonation of O Keto Keto Form (4-Quinolone) Favored in Solid State/Polar Solvents Transition->Keto Protonation of N Keto->Transition Deprotonation of NH Factor1 DMSO/Water: Stabilizes Keto (Dipole) Factor2 Chloroform: Shifts toward Enol Factor3 2-CF3 Group: Reduces N-Basicity

Caption: The proton transfer equilibrium is solvent-dependent. Polar solvents lock the Keto form; the 2-CF3 group allows Enol presence in non-polar media.

Part 3: Analytical Characterization Protocols

To scientifically validate the structure, one cannot rely on melting point alone. The following NMR protocols provide definitive proof.

NMR Spectroscopy (The Gold Standard)

Objective: Distinguish between the C=O (Keto) and C-OH (Enol) carbon signals.

Protocol:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-

    
      (favors Keto) and a separate sample in 
    
    
    
    (may show tautomeric mixture).
  • Acquisition: Run

    
     NMR (minimum 1024 scans) and 
    
    
    
    NMR.
  • Analysis Criteria:

FeatureKeto Form (4-Quinolone)Enol Form (4-Hydroxyquinoline)

C4 Shift
172 - 178 ppm (Carbonyl)160 - 165 ppm (C-OH)

C2 Shift
Quartet (

Hz)
Quartet (

Hz)

H NH/OH
11.0 - 13.0 ppm (Broad singlet, NH)9.0 - 10.5 ppm (Sharp/Broad, OH)

F Shift

to

ppm

to

ppm (Minor shift)

Expert Insight: In DMSO-


, you will observe the C4 signal near 175 ppm, confirming the quinolone structure. If you see a signal near 162 ppm in 

, do not assume impurity; it is the enol tautomer.
Infrared (IR) Spectroscopy
  • Keto Form: Strong absorption at 1620–1640 cm

    
      (C=O stretch, often lowered by H-bonding).
    
  • Enol Form: Absence of carbonyl stretch; presence of broad OH stretch (3000–3300 cm

    
    ) and C=N stretch (~1590 cm
    
    
    
    ).

Part 4: Synthetic Methodology

This protocol utilizes a modified Conrad-Limpach synthesis , optimized for the electron-deficient nature of the trifluoromethyl group.

Reaction Scheme
  • Condensation: 2-Methyl-5-chloroaniline + Ethyl 4,4,4-trifluoroacetoacetate

    
     Enamine Intermediate.
    
  • Cyclization: Thermal cyclization in diphenyl ether or PPA (Polyphosphoric Acid).

Step-by-Step Protocol

Step 1: Enamine Formation

  • Charge a round-bottom flask with 2-Methyl-5-chloroaniline (1.0 eq), Ethyl 4,4,4-trifluoroacetoacetate (1.2 eq), and a catalytic amount of p-TsOH (0.05 eq) in Toluene.

  • Fit with a Dean-Stark trap. Reflux for 4–6 hours until water collection ceases.

  • Concentrate in vacuo to yield the crude enamine (imine) intermediate.

Step 2: Thermal Cyclization (Critical Step) Rationale: The 2-CF3 group deactivates the ring, requiring high temperatures for Electrophilic Aromatic Substitution.

  • Heat Diphenyl ether (10 volumes) to 250°C .

  • Add the crude enamine dropwise to the boiling solvent. Caution: Rapid evolution of ethanol.

  • Maintain temperature for 30–60 minutes.

  • Cool to ~80°C and pour slowly into Hexane (20 volumes). The product will precipitate.

  • Filter the solid.

Step 3: Purification & Workup

  • Wash the filter cake with hot hexane to remove diphenyl ether.

  • Recrystallize from Ethanol/Water or Acetic Acid .

  • Dry under vacuum at 60°C.

Diagram 2: Synthetic Workflow

Synthesis Start Start: 2-Methyl-5-chloroaniline + Ethyl 4,4,4-trifluoroacetoacetate Step1 Condensation (Toluene, p-TsOH, Reflux) - H2O Start->Step1 Inter Intermediate: Enamine/Imine Step1->Inter Step2 Cyclization (Diphenyl Ether, 250°C) - EtOH Inter->Step2 Precip Precipitation (Pour into Hexane) Step2->Precip Final Final Product: 5-Chloro-8-methyl-2-(trifluoromethyl) quinolin-4(1H)-one Precip->Final

Caption: High-temperature cyclization is required to overcome the electron-withdrawing effect of the CF3 group.

Part 5: Biological & Pharmaceutical Relevance[2][3][4][5]

Pharmacophore Implications

In drug design, the distinction between the "ol" and "one" forms is vital for docking studies:

  • H-Bonding: The Quinolone (NH) is a Hydrogen Bond Donor (HBD), while the Carbonyl is a Hydrogen Bond Acceptor (HBA). The Enol (OH) is both an HBD and HBA at the oxygen, but the Nitrogen becomes a pure HBA (pyridine-like).

  • Lipophilicity (LogP): The 2-CF3 group significantly increases lipophilicity (

    
    ). The 5-Cl and 8-Me further enhance hydrophobic interactions.
    
  • Bioisosterism: This scaffold is a bioisostere of the 4-hydroxycoumarin and quinolone antibiotic scaffolds.

Solubility Challenges

The 4-quinolone form has high lattice energy (high melting point, often >250°C) due to intermolecular H-bonding.

  • Formulation Tip: To improve solubility, conversion to a salt is difficult due to the low basicity of the amine caused by the 2-CF3 group. Co-solvents (PEG, surfactants) or amorphous solid dispersions are recommended.

References

  • Tautomerism of 4-Quinolones: Edler, M. C., et al. (2015).[1] "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters." Journal of Organic Chemistry. Validates the thermodynamic preference for the keto form in solution.

  • Sloop, J. C., et al. (2006). "Synthesis of fluorinated quinolines via the Conrad-Limpach reaction." Journal of Fluorine Chemistry.
  • NMR Characterization of Tautomers: Claramunt, R. M., et al. (2006). "The structure of 4-hydroxyquinoline (4-quinolinone) in the solid state and in solution."[2] Arkivoc. Authoritative source on 13C NMR shifts distinguishing C=O vs C-OH.

  • Effect of Electron Withdrawing Groups: Gomes, P., et al. (2013). "A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect." Chemical Science Transactions. Explains the role of EWGs (like Cl and CF3) in stabilizing specific tautomers in gas phase vs solution.

Sources

Exploratory

The Ascendancy of 2-(Trifluoromethyl)quinolines: A Technical Guide for Modern Medicinal Chemistry

Abstract The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone of medicinal chemistry, lending its rigid and versatile framework to a multitude of therapeutic agents.[1] The strategic incor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone of medicinal chemistry, lending its rigid and versatile framework to a multitude of therapeutic agents.[1] The strategic incorporation of a trifluoromethyl (CF3) group at the 2-position has emerged as a transformative approach in drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the parent molecule. This in-depth technical guide provides a comprehensive exploration of 2-(trifluoromethyl)quinoline scaffolds for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies, delve into the compelling structure-activity relationships, and illuminate the therapeutic potential of this remarkable class of compounds across oncology, virology, and inflammatory diseases. This guide is designed to be a practical and insightful resource, bridging fundamental principles with field-proven applications to empower the next generation of drug discovery.

Introduction: The Strategic Advantage of the 2-(Trifluoromethyl)quinoline Scaffold

The quinoline ring system, composed of a benzene ring fused to a pyridine ring, offers a unique combination of aromaticity, hydrogen bonding capability, and opportunities for diverse functionalization.[2] This has led to its prevalence in a wide array of FDA-approved drugs.[3] The introduction of a trifluoromethyl group, a bioisostere for a methyl group, imparts a range of desirable attributes to the quinoline core. The high electronegativity and metabolic stability of the C-F bond can significantly enhance a molecule's resistance to oxidative metabolism, thereby improving its pharmacokinetic profile.[4] Furthermore, the CF3 group can modulate the basicity of the quinoline nitrogen and influence intermolecular interactions with biological targets, often leading to enhanced binding affinity and selectivity.[4]

This guide will systematically dissect the multifaceted role of the 2-(trifluoromethyl)quinoline scaffold in medicinal chemistry, providing a robust foundation for its rational application in drug discovery programs.

Synthetic Strategies: Accessing the 2-(Trifluoromethyl)quinoline Core

The efficient and versatile synthesis of the 2-(trifluoromethyl)quinoline scaffold is paramount for exploring its therapeutic potential. Several synthetic routes have been developed, each with its own advantages and substrate scope. A common and effective method involves the condensation of an aniline with a β-ketoester bearing a trifluoromethyl group, a variation of the classic Combes quinoline synthesis.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-(trifluoromethyl)quinoline derivatives, starting from readily available anilines and ethyl 4,4,4-trifluoroacetoacetate.

G cluster_synthesis Synthesis of 2-(Trifluoromethyl)quinolines Aniline Aniline Derivative Condensation Condensation (e.g., p-toluenesulfonic acid, heat) Aniline->Condensation TFAC Ethyl 4,4,4-trifluoroacetoacetate TFAC->Condensation Cyclization Intramolecular Cyclization (e.g., Dowtherm A, heat) Condensation->Cyclization Product 2-(Trifluoromethyl)quinolin-4-ol Cyclization->Product Functionalization Further Functionalization (e.g., Halogenation, Cross-coupling) Product->Functionalization FinalProduct Diverse 2-(Trifluoromethyl)quinoline Analogs Functionalization->FinalProduct

Caption: A generalized synthetic workflow for accessing diverse 2-(trifluoromethyl)quinoline analogs.

Experimental Protocol: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline[5]

This protocol provides a step-by-step method for the synthesis of a key intermediate, 4-hydroxy-2-(trifluoromethyl)quinoline, which can be further functionalized.

Materials:

  • Aniline

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • p-Toluenesulfonic acid

  • Toluene

  • Saturated aqueous NH4HCO3 solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (2.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), p-toluenesulfonic acid (0.05 eq.), and toluene.

  • Heat the reaction mixture to 140°C and reflux overnight, collecting the water that forms in the Dean-Stark trap.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous NH4HCO3 solution, followed by water and then saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a petroleum ether:ethyl acetate gradient to afford the desired 4-hydroxy-2-(trifluoromethyl)quinoline as a solid.[5]

Anticancer Applications: Targeting the Engines of Malignancy

The 2-(trifluoromethyl)quinoline scaffold has emerged as a powerful platform for the development of novel anticancer agents, with derivatives demonstrating potent activity against a range of cancer cell lines.[6][7] The mechanisms of action are diverse and often involve the inhibition of key signaling pathways that drive cancer cell proliferation and survival.[8][9]

Mechanism of Action: Inhibition of Tyrosine Kinases and Tubulin Polymerization

Many 2-(trifluoromethyl)quinoline derivatives exert their anticancer effects by targeting protein tyrosine kinases, which are often dysregulated in cancer.[10] By blocking the ATP-binding site of these enzymes, they can inhibit downstream signaling pathways responsible for cell growth and division. Another key mechanism involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

The following diagram illustrates the dual inhibitory action of certain 2-(trifluoromethyl)quinoline derivatives on cancer cell signaling and mitosis.

G cluster_anticancer Anticancer Mechanism of 2-(Trifluoromethyl)quinolines Molecule 2-(Trifluoromethyl)quinoline Derivative TK Tyrosine Kinase (e.g., EGFR, VEGFR) Molecule->TK binds to Tubulin Tubulin Molecule->Tubulin binds to TK_Inhibition Inhibition TK->TK_Inhibition Tubulin_Inhibition Inhibition Tubulin->Tubulin_Inhibition Signal_Transduction Signal Transduction Pathway TK_Inhibition->Signal_Transduction blocks Microtubule Microtubule Assembly Tubulin_Inhibition->Microtubule disrupts Proliferation Cell Proliferation & Survival Signal_Transduction->Proliferation promotes Mitosis Mitosis Microtubule->Mitosis essential for Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to Mitosis->Apoptosis arrest leads to G cluster_antiviral Antiviral Mechanism of 2-(Trifluoromethyl)quinolines Molecule 2-(Trifluoromethyl)quinoline Derivative Inhibition1 Inhibition Molecule->Inhibition1 Inhibition2 Inhibition Molecule->Inhibition2 Attachment Viral Attachment & Entry Uncoating Uncoating Attachment->Uncoating Replication Viral Replication Uncoating->Replication Assembly Viral Assembly & Release Replication->Assembly Inhibition1->Attachment interferes with Inhibition2->Replication inhibits

Caption: Potential antiviral mechanisms of 2-(trifluoromethyl)quinoline derivatives, targeting viral entry and replication.

Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected 2-(trifluoromethyl)quinoline derivatives, with data presented as EC50 values (the concentration required to inhibit 50% of the viral effect).

CompoundVirusCell LineEC50 (µM)Reference
Compound 1 SARS-CoV-2Vero 761.5 ± 1.0[12]
Compound 2 SARS-CoV-2Caco-25.9 ± 3.2[12]
Chloroquine HCoV-OC43HEL0.12[13]
Hydroxychloroquine HCoV-OC43HEL0.12-12[13]
Mefloquine Zika Virus--[14]
2,8-bis(trifluoromethyl)quinoline derivative 141a Zika Virus-0.8[12]
2,8-bis(trifluoromethyl)quinoline derivative 142 Zika Virus-0.8[12]
Experimental Protocol: Plaque Reduction Assay

[10][15][16] The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock with a known titer

  • 6-well or 12-well plates

  • Cell culture medium

  • 2-(Trifluoromethyl)quinoline compounds

  • Overlay medium (containing, for example, agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the 2-(trifluoromethyl)quinoline compound.

  • Infect the cell monolayers with a known amount of virus in the presence of the compound dilutions.

  • After a viral adsorption period, remove the inoculum and add the overlay medium containing the respective compound concentrations.

  • Incubate the plates until viral plaques are visible.

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value. [10][15][16]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. The 2-(trifluoromethyl)quinoline scaffold has shown potential in this area, with derivatives exhibiting inhibitory activity against key inflammatory targets. [13][17]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. [18]There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. [18] The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the inhibitory action of 2-(trifluoromethyl)quinoline derivatives.

G cluster_antiinflammatory Anti-inflammatory Mechanism of 2-(Trifluoromethyl)quinolines Molecule 2-(Trifluoromethyl)quinoline Derivative Inhibition Inhibition Molecule->Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Inhibition->COX2 selectively inhibits

Caption: Selective inhibition of COX-2 by 2-(trifluoromethyl)quinoline derivatives in the inflammatory pathway.

Quantitative Data: In Vitro COX-2 Inhibitory Activity

The following table summarizes the in vitro COX-2 inhibitory activity of selected quinoline derivatives, highlighting their potential as anti-inflammatory agents.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib -0.789.51[19]
PYZ16 -0.5210.73[19]
ODZ2 -0.48132.83[19]
Compound 12c >100.1>100[20]
Compound 14a >100.11>90.9[20]
Compound 14b >100.11>90.9[20]
Experimental Protocol: COX-2 Inhibitor Screening Assay

[21][22][23] This protocol outlines a general procedure for screening compounds for their ability to inhibit COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Heme cofactor

  • 2-(Trifluoromethyl)quinoline compounds

  • A method for detecting prostaglandin production (e.g., ELISA or LC-MS)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and COX-2 enzyme in a 96-well plate.

  • Add the 2-(trifluoromethyl)quinoline compounds at various concentrations to the wells. Include a known COX-2 inhibitor as a positive control and a vehicle control.

  • Pre-incubate the plate to allow the compounds to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value. [21][22][23]

Conclusion and Future Perspectives

The 2-(trifluoromethyl)quinoline scaffold has unequivocally established itself as a highly valuable and versatile platform in modern medicinal chemistry. Its unique combination of a rigid heterocyclic core and the electron-withdrawing, metabolically stable trifluoromethyl group provides a powerful toolkit for modulating the physicochemical and pharmacological properties of drug candidates. The compelling anticancer, antiviral, and anti-inflammatory activities demonstrated by derivatives of this scaffold underscore its significant therapeutic potential.

The future of 2-(trifluoromethyl)quinoline-based drug discovery is bright and holds immense promise. Further exploration of structure-activity relationships, particularly through the use of computational modeling and advanced synthetic methodologies, will undoubtedly lead to the identification of even more potent and selective drug candidates. The development of novel drug delivery systems and combination therapies incorporating these compounds will also be crucial in translating their preclinical promise into clinical success. As our understanding of the complex molecular mechanisms underlying various diseases continues to grow, the rational design and application of 2-(trifluoromethyl)quinoline scaffolds will remain at the forefront of the quest for innovative and effective medicines.

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Foundational

An In-depth Technical Guide to the Safety and Preliminary Toxicity Assessment of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction and Chemical Identity 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol is a halogenated quinoline derivative. The quinoline scaffold is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol is a halogenated quinoline derivative. The quinoline scaffold is a critical pharmacophore found in numerous biologically active compounds and approved pharmaceuticals. [1][2]The introduction of a chlorine atom, a methyl group, and a trifluoromethyl group to the quinoline core can significantly modulate its physicochemical properties, metabolic stability, and biological activity. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, which can influence a compound's pharmacokinetic profile. [2][3] Due to its structural motifs, 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol is of interest to researchers in medicinal chemistry and drug discovery. However, as a novel or specialized research chemical, comprehensive safety and toxicity data are not readily available in the public domain. This guide provides a framework for its safe handling and initial toxicological evaluation, emphasizing a precautionary approach in the absence of definitive data. When working with novel compounds of unknown toxicity, it is crucial to assume the compound is hazardous. [4][5][6]

Hazard Identification and Safety Data Sheet (SDS) Analysis

A complete, officially recognized Safety Data Sheet (SDS) for 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol with comprehensive hazard classifications is not currently available. A publicly accessible SDS from one supplier is largely incomplete, with no data provided for GHS pictograms, signal words, or hazard statements. [7]This lack of information necessitates a conservative approach to handling, assuming a significant hazard potential until empirical data suggests otherwise.

Inferred Hazard Profile from Structurally Related Compounds:

Given the absence of specific data, the potential hazards can be inferred from the parent quinoline molecule and related halogenated and trifluoromethylated compounds.

  • Quinoline: The parent compound, quinoline, is classified as hazardous. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer. [8]It is also toxic to aquatic life with long-lasting effects. [8]High exposure can lead to headache, nausea, vomiting, and dizziness, and it may cause liver damage. [9]* Halogenated Quinolines: Halogenated quinolines, such as 5-chloro-8-quinolinol, are known to be irritating to the eyes, respiratory system, and skin, and may cause sensitization by skin contact. [10]They are also considered harmful if swallowed. [10]* Trifluoromethylated Aromatics: The trifluoromethyl group is generally considered to be metabolically stable. [11]While not inherently toxic, its presence can influence the overall toxicological profile of the parent molecule. [2] Based on this information, it is prudent to handle 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol as a substance that is potentially:

  • Harmful or toxic via ingestion, inhalation, and dermal contact.

  • A skin and eye irritant.

  • A potential carcinogen and/or mutagen.

  • Harmful to the environment.

Table 1: Inferred Hazard Identification for 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Hazard ClassInferred ClassificationRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Warning/Danger)Based on the known toxicity of quinoline and halogenated quinolines. [8][12]
Skin Corrosion/Irritation Category 2 (Warning)Based on the known irritant properties of quinoline and its derivatives. [8]
Serious Eye Damage/Irritation Category 2 (Warning)Based on the known irritant properties of quinoline and its derivatives. [8]
Germ Cell Mutagenicity Suspected Mutagen (Category 2 - Warning)Based on the mutagenic potential of the quinoline scaffold. [8][12]
Carcinogenicity Suspected Carcinogen (Category 1B or 2 - Danger/Warning)Based on the carcinogenic properties of quinoline. [8][12]
Specific Target Organ Toxicity Potential for liver and other organ toxicityBased on the known hepatotoxicity of quinoline. [9]

Safe Handling and Personal Protective Equipment (PPE)

Due to the unknown and potentially significant hazards, strict adherence to safety protocols is mandatory.

Engineering Controls:

  • All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. [4]* Use of a portable blast shield within the fume hood is recommended if there is any potential for energetic reactions, although this is not specifically anticipated for this compound. [4] Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are required. A face shield should be worn if there is a splash hazard. [4]* Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact. Double-gloving is recommended. [4]* Body Protection: A lab coat is mandatory. Flame-resistant lab coats should be considered if working with flammable solvents. [4] Storage and Labeling:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [4][13][14]* The container must be clearly labeled with the chemical name and a statement such as "Hazard Not Fully Characterized" or "Suspected Toxin." [15]* Store in secondary containment to prevent release in case of a spill. [4]

Experimental Protocol: Preliminary In Vitro Cytotoxicity Assessment (MTT Assay)

To generate initial toxicity data, a standard in vitro cytotoxicity assay, such as the MTT assay, is recommended. This assay measures the metabolic activity of cells as an indicator of cell viability. [16][17] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that assesses cell viability. [17]In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. [16]The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm). [18][19] Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended research application) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium per well.

    • Incubate the plate overnight to allow the cells to attach. [20]3. Compound Preparation and Treatment:

    • Prepare a stock solution of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Blank: Wells with medium only (no cells) for background subtraction. [18]4. Incubation:

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions. [21]5. MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [22] * Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. [22]6. Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [18][19] * Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. 7. Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation and Interpretation

The results of the MTT assay should be presented in a clear and concise manner.

Table 2: Example of In Vitro Cytotoxicity Data for 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Cell LineIncubation Time (hours)IC50 (µM)
HeLa24[Insert Value]
HeLa48[Insert Value]
HepG224[Insert Value]
HepG248[Insert Value]

A lower IC50 value indicates higher cytotoxicity. This initial data provides a quantitative measure of the compound's potency in inhibiting cell viability in vitro and is a critical first step in its toxicological profiling.

Logical Workflow for Safety and Toxicity Assessment

The following diagram illustrates a logical workflow for the safe handling and preliminary toxicity screening of a novel research chemical like 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol.

G cluster_0 Phase 1: Hazard Assessment & Safe Handling cluster_1 Phase 2: Preliminary In Vitro Toxicity Screening cluster_2 Phase 3: Decision & Further Action A Identify Compound: 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol B Search for Existing SDS & Toxicity Data A->B C Data Found? B->C D Assume High Hazard: - Toxic - Irritant - Potential Carcinogen/Mutagen C->D No E Implement Strict Engineering Controls (Fume Hood) D->E F Mandate Full PPE: - Goggles/Face Shield - Double Gloves - Lab Coat E->F G Establish Safe Storage & Labeling Procedures F->G H Design In Vitro Cytotoxicity Assay (e.g., MTT Assay) G->H I Select Relevant Cell Lines H->I J Perform Dose-Response Experiment I->J K Data Analysis: Calculate IC50 Values J->K L Document & Report Findings K->L M Review IC50 Data L->M N Decision Point: Proceed with Research? M->N O Proceed with Caution: Refine Handling Procedures Based on Data N->O Yes P Halt Use or Seek Less Toxic Alternative N->P No (High Toxicity) Q Consider Further Toxicological Studies (e.g., Mechanistic, In Vivo) O->Q

Caption: Workflow for safety assessment of novel chemicals.

Conclusion

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol is a compound of interest for which comprehensive safety and toxicity data are lacking. This guide emphasizes the critical importance of treating such compounds as potentially hazardous until proven otherwise. By inferring risks from structurally related molecules, implementing stringent safe handling protocols, and conducting preliminary in vitro cytotoxicity assays, researchers can generate essential data to inform a risk assessment and guide the safe progression of their research. This systematic approach ensures both the safety of laboratory personnel and the integrity of the scientific process.

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  • Aromatic Trifluoromethylation with Metal Complexes. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Quinoline Toxicological Summary. (2023, November). Minnesota Department of Health. Retrieved February 15, 2026, from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • The oral toxicity of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) in beagle dogs. (1976, June). PubMed. Retrieved February 15, 2026, from [Link]

  • Evidence on the Carcinogenicity of 5-Chloro-o-toluidine and its Strong Acid Salts. (n.d.). OEHHA. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Role of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL as a pharmaceutical intermediate

The Role of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol as a Pharmaceutical Intermediate Executive Summary 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-09-7 ) is a high-value fluorinated heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol as a Pharmaceutical Intermediate

Executive Summary

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-09-7 ) is a high-value fluorinated heterocyclic intermediate used primarily in the synthesis of advanced pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the specific substitution pattern: a trifluoromethyl group at the C2 position (imparting metabolic stability and lipophilicity), a hydroxyl group at C4 (serving as a reactive handle for functionalization), and a 5-chloro-8-methyl motif on the benzenoid ring (modulating steric and electronic properties).

This compound serves as a critical scaffold for Glycogen Synthase Kinase-3 (GSK-3) inhibitors (investigated for neurodegenerative diseases like Alzheimer's) and is a privileged structure in the discovery of next-generation antimalarials and antitubercular agents , where the 2-trifluoromethylquinoline core is a proven pharmacophore (analogous to Mefloquine).

Chemical Identity & Physicochemical Profile

PropertyDetail
Chemical Name 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
CAS Number 59108-09-7
Molecular Formula C₁₁H₇ClF₃NO
Molecular Weight 261.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Low in water; soluble in DMSO, DMF, and hot alcohols
Tautomerism Exists in equilibrium with 5-chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one
Key Moiety 2-Trifluoromethyl group (Bioisostere for methyl/chloro; increases lipophilicity)

Synthetic Pathway: The Conrad-Limpach Protocol

The industrial preparation of this intermediate relies on the Conrad-Limpach synthesis , a robust cyclocondensation method. This route is preferred over the Knorr synthesis because it selectively yields the 4-hydroxy isomer (kinetically controlled) rather than the 2-hydroxy isomer.

Retrosynthetic Analysis

The quinoline core is constructed from two primary building blocks:

  • 2-Methyl-5-chloroaniline (CAS 95-81-8): Provides the benzenoid ring with the 5-Cl and 8-Me substituents.

  • Ethyl 4,4,4-trifluoroacetoacetate (CAS 372-31-6): Provides the pyridine ring carbons and the 2-CF3 group.

Step-by-Step Experimental Protocol

Step 1: Formation of the Enamino Ester (Schiff Base)

  • Reagents: 2-Methyl-5-chloroaniline (1.0 eq), Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), p-Toluenesulfonic acid (catalytic).

  • Solvent: Toluene or Benzene (anhydrous).

  • Procedure:

    • Charge the aniline and keto-ester into a reactor equipped with a Dean-Stark trap.

    • Reflux the mixture (110°C) to remove water azeotropically.

    • Monitor reaction progress via TLC/HPLC until the aniline is consumed.

    • Concentrate the solvent to obtain the crude enamino ester intermediate (often an oil).

    • Causality: Removal of water drives the equilibrium forward, favoring the imine/enamine formation essential for the subsequent cyclization.

Step 2: Thermal Cyclization

  • Medium: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA).

  • Procedure:

    • Pre-heat the heat transfer medium (Dowtherm A) to 250°C.

    • Add the crude enamino ester dropwise to the hot solvent. Rapid addition is crucial to prevent polymerization.

    • Maintain temperature at 250°C for 30–60 minutes. The high temperature overcomes the activation energy barrier for the intramolecular electrophilic aromatic substitution.

    • Cool the mixture to room temperature. The product, 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, typically precipitates out.

    • Filter the solid and wash with hexane/ether to remove the high-boiling solvent.

Step 3: Purification

  • Recrystallize from ethanol or acetic acid to remove regioisomeric impurities and unreacted starting materials.

Synthesis Visualization

Synthesis Aniline 2-Methyl-5-chloroaniline (CAS 95-81-8) Enamine Enamino Ester Intermediate (Schiff Base) Aniline->Enamine Reflux/Toluene (-H2O) Ester Ethyl 4,4,4-trifluoroacetoacetate (CAS 372-31-6) Ester->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Conrad-Limpach Product 5-Chloro-8-methyl-2-(trifluoromethyl) quinolin-4-ol (CAS 59108-09-7) Cyclization->Product Intramolecular SEAr

Figure 1: Conrad-Limpach synthesis pathway for constructing the fluorinated quinoline core.

Pharmaceutical Applications & Downstream Chemistry[2][4]

This intermediate is rarely the final drug; rather, it is a "privileged scaffold" converted into potent bioactive agents. The 4-hydroxyl group is the primary site of modification.

Key Transformation: Chlorination

The 4-OH group is converted to a chlorine atom using Phosphorus Oxychloride (POCl₃), yielding 4,5-dichloro-8-methyl-2-(trifluoromethyl)quinoline . This 4-chloro derivative is a highly reactive electrophile susceptible to Nucleophilic Aromatic Substitution (SₙAr).

Therapeutic Areas
  • Neurodegenerative Diseases (GSK-3 Inhibitors):

    • Mechanism:[1][2] The quinoline ring is fused or coupled to form tricyclic systems (e.g., phenanthrolines) that inhibit Glycogen Synthase Kinase-3 (GSK-3).

    • Relevance: GSK-3 inhibition is a leading strategy for treating Alzheimer's disease and tauopathies. Patent WO2010/066832 describes triple-substituted phenanthroline derivatives (synthesized from quinoline precursors) as potent GSK-3 inhibitors.

    • Role: The 5-chloro and 8-methyl groups provide critical steric bulk that fits the kinase ATP-binding pocket, while the 2-CF3 group enhances blood-brain barrier (BBB) permeability.

  • Anti-Infectives (Tuberculosis & Malaria):

    • Mechanism:[1][2] 2-Trifluoromethylquinolines interfere with the energy metabolism of mycobacteria (TB) and the heme detoxification pathway in Plasmodium (Malaria).

    • Analogy: The structure mimics Mefloquine (Lariam), but the specific 5-Cl/8-Me substitution alters the metabolic profile, potentially reducing neurotoxicity associated with bis-CF3 analogs.

Application Workflow

Applications Intermediate 5-Chloro-8-methyl-2-(trifluoromethyl) quinolin-4-ol ChloroDeriv 4,5-Dichloro-8-methyl- 2-(trifluoromethyl)quinoline Intermediate->ChloroDeriv POCl3 Chlorination SnAr SnAr Coupling (Amines/Phenols) ChloroDeriv->SnAr Nucleophilic Attack GSK3 GSK-3 Inhibitors (Neurodegenerative) SnAr->GSK3 Tricyclization AntiInfective Antimalarial/TB Candidates (Mefloquine Analogs) SnAr->AntiInfective Side Chain Attachment

Figure 2: Downstream conversion of the intermediate into bioactive pharmaceutical classes.

Quality Control & Critical Parameters

To ensure pharmaceutical grade quality (typically >98% purity), the following parameters must be controlled:

  • Regioisomer Control: The Conrad-Limpach synthesis can theoretically yield the 2-hydroxy isomer (Knorr product) if the temperature is not strictly controlled. HPLC analysis must confirm the absence of the 2-hydroxy impurity.

  • Fluorine Content: 19F-NMR is the definitive test to confirm the integrity of the trifluoromethyl group (-60 to -70 ppm range).

  • Residual Solvents: Diphenyl ether is high-boiling and difficult to remove. Gas Chromatography (GC) limits must be set for residual Dowtherm A.

References

  • Preparation of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol. ChemicalBook/BLD Pharm Product Data. CAS 59108-09-7.[3]

  • Triple substituted phenanthroline derivatives for the treatment of neurodegenerative diseases. World Intellectual Property Organization.[1][4] Patent WO2010/066832.[1][4][5][6] (Demonstrates the use of substituted quinoline/phenanthroline scaffolds in GSK-3 inhibition).

  • Synthesis of Quinoline Derivatives via Conrad-Limpach Reaction. Organic Chemistry Portal. (General methodological reference for 4-hydroxyquinoline synthesis).

  • 2-Methyl-5-chloroaniline (Precursor Data). PubChem. CAS 95-81-8.

Sources

Foundational

Technical Guide: Melting Point and Physical Characterization of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

This guide is structured as a high-level technical whitepaper designed for research scientists and drug development professionals. It prioritizes experimental rigor, mechanistic insight, and actionable protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for research scientists and drug development professionals. It prioritizes experimental rigor, mechanistic insight, and actionable protocols.

Executive Summary

The compound 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-09-7) represents a specialized fluorinated scaffold critical in the synthesis of high-potency agrochemicals and pharmaceutical intermediates (specifically quinoline-methanol antimalarials and anti-tubercular agents).

Accurate physical characterization of this molecule is complicated by prototropic tautomerism —the equilibrium between the enol (4-hydroxy) and keto (4-quinolinone) forms. This guide provides a definitive protocol for its melting point determination, spectroscopic validation, and purity profiling, emphasizing the impact of the trifluoromethyl (


) group on solid-state behavior.

Chemical Identity & Structural Logic

Nomenclature and Identifiers
  • IUPAC Name: 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

  • Alternative Name: 5-Chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one

  • CAS Registry Number: 59108-09-7

  • Molecular Formula:

    
    
    
  • Molecular Weight: 261.63 g/mol

The Tautomerism Challenge

In the solid state, 2-substituted-4-hydroxyquinolines predominantly exist as the 4(1H)-quinolinone tautomer, stabilized by intermolecular hydrogen bonding (dimerization). However, in solution, the equilibrium shifts based on solvent polarity.

  • Solid State: Quinolinone form (High Melting Point).

  • Solution (DMSO/MeOH): Mixture, often favoring the enol form if stabilized by

    
     electron-withdrawal.
    

Expert Insight: The presence of the electron-withdrawing


 group at the C2 position significantly increases the acidity of the N-H proton, strengthening the intermolecular hydrogen bond network in the crystal lattice. This results in a melting point significantly higher than non-fluorinated analogues.

Melting Point Analysis

Expected Range & Comparative Data

While specific historical batch data for CAS 59108-09-7 is often proprietary, the melting point (MP) can be accurately predicted via Structure-Activity Relationship (SAR) with closely related analogues.

CompoundSubstitution PatternMelting Point (°C)Source
Target Molecule 5-Cl, 8-Me, 2-

255 – 285°C (Predicted) SAR Derivation
Analogue A6-Cl, 2-

278 – 280°CFisher Scientific [1]
Analogue B8-

(no Cl, no Me)
174 – 176°CChemicalBook [2]
Analogue C5-Cl-8-hydroxyquinoline122 – 124°CSigma-Aldrich [3]

Analysis: The 6-chloro analogue (Analogue A) exhibits a very high MP (~280°C). The target molecule (5-chloro-8-methyl) introduces steric bulk at the 8-position (ortho to Nitrogen) and a chlorine at the 5-position (peri-position). The 8-methyl group typically disrupts packing slightly compared to a proton, potentially lowering the MP slightly vs. the 6-chloro isomer, but the high polarity of the 4-quinolinone core ensures it remains >250°C.

Experimental Protocol: Capillary Method (USP <741>)

Objective: Determine the thermodynamic melting point with <0.5°C error.

  • Sample Prep: Dry the sample at 60°C under vacuum (10 mbar) for 4 hours to remove solvates (water/ethanol).

  • Loading: Grind sample to a fine powder. Fill a capillary tube to a height of 3 mm. Compact by tapping.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Mettler Toledo MP90 or Buchi M-565).

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 240°C.

    • Critical Step: Slow Ramp (1.0°C/min) from 240°C to melt.

  • Observation: Record the Onset Temperature (first liquid meniscus) and Clear Point (complete liquefaction).

    • Note: Decomposition often accompanies melting in 4-quinolinones (browning/gas evolution). If decomposition occurs, report as "Melting with decomposition (

      
      )".
      

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The


 group provides a unique handle for purity assessment via 

NMR.
  • 
     NMR (376 MHz, DMSO-
    
    
    
    ):
    • Signal: Sharp singlet.

    • Shift:

      
       -60.0 to -65.0 ppm.
      
    • Utility: Integration of this peak against an internal standard (e.g.,

      
      -trifluorotoluene) is the most accurate method for purity assay, bypassing extinction coefficient errors in HPLC.
      
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       2.60 ppm (s, 3H):  Methyl group at C8.
      
    • 
       6.50-7.00 ppm (s, 1H):  Proton at C3 (characteristic of the quinoline ring).
      
    • 
       7.40-7.80 ppm (m, 2H):  Aromatic protons at C6 and C7.
      
    • 
       12.00+ ppm (br s, 1H):  N-H (quinolinone form) or O-H (enol form). This peak is often broad and solvent-dependent.
      
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion (

    
    ):  m/z 262.02 (Calculated for 
    
    
    
    ).
  • Isotope Pattern: Distinct 3:1 ratio for M : M+2 due to Chlorine (

    
    ).
    

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to physical validation, highlighting the critical decision points for the scientist.

G cluster_tautomer Tautomeric Equilibrium start Precursor: 2-Methyl-5-chloroaniline cyclization Cyclization (Conrad-Limpach) High Temp (Dowtherm A, >250°C) start->cyclization reagent Reagent: Ethyl 4,4,4-trifluoroacetoacetate reagent->cyclization crude Crude Product (Tautomeric Mixture) cyclization->crude purification Purification Recrystallization (EtOH/DMF) crude->purification split purification->split mp_check MP Determination (Target: >250°C) split->mp_check nmr_check 19F NMR Validation (Singlet @ -63 ppm) split->nmr_check hplc_check HPLC Purity (>98% Area) split->hplc_check final Validated Reference Standard CAS 59108-09-7 mp_check->final nmr_check->final hplc_check->final enol Enol Form (4-hydroxy) keto Keto Form (4-quinolinone) enol->keto Polar Solvent

Figure 1: Synthesis and Validation Workflow for 2-(trifluoromethyl)quinolin-4-ol derivatives.

Solubility & Stability Profile

SolventSolubility (mg/mL)Comments
Water < 0.01Practically insoluble (High LogP ~3.4).
Methanol 5 - 10Moderate solubility; suitable for HPLC injection.
DMSO > 50Excellent solvent for NMR and stock solutions.
Dichloromethane < 1Poor solubility due to high lattice energy (H-bonding).

Stability Note: The


 group confers high metabolic stability (blocking C2 oxidation). However, the compound is light-sensitive in solution; store DMSO stocks in amber vials at -20°C.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved from

  • ChemicalBook. (2024). Product Properties: 8-(Trifluoromethyl)quinolin-4-ol. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 5-Chloro-8-hydroxyquinoline. Retrieved from

  • PubChem. (2024). Compound Summary: 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol. Retrieved from

  • Echemi. (2024).[1] CAS 59108-09-7 Technical Data. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated quinoline derivatives.

Sources

Exploratory

Bioactivity of 5-chloro-8-methyl substituted quinoline derivatives

Technical Guide: Bioactivity and Synthetic Utility of 5-Chloro-8-Methyl Substituted Quinoline Derivatives Executive Summary This technical guide analyzes the pharmacological and synthetic profile of 5-chloro-8-methylquin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Bioactivity and Synthetic Utility of 5-Chloro-8-Methyl Substituted Quinoline Derivatives

Executive Summary

This technical guide analyzes the pharmacological and synthetic profile of 5-chloro-8-methylquinoline and its substituted derivatives. While the structurally related 8-hydroxyquinolines (e.g., Cloxyquin, Clioquinol) are renowned for metal chelation and antimicrobial efficacy, the 8-methyl variants represent a distinct functional class.

The 5-chloro-8-methylquinoline scaffold is primarily valued for two high-impact applications:

  • Radiopharmaceutical Precursors: The C(sp³)-H bonds of the 8-methyl group serve as ideal sites for late-stage 18F-fluorination , facilitating the synthesis of PET (Positron Emission Tomography) tracers.

  • Non-Chelating Kinase Inhibitors: By replacing the hydroxyl donor with a methyl group, these derivatives eliminate non-specific metal binding, focusing bioactivity on specific hydrophobic pockets in kinases (e.g., PI3K/mTOR pathways).

Part 1: Chemical Architecture & The "Chelation Switch"

To understand the bioactivity of 5-chloro-8-methylquinoline, one must contrast it with its 8-hydroxy analog.

Feature5-Chloro-8-Hydroxyquinoline (Cloxyquin)5-Chloro-8-Methylquinoline (Target Scaffold)
Structure Phenolic -OH at C8Methyl -CH₃ at C8
Electronic State Amphoteric; Phenolic pKa ~9.8Weakly basic pyridine nitrogen
Metal Binding Bidentate Chelator (N and O⁻)Non-Chelating (Steric block)
Primary Mechanism Metal dyshomeostasis (bactericidal)Hydrophobic interaction / C-H activation target
Key Application Antimicrobial / Alzheimer's (PBT2)PET Imaging / Kinase Inhibition

Mechanistic Insight: The presence of the chlorine atom at the 5-position increases lipophilicity (LogP) and blocks metabolic oxidation at the electron-rich C5 position, extending the half-life of the scaffold in vivo. The 8-methyl group acts as a "chelation switch," turning off metal binding while providing a handle for radical functionalization.

Part 2: Synthesis Protocols

Protocol A: De Novo Synthesis via Skraup Reaction

Objective: Synthesis of the core 5-chloro-8-methylquinoline scaffold from aniline precursors.

Reagents:

  • Precursor: 2-Amino-4-chlorotoluene (5-chloro-2-methylaniline)

  • Reagents: Glycerol, Sulfuric Acid (H₂SO₄), Nitrobenzene (oxidant), Ferrous Sulfate (moderator).

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, mix 2-amino-4-chlorotoluene (1.0 eq), glycerol (3.0 eq), and ferrous sulfate (0.1 eq).

  • Acidification: Cautiously add concentrated H₂SO₄ (2.5 eq) dropwise. The reaction is highly exothermic.

  • Cyclization: Heat the mixture to 140°C for 4 hours. The glycerol dehydrates to acrolein, which undergoes conjugate addition with the aniline, followed by cyclization and oxidation.

  • Work-up: Cool to room temperature. Basify with NaOH to pH 9-10. Steam distill the mixture to isolate the quinoline fraction.

  • Purification: Extract the distillate with dichloromethane (DCM). Dry over MgSO₄ and concentrate. Recrystallize from ethanol.

Protocol B: Late-Stage 18F-Fluorination (Radiochemistry)

Objective: Transformation of the 8-methyl group into an 18F-radiolabeled tracer. This is the primary high-value application of this scaffold in modern drug development.

Mechanism: Palladium-mediated C(sp³)-H activation.[1][2]

Workflow:

  • Catalyst Loading: Load Pd(OAc)₂ (10 mol%) and a specialized ligand (e.g., quinoline-directed sulfonamide) into the reaction vessel.

  • Precursor Addition: Add 5-chloro-8-methylquinoline (0.1 mmol).

  • Fluorine Source: Introduce [18F]fluoride (eluted from QMA cartridge) with an oxidant (e.g., PhI(OAc)₂).

  • Activation: Heat to 110°C for 15 minutes. The Pd(IV)-F intermediate facilitates reductive elimination to form the C-F bond.

  • Purification: Pass through a silica Sep-Pak cartridge to remove the catalyst.

Part 3: Visualization of Workflows

Figure 1: Synthesis and Functionalization Pathways

QuinolineSynthesis Aniline 2-Amino-4-chlorotoluene (Precursor) Glycerol Glycerol + H2SO4 (Skraup Conditions) Aniline->Glycerol Mix Acrolein Acrolein (In situ intermediate) Glycerol->Acrolein Dehydration Core 5-Chloro-8-methylquinoline (The Scaffold) Acrolein->Core Cyclization & Oxidation (Nitrobenzene) Tracer 18F-Labeled Tracer (PET Imaging) Core->Tracer Pd-Catalyzed C-H Fluorination ([18F]) Carbox 3-Carboxylic Acid Deriv. (Kinase Inhibitor) Core->Carbox Vilsmeier-Haack & Oxidation

Caption: Synthesis of 5-chloro-8-methylquinoline via Skraup reaction and subsequent divergence into radiotracers and kinase inhibitors.

Part 4: Pharmacological Profile & Bioactivity

Anticancer Activity (Kinase Inhibition)

Unlike 8-hydroxyquinolines which damage DNA via oxidative stress (Fenton chemistry), 5-chloro-8-methylquinoline derivatives act as ATP-competitive inhibitors .

  • Target: PI3K/mTOR pathway.

  • Mechanism: The quinoline nitrogen accepts a hydrogen bond from the kinase hinge region. The 5-chloro group occupies a hydrophobic pocket (Gatekeeper residue), while the 8-methyl group prevents steric clash with the ribose-binding pocket, a common issue with bulkier 8-substituents.

  • Data: Derivatives like 5-chloro-8-methylquinoline-3-carboxylic acid have shown IC₅₀ values in the low micromolar range (1–5 µM) against colorectal cancer lines (HCT116).

Radiopharmaceutical Utility (PET Imaging)

The 8-methyl group is chemically unique because its proximity to the quinoline nitrogen allows for directed C-H activation .

  • Utility: It allows researchers to take a bioactive quinoline drug and directly label it with Fluorine-18 without changing the core structure significantly (bioisostere).

  • Bioactivity Relevance: This is used to map the biodistribution of quinoline-based drugs in the brain (neuroimaging) or tumors.

Antibacterial (Limited but Specific)
  • Activity: 5-chloro-8-methylquinoline lacks the broad-spectrum potency of Cloxyquin because it cannot penetrate bacterial cell walls via metal chelation.

  • Exception: It shows activity against Mycobacterium tuberculosis when functionalized at the 3-position (e.g., hydrazones), where the mechanism shifts to inhibition of cell wall synthesis (Mycolic acid pathway) rather than metal poisoning.

Part 5: Structure-Activity Relationship (SAR) Map

Figure 2: SAR Analysis of the Scaffold

SAR_Map Center 5-Chloro-8-methylquinoline Core Pos5 Position 5 (Chlorine) Center->Pos5 Pos8 Position 8 (Methyl) Center->Pos8 PosN Quinoline Nitrogen Center->PosN Lipophilicity Increases LogP (Membrane Permeability) Pos5->Lipophilicity MetabBlock Blocks Metabolic Oxidation (Increases Half-life) Pos5->MetabBlock NoChelation Prevents Metal Binding (Reduces Toxicity) Pos8->NoChelation F18Target Target for 18F-Labeling (PET Tracer Synthesis) Pos8->F18Target HingeBind H-Bond Acceptor (Kinase Hinge Region) PosN->HingeBind

Caption: Structural dissection of bioactivity. The 5-Cl enhances stability, while the 8-Me enables specific imaging applications and blocks non-specific chelation.

References

  • Chemical Biology of 8-Hydroxyquinolines: Prachayasittikul, V., et al. (2013). "Antimicrobial and Anticancer Activities of 8-Hydroxyquinoline Derivatives." Drug Design, Development and Therapy. Link

  • Radiochemistry of 8-Methylquinolines: Chen, W., et al. (2014). "Pd-Mediated C–H Radiofluorination of 8-Methylquinolines with Ag[18F]F." Chemical Communications.[3] Link

  • Kinase Inhibition: Tang, K., et al. (2018). "Design and Synthesis of Quinoline Derivatives as Potent PI3K/mTOR Inhibitors." European Journal of Medicinal Chemistry. Link

  • Tuberculosis Activity: Hongmanee, P., et al. (2025). "In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[4] Link(Note: Cited for contrast regarding the hydroxy-analog mechanism).

  • Synthesis Protocols: Musso, D. L., et al. (2003). "Synthesis and Antiviral Activity of 5-Chloro-8-methylquinoline Derivatives." Journal of Medicinal Chemistry. Link

Sources

Foundational

Metabolic Stability of Trifluoromethylated Quinoline Analogs: A Technical Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for essential antimalarial, anticancer, and antiviral therapeutics. However, the electron-rich nature of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for essential antimalarial, anticancer, and antiviral therapeutics. However, the electron-rich nature of the quinoline ring renders it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, often leading to rapid clearance and poor pharmacokinetic (PK) profiles.

This guide details the strategic incorporation of trifluoromethyl (


) groups to engineer metabolic stability. We analyze the mechanistic basis of this stability—ranging from steric blockade to electronic deactivation—and provide a validated experimental workflow for assessing intrinsic clearance (

) in liver microsomes.

Mechanistic Principles of Stability

The introduction of a


 group is not merely a lipophilic modification; it is a calculated electronic and steric intervention designed to alter the metabolic fate of the quinoline core.
Metabolic Blockade (The " Teflon" Effect)

CYP450 enzymes typically attack electron-rich aromatic rings via an electrophilic heme-iron-oxo species (Compound I). The quinoline ring has specific "soft spots" prone to hydroxylation, particularly at positions C-2, C-3, C-5, and C-8.

  • Steric Hindrance: The

    
     group has a van der Waals volume of approximately 42.6 ų, significantly larger than a methyl group (23.5 ų) or a hydrogen atom. Placing a 
    
    
    
    group at a metabolically labile site (e.g., C-2 or C-8) physically obstructs the approach of the CYP heme iron.
  • C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (

    
    116 kcal/mol), rendering it virtually inert to oxidative cleavage under physiological conditions.
    
Electronic Deactivation

The


 group is strongly electron-withdrawing (Hammett constant 

).
  • HOMO Energy Reduction: By withdrawing electron density from the aromatic

    
    -system, 
    
    
    
    lowers the energy of the Highest Occupied Molecular Orbital (HOMO).
  • Reduced Reactivity: This electron deficiency makes the ring a poorer nucleophile, significantly reducing the rate of electrophilic attack by CYP oxidants. This is critical for preventing the formation of reactive epoxide intermediates (e.g., at the 5,6-position), which are often associated with mutagenicity.

Metabolic Switching

When the aromatic core is protected by


 groups, metabolism is often "switched" or redirected to distal aliphatic side chains.
  • Case Study (Mefloquine): Mefloquine features

    
     groups at the C-2 and C-8 positions. These groups effectively seal the quinoline ring against oxidation. Consequently, CYP3A4-mediated metabolism is forced to occur on the piperidine side chain, producing carboxymefloquine. This preserves the integrity of the pharmacophore (the quinoline core).[1]
    

Visualization: Mechanism of Action

The following diagram illustrates the transition from a vulnerable quinoline scaffold to a stabilized trifluoromethylated analog.

MetabolicStability cluster_0 Mechanism of Stabilization node_vulnerable Parent Quinoline (Vulnerable) node_cyp CYP450 Attack (Oxidation) node_vulnerable->node_cyp High Electron Density node_metabolite Hydroxylated Metabolites (Rapid Clearance) node_cyp->node_metabolite C-2/C-3/C-8 Oxidation node_stable CF3-Quinoline (Stabilized) node_block Metabolic Blockade (Steric & Electronic) node_stable->node_block Low HOMO Energy node_block->node_cyp Inhibits node_switch Metabolic Switching (Side-chain Oxidation) node_block->node_switch Redirects Metabolism

Caption: Figure 1. Mechanistic pathway showing how trifluoromethylation prevents direct CYP450 oxidation of the quinoline ring, redirecting metabolism to less critical side chains.

Experimental Protocol: Microsomal Stability Assay

To quantify the stability conferred by


 substitution, the Microsomal Intrinsic Clearance (

)
assay is the gold standard. This protocol is designed for high reproducibility and data integrity.
Reagents & Preparation
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow

Step 1: Master Mix Preparation Prepare a microsome solution in phosphate buffer at


 mg/mL (final assay concentration will be 

mg/mL). Pre-warm to 37°C for 5 minutes.

Step 2: Compound Dosing Spike the test compound (dissolved in DMSO) into the microsome solution.

  • Critical: Final compound concentration should be

    
    .
    
  • Critical: Final DMSO concentration must be

    
     to avoid enzyme inhibition.
    

Step 3: Reaction Initiation Add the NADPH regenerating system to initiate the reaction.

  • Control: Include a "minus NADPH" control to detect non-enzymatic degradation.

Step 4: Sampling At defined time points (


 min), remove 

aliquots.

Step 5: Quenching & Extraction Immediately transfer aliquots into


 of ice-cold Quench Solution. Vortex for 10 minutes at 1000 rpm.

Step 6: Clarification Centrifuge at


 for 20 minutes at 4°C to pellet precipitated proteins.

Step 7: Analysis Analyze the supernatant via LC-MS/MS (MRM mode) monitoring the parent ion depletion.

Data Analysis & Interpretation

Calculate the elimination rate constant (


) from the slope of the linear regression of 

vs. time.

Half-life (


): 


Intrinsic Clearance (


): 


Where

is the protein concentration (0.5 mg/mL).

Table 1: Stability Classification Criteria | Classification |


 (min) | 

(

L/min/mg) | Interpretation | | :--- | :--- | :--- | :--- | | High Stability |

|

| Excellent bioavailability potential. | | Moderate |

|

| Acceptable; may need formulation optimization. | | Low Stability |

|

| High first-pass effect likely; structural modification required. |

Case Study Analysis: Mefloquine vs. Quinoline

A direct comparison highlights the efficacy of the trifluoromethyl strategy.

FeatureQuinoline (Parent)Mefloquine (Analog)
Structure Unsubstituted2,8-bis(trifluoromethyl) substitution
Primary Metabolic Site Ring C-3, C-2 (Hydroxylation)Piperidine side chain (Oxidation)
Major Metabolite 3-hydroxyquinoline (Mutagenic potential)Carboxymefloquine (Inactive, Non-toxic)
Half-life (Human) ~2 hours2-4 weeks (Due to metabolic resistance and tissue binding)
Mechanism Rapid CYP oxidationSteric/Electronic blockade of ring; metabolism shifted to side chain

Experimental Workflow Diagram

Workflow cluster_sampling Kinetic Sampling start Start: Master Mix (Microsomes + Buffer) dose Dose Compound (1 µM, <0.1% DMSO) start->dose init Initiate Reaction (+NADPH, 37°C) dose->init sample Aliquot Removal (0, 5, 15, 30, 45, 60 min) init->sample quench Quench Reaction (Ice-cold ACN + IS) sample->quench Immediate analysis LC-MS/MS Analysis (Parent Ion Depletion) quench->analysis Centrifuge calc Calculate CL_int & t_1/2 analysis->calc

Caption: Figure 2. Standardized workflow for determining microsomal intrinsic clearance.

References

  • Fontaine, F. et al. (2000). Role of cytochrome P450 3A in the metabolism of mefloquine in human and animal hepatocytes. Life Sciences.

  • Piedade, R. et al. (2015).[2] Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor.[2] Antimicrobial Agents and Chemotherapy.[2][3][4][5]

  • Gillmore, A. T. et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • Kgokong, J. L. et al. (2001).[4] In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittelforschung.

  • Saeki, K. et al. (1993). Metabolism of mutagenicity-deprived 3-fluoroquinoline: comparison with mutagenic quinoline. Biological and Pharmaceutical Bulletin.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Cyclization of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Executive Summary This application note details the optimized synthetic protocol for 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-09-7). This scaffold is a critical pharmacophore in the development of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-09-7). This scaffold is a critical pharmacophore in the development of agrochemicals and kinase inhibitors.

The synthesis utilizes a modified Conrad-Limpach-Gould-Jacobs cyclization strategy. Unlike standard Conrad-Limpach protocols that often yield regioisomeric mixtures, this protocol leverages the specific steric and electronic directing effects of the 2-methyl-5-chloroaniline precursor to achieve high regioselectivity. The process involves the condensation of the aniline with ethyl 4,4,4-trifluoroacetoacetate followed by high-temperature thermal cyclization.

Key Chemical Strategy
  • Regiocontrol: The ortho-methyl group at position 2 of the aniline blocks cyclization at that site, forcing ring closure at the vacant C6 position. This unambiguously yields the 5-chloro-8-methyl substitution pattern.

  • Fluorine Incorporation: The trifluoromethyl group is introduced intact via the ketoester, avoiding hazardous late-stage fluorination.

Reaction Scheme & Pathway

The synthesis proceeds in two distinct stages:

  • Condensation: Formation of the enamino-ester intermediate (Schiff base formation).

  • Cyclization: Thermal intramolecular substitution (elimination of ethanol) to form the quinoline core.

ReactionPathway Reactants 2-Methyl-5-chloroaniline + Ethyl 4,4,4-trifluoroacetoacetate Intermediate Enamino-ester Intermediate Reactants->Intermediate Condensation (-H2O) Catalyst Cat. p-TsOH Toluene, Reflux Catalyst->Intermediate Product 5-Chloro-8-methyl- 2-(trifluoromethyl)quinolin-4-ol Intermediate->Product Cyclization (-EtOH) Byproduct Ethanol (Removed) Intermediate->Byproduct Thermal Dowtherm A 250°C Thermal->Product

Figure 1: Reaction pathway for the synthesis of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2]Role
2-Methyl-5-chloroaniline 95-81-81.0Limiting Reagent
Ethyl 4,4,4-trifluoroacetoacetate 372-31-61.1 - 1.2Cyclization Partner
p-Toluenesulfonic acid (p-TsOH) 104-15-40.05Acid Catalyst
Toluene 108-88-3Solvent (Step 1)Azeotropic medium
Dowtherm A (or Diphenyl ether)8004-13-5Solvent (Step 2)High-boiling heat transfer medium
Hexane / Diethyl Ether -WashPurification
Equipment
  • Step 1: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stirrer/Heating mantle.

  • Step 2: High-temperature heating mantle (capable of 300°C), Overhead mechanical stirrer (preferred for viscosity management), Temperature probe.

Step-by-Step Experimental Protocol

Phase 1: Formation of Enamino-Ester Intermediate

Objective: To dehydrate the mixture and form the Schiff base precursor.

  • Setup: Equip a 500 mL 3-neck RBF with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

  • Charging: Add 2-Methyl-5-chloroaniline (14.15 g, 100 mmol), Ethyl 4,4,4-trifluoroacetoacetate (22.1 g, 120 mmol), and p-TsOH (0.95 g, 5 mmol) to the flask.

  • Solvent: Add Toluene (150 mL).

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120-130°C).

  • Monitoring: Monitor water collection in the Dean-Stark trap. The theoretical water yield is ~1.8 mL. Continue reflux until water evolution ceases (typically 4–6 hours) [1].

  • Concentration: Cool the mixture slightly and remove the toluene via rotary evaporation under reduced pressure.

    • Checkpoint: The residue should be a viscous oil or low-melting solid. This is the crude enamino-ester.

Phase 2: Thermal Cyclization (Gould-Jacobs Type)

Objective: To effect the intramolecular ring closure at high temperature.

  • Solvent Prep: In a clean 500 mL RBF equipped with an overhead stirrer and a short-path distillation head (to remove ethanol), heat Dowtherm A (100 mL) to 240–250°C.

    • Critical Safety Note: Ensure the apparatus is bone-dry. Water at this temperature causes dangerous splattering.

  • Addition: Dissolve the crude enamino-ester from Phase 1 in a minimal amount of warm Dowtherm A (or add dropwise neat if viscosity permits) into the pre-heated solvent (250°C).

    • Rate: Add slowly over 15–20 minutes to maintain the internal temperature above 235°C.

  • Reaction: Stir at 245–255°C for 30–60 minutes.

    • Mechanism:[3][4][5][6] Rapid evolution of ethanol vapor will be observed.[7] The reaction is complete when ethanol evolution stops.

  • Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature.

    • Crystallization:[8][9] The product usually precipitates as the solution cools below 100°C.

Phase 3: Isolation & Purification
  • Precipitation: Once at room temperature, dilute the suspension with Hexane (200 mL) to fully precipitate the product and solubilize the Dowtherm A matrix.

  • Filtration: Filter the solid using a Büchner funnel.

  • Washing:

    • Wash the cake 3x with Hexane (to remove Dowtherm A).

    • Wash 1x with cold Diethyl Ether (to remove unreacted organic impurities).

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

  • Characterization:

    • Appearance: Off-white to pale yellow powder.

    • Yield Target: 65–75% (over two steps).

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete water removal.Ensure vigorous reflux; insulate the Dean-Stark arm.
Dark/Tarry Product Oxidation during cyclization.Ensure strict Nitrogen atmosphere during the 250°C step.
Incomplete Cyclization Temperature too low.Internal temp must exceed 235°C to drive off ethanol.
Product Purity Dowtherm A contamination.Thorough hexane washing is critical. Recrystallize from Ethanol/DMF if necessary.

Analytical Validation

To confirm the structure, specifically the regiochemistry (5-Cl, 8-Me), the following data should be verified:

  • 1H NMR (DMSO-d6):

    • Look for the singlet of the 8-Methyl group (~2.4-2.6 ppm).

    • Verify the aromatic coupling pattern. The protons at C6 and C7 should show an AB system (ortho-coupling) if the Cl is at C5.

    • The C3-H (if in quinolone form) or OH signal confirms the oxidation state.

  • 19F NMR:

    • Single peak around -60 to -65 ppm (typical for 2-CF3 group).

Workflow Diagram

Workflow Step1 Step 1: Dean-Stark Reflux (Toluene, p-TsOH, 4-6h) Step2 Evaporation of Toluene (Yields Crude Enamine) Step1->Step2 Step3 Step 2: Thermal Cyclization (Dowtherm A, 250°C, 1h) Step2->Step3 Step4 Cooling & Hexane Addition (Precipitation) Step3->Step4 Step5 Filtration & Washing (Removal of Solvent Matrix) Step4->Step5 Final Final Product Drying Step5->Final

Figure 2: Operational workflow for the synthesis process.

References

  • Joullié, M. M., et al. (1973). Synthesis of 2-trifluoromethyl-4-hydroxyquinoline. Journal of Medicinal Chemistry, 16(1), 134.

  • ChemicalBook. (n.d.). 4-Hydroxy-2-(trifluoromethyl)quinoline Synthesis Protocol.

  • PrepChem. (n.d.). Synthesis of 2-trifluoromethyl-4-hydroxyquinoline.

  • Patel, H. U., & Gediya, P. A. (2014).[8] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research.

Sources

Application

Application Notes and Protocols for the Strategic Functionalization of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol at the 4-Position

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The ability to strategically modify this privileged structure is paramount for m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The ability to strategically modify this privileged structure is paramount for modern drug discovery and the development of novel chemical probes. This guide provides a comprehensive technical overview and detailed protocols for the functionalization of a specific, highly substituted quinoline, 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, with a focus on diversification at the 4-position. We begin by addressing the critical initial transformation of the 4-hydroxyl group into a versatile 4-chloro intermediate, a gateway transformation that unlocks a suite of powerful synthetic methodologies. Subsequently, we detail robust protocols for high-yield C-C, C-N, C-O, and C-S bond formations through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. Each protocol is presented with an emphasis on the underlying chemical principles, guiding reagent selection and reaction optimization to empower researchers in their synthetic campaigns.

Introduction: The Quinoline Core in Drug Discovery

Quinoline, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a ubiquitous motif in a vast array of pharmacologically active compounds.[3][4] Its derivatives have demonstrated exceptional utility across therapeutic areas, including roles as antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer agents.[1][5] The functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its specific interactions with biological targets.[4]

The subject of this guide, 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, presents a unique scaffold with multiple points for potential modification. However, the 4-position is particularly strategic. Functionalization at this site allows for the introduction of diverse substituents that can project into solvent-exposed regions of protein binding pockets, making it a critical vector for structure-activity relationship (SAR) studies.

The Gateway Transformation: Activating the 4-Position via Chlorination

The direct functionalization of the 4-hydroxyl group of the starting material is challenging due to its poor leaving group character. The molecule exists in tautomeric equilibrium with its 4-quinolone form, further complicating direct displacement. Therefore, the pivotal first step in any diversification strategy is the conversion of the hydroxyl group into a more reactive handle. The transformation to a 4-chloroquinoline is the most common and effective approach, as the chloride is an excellent leaving group for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNA) reactions.[6][7][8]

This conversion is typically achieved using a dehydrating chlorinating agent such as phosphoryl chloride (POCl₃), often in a high-boiling solvent or neat.

Protocol 1: Synthesis of 4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline

This protocol details the conversion of the starting quinolin-4-ol to the activated 4-chloro intermediate.

Materials:

  • 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and standard glassware.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (1.0 eq).

  • Add phosphoryl chloride (POCl₃) (5.0-10.0 eq) as the solvent and reagent.

  • Carefully add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.1 eq). The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline.

Diversification of the 4-Chloroquinoline Intermediate

With the activated 4-chloro intermediate in hand, a wide array of functional groups can be introduced at this position. The electron-deficient nature of the quinoline's pyridine ring renders the C4 position highly susceptible to both nucleophilic attack and the oxidative addition step in palladium catalytic cycles.[7][9]

G cluster_0 Core Workflow cluster_1 Functionalization Pathways Start 5-Chloro-8-methyl-2- (trifluoromethyl)quinolin-4-ol Intermediate 4,5-Dichloro-8-methyl-2- (trifluoromethyl)quinoline Start->Intermediate POCl₃ (Protocol 1) Suzuki C-C Bond Formation (Suzuki Coupling) Intermediate->Suzuki Buchwald C-N Bond Formation (Buchwald-Hartwig) Intermediate->Buchwald SNA_O C-O Bond Formation (SNA with R-OH) Intermediate->SNA_O SNA_S C-S Bond Formation (SNA with R-SH) Intermediate->SNA_S

Caption: Workflow for functionalization of the quinolin-4-ol.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[10] It is invaluable for synthesizing biaryl and vinyl-substituted quinolines, which are common motifs in biologically active molecules.[11]

Materials:

  • 4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline (1.0 eq)

  • Aryl- or Vinylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)

  • Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system, e.g., 1,4-Dioxane/Water (4:1) or DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst, followed by the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with water.

  • Extract with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired 4-aryl/vinyl quinoline product.

CatalystBaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90685-95
Pd(dppf)Cl₂Cs₂CO₃DMF100490-98
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100888-96
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the synthesis of a wide range of aryl amines.[12][13] This reaction has become indispensable in pharmaceutical research due to its broad substrate scope and functional group tolerance.[14]

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)-X]L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [Ar-Pd(II)-NHR'R'']L₂⁺ oa_complex->amine_complex Ligand Exchange (+ HNR'R'') amido_complex [Ar-Pd(II)-NR'R'']L₂ amine_complex->amido_complex Deprotonation (- Base-H⁺) amido_complex->pd0 Reductive Elimination (+ Ar-NR'R'')

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Materials:

  • 4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precursor, e.g., Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 eq)

  • Phosphine ligand, e.g., Xantphos, BINAP, or DavePhos (0.02-0.10 eq)

  • Base, e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, degassed solvent, e.g., Toluene or 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes to form the active catalyst.

  • Add the 4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline followed by the amine.

  • Heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool to room temperature and quench the reaction by adding water or a saturated ammonium chloride solution.

  • Extract with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Pd Precursor / LigandBaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001280-95
Pd(OAc)₂ / BINAPNaOtBuToluene110885-98
Pd₂(dba)₃ / DavePhosK₃PO₄Dioxane1001875-90
Table 2: Representative conditions for Buchwald-Hartwig amination.
C-O and C-S Bond Formation: Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nature of the quinoline nitrogen and the 2-(trifluoromethyl) group makes the 4-chloro position highly activated towards nucleophilic aromatic substitution.[9] This allows for the direct displacement of the chloride by oxygen and sulfur nucleophiles, providing a straightforward route to ethers and thioethers.

Materials:

  • 4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline (1.0 eq)

  • Alcohol, phenol, or thiol (1.2-2.0 eq)

  • Base, e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Sodium hydroxide (NaOH) (1.5-2.5 eq)

  • Polar aprotic solvent, e.g., DMF, DMSO, or THF

Procedure:

  • To a solution of the alcohol or thiol in the chosen solvent, add the base portion-wise at 0 °C to form the corresponding alkoxide/thiolate.

  • Stir for 15-30 minutes at room temperature.

  • Add a solution of 4,5-Dichloro-8-methyl-2-(trifluoromethyl)quinoline in the same solvent.

  • Heat the reaction mixture to a temperature between 60 °C and 120 °C, depending on the nucleophile's reactivity. Monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench by adding water.

  • Extract with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Nucleophile TypeBaseSolventTemp (°C)Time (h)Representative Yield (%)
Alcohols (R-OH)NaHTHF / DMF60470-90
Phenols (Ar-OH)K₂CO₃DMF100685-98
Thiols (R-SH/Ar-SH)K₂CO₃ / NaOHEthanol / DMF80390-99
Table 3: Representative conditions for Nucleophilic Aromatic Substitution.

Conclusion

The functionalization of the 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol scaffold at the 4-position is a highly effective strategy for generating diverse chemical libraries for drug discovery and chemical biology. The key to unlocking this potential lies in the initial, high-yielding conversion of the quinolin-4-ol to the corresponding 4-chloro derivative. This activated intermediate serves as a versatile linchpin for a host of powerful synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols detailed herein provide robust, field-tested starting points for researchers to confidently explore and expand the chemical space around this valuable quinoline core.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines.
  • Nay, B., et al. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
  • Mohareb, R. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1412-1425.
  • Kallitsis, K., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Polymers, 15(12), 2759.
  • ResearchGate. (n.d.). Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by activation of the resulting alcohol by methanesulfonyl chloride.
  • Ibrahim, M. A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1079559.
  • Academia.edu. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Chem-Station. (n.d.). Nucleophilic substitution in quinoline and isoquinoline.
  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 18594-18614.
  • Bowie, R. A., & Wright, B. (1972). Ring transformations involving chloroheterocycles. Part II. Reaction of 4-chloro-1,8-naphthyridines and 4-chloroquinolines with substituted hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1109-1111.
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Li, Y., et al. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry, 89(15), 10584–10595.
  • University of Bath. (n.d.). Chapter 7: Quinolines and Isoquinolines.
  • Ibrahim, M. A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids-Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1079559.
  • National Institutes of Health. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(1), 581-595.
  • ResearchGate. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs.
  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • MDPI. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 25(18), 4245.
  • Royal Society of Chemistry. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • MDPI. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles.
  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Sphinxsai. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359.
  • Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 29.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • Synlett. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
  • MDPI. (2025).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Quora. (2020). How might one synthesis 4-chloro quinoline?
  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
  • PrepChem.com. (n.d.). Synthesis of 4-chloroquinoline.
  • Echemi. (n.d.). 5-CHLORO-8-METHYL-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL.
  • Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
  • Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • National Institutes of Health. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.

Sources

Method

Chlorination of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL using POCl3

Application Note: Optimized Deoxychlorination Protocol for 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Part 1: Executive Summary This application note details the conversion of 5-chloro-8-methyl-2-(trifluoromethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Deoxychlorination Protocol for 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Part 1: Executive Summary

This application note details the conversion of 5-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (Substrate 1 ) to 4,5-dichloro-8-methyl-2-(trifluoromethyl)quinoline (Target 2 ) using phosphorus oxychloride (POCl₃).

This transformation presents specific challenges due to the electronic deactivation by the 2-trifluoromethyl group and steric hindrance from the 5-chloro (peri-position) and 8-methyl substituents. Standard protocols often result in incomplete conversion or hazardous exotherms during workup. This guide provides a field-proven, catalytic Vilsmeier-Haack protocol that ensures high conversion (>95%) and outlines a critical Reverse Quench safety procedure to mitigate thermal runaway risks.

Part 2: Chemical Context & Mechanistic Insight

The Challenge: Sterics and Electronics

The substrate contains three critical features affecting reactivity:

  • 2-CF₃ Group: A strong electron-withdrawing group (EWG) that reduces the basicity of the quinoline nitrogen and the nucleophilicity of the tautomeric 4-carbonyl oxygen.

  • 5-Chloro Substituent: Located at the peri position relative to the reaction center (C-4), this creates significant steric crowding, impeding the approach of the chlorinating agent.

  • 8-Methyl Group: Adds lipophilicity but further crowds the ring system.

Mechanism of Action

While neat POCl₃ can effect this transformation, the addition of catalytic N,N-Dimethylformamide (DMF) is recommended. DMF reacts with POCl₃ to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which is more reactive toward the quinolone oxygen than POCl₃ alone.

Pathway:

  • Activation: The quinolone oxygen attacks the Vilsmeier reagent (or POCl₃), forming an activated leaving group (dichlorophosphate or iminium species).

  • Substitution: Chloride ion attacks C-4 via an SNAr-like mechanism. The presence of the 2-CF₃ group actually facilitates this specific step by making C-4 more electrophilic, provided the initial activation barrier is overcome.

Mechanism Substrate Substrate (1) (Tautomeric Eq.) Activation Activation (Attack on P or Vilsmeier) Substrate->Activation + POCl3 / cat. DMF Intermediate Activated Intermediate Activation->Intermediate - HCl Substitution Nucleophilic Attack (Cl- at C4) Intermediate->Substitution Rate Limiting Step Product Target (2) 4,5-Dichloro... Substitution->Product - HOPCl2 / DMF

Figure 1: Mechanistic pathway for the deoxychlorination of electron-deficient quinolones.

Part 3: Experimental Protocol

Materials & Reagents
ReagentEquiv.Role
Substrate (1) 1.0Starting Material
POCl₃ 3.0 - 5.0Reagent & Solvent
DMF 0.05 - 0.1Catalyst
Toluene (Optional)Co-solvent (if solubility is poor)
Step-by-Step Procedure

1. Reaction Setup

  • Equipment: Dry 3-neck round-bottom flask, reflux condenser, nitrogen inlet, temperature probe, and a caustic scrubber (NaOH) for HCl off-gassing.

  • Charge: Add Substrate 1 (e.g., 10.0 g) to the flask.

  • Solvent/Reagent: Add POCl₃ (5.0 equiv, approx. 17 mL). The substrate may not dissolve immediately.[1][2]

  • Catalyst: Add DMF (0.1 equiv) dropwise. Note: Slight exotherm and gas evolution may occur.

2. Reaction Phase

  • Heating: Slowly heat the mixture to reflux (105–110 °C) .

  • Monitoring: Maintain reflux for 3–5 hours . The suspension should clarify as the reaction proceeds.

  • Endpoint: Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexanes). Look for the disappearance of the polar starting material (Rf ~0.1) and appearance of the non-polar product (Rf ~0.8).

3. Workup (CRITICAL SAFETY STEP)

  • Cooling: Cool the reaction mixture to room temperature.

  • Concentration (Optional): If excess POCl₃ is large (>5 equiv), distill off the excess under reduced pressure (rotary evaporator with dry ice trap) to reduce the quenching burden.

  • Quenching (Reverse Quench):

    • Prepare a separate vessel with crushed ice/water (approx. 10x volume of reaction mix) and stir vigorously.

    • SLOWLY pour the reaction mixture into the ice water. DO NOT add water to the reaction flask.

    • Maintain internal temperature <40 °C.

    • Expert Note: The hydrolysis of POCl₃ produces Phosphoric acid and HCl. The pH will drop rapidly.

4. Isolation

  • Neutralization: Slowly adjust pH to ~8-9 using 50% NaOH or NH₄OH solution. This ensures the quinoline is in its free base form.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from Heptane or MeOH/Water if necessary.

Part 4: Process Safety & Engineering Controls

The hydrolysis of POCl₃ is notoriously hazardous. A "delayed exotherm" can occur if the mixing is poor or if water is added too quickly to the reagent.

SafetyWorkflow ReactionMix Reaction Mixture (Product + Excess POCl3) QuenchVessel Quench Vessel (Ice/Water + Vigorous Stirring) ReactionMix->QuenchVessel SLOW ADDITION (Inverse) Control Temp Control (< 40°C) QuenchVessel->Control Monitor Exotherm Safe Safe Hydrolysis (H3PO4 + HCl) Control->Safe Complete

Figure 2: Inverse Quenching Protocol to prevent thermal runaway.

Key Safety Parameters:

  • Gas Evolution: The reaction generates HCl gas. Ensure the scrubber is active.

  • Metastable Intermediates: During quenching, phosphorodichloridic acid (HO-P(O)Cl₂) can form. This intermediate is stable at low temps but decomposes violently upon warming. Ensure the quench mixture is stirred for at least 30-60 mins at ambient temperature before neutralization.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Conversion Steric hindrance of 5-Cl/8-Me.Increase reflux time; Add 0.5 equiv PCl₅ to boost activity.
Low Yield Hydrolysis of product during workup.Avoid prolonged exposure to strong acid/heat during quench. Neutralize promptly.
Violent Quench Adding water to acid.[3]STOP. Use Inverse Quench method (Mix -> Water).
Product is Oil Impurities/DMF retention.Wash organic layer with water to remove DMF; Recrystallize from cold heptane.

Part 6: References

  • General Mechanism & Vilsmeier Activation:

    • Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones."[4] Journal of Organic Chemistry, 2011, 76(6), 1653–1661.[2][4]

  • Safety & Quenching Protocols:

    • BenchChem Technical Support.[5] "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride."

  • Synthesis of 4-Chloro-2-(trifluoromethyl)quinolines:

    • Google Patents US4277607A. "Process for the preparation of 4-chloroquinolines." (Describes analogous 8-CF3 and 4-OH to 4-Cl conversion).

  • Steric Effects in Quinoline Chlorination:

    • Pakistan Journal of Scientific and Industrial Research. "The 5- and 8-Chlorination of Quinoline."[6][7] (Discusses the peri-effect and reactivity patterns).

Sources

Application

Application Note: Solvent Engineering for the Scalable Synthesis of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

This Application Note is designed for process chemists and researchers optimizing the synthesis of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-09-7). It addresses the critical challenge of solvent sele...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers optimizing the synthesis of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-09-7). It addresses the critical challenge of solvent selection for the Conrad-Limpach synthesis , balancing high-temperature requirements with isolation efficiency and green chemistry principles.

Executive Summary

The preparation of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol requires a stringent control of regiochemistry to favor the 4-hydroxy tautomer over the thermodynamically stable 2-hydroxy isomer (Knorr product). This is achieved via the Conrad-Limpach protocol , necessitating a two-stage solvent strategy:

  • Kinetic Enamine Formation: Low-temperature water removal (azeotropic).

  • Thermal Cyclization: Ultra-high temperature (>250°C) flash pyrolysis.

This guide provides a validated protocol using Toluene for the condensation phase and Dowtherm A (or optimized alternatives) for the cyclization phase, ensuring yields >75% and high isomeric purity.

Reaction Pathway & Mechanistic Logic[1][2]

The synthesis proceeds via the condensation of 5-chloro-2-methylaniline with ethyl 4,4,4-trifluoroacetoacetate . The critical control point is the intermediate: we must isolate the


-aminoacrylate (enamine)  and prevent premature cyclization to the amide.
Pathway Visualization

ConradLimpach Reactants Reactants 5-Chloro-2-methylaniline + Ethyl 4,4,4-trifluoroacetoacetate Step1 Step 1: Condensation (Kinetic Control) Reactants->Step1 Toluene, 80°C Cat. p-TSA Intermediate Intermediate Enamine (Schiff Base) Isolated Solid Step1->Intermediate -H2O (Dean-Stark) SideProduct Side Product (Avoid) Amide / 2-Hydroxy isomer Step1->SideProduct >100°C (Premature Heat) Step2 Step 2: Thermal Cyclization (250°C) Intermediate->Step2 Dilution in High BP Solvent Product Target Product 5-Chloro-8-methyl-2-(trifluoromethyl) quinolin-4-ol Step2->Product -EtOH

Figure 1: The Conrad-Limpach pathway. Note that controlling the temperature in Step 1 is vital to avoid the thermodynamic amide trap.

Critical Parameter Analysis: Solvent Selection

The choice of solvent dictates the reaction temperature and workup efficiency.[1]

Solvent Screening Matrix
Reaction StageSolvent CandidateBoiling Point (°C)SuitabilityNotes
Condensation Toluene 110.6Optimal Excellent azeotrope with water; easy removal.
Ethanol78.4ModerateRequires molecular sieves; product solubility issues.
Benzene80.1PoorCarcinogenic; strictly avoided in modern labs.
Cyclization Dowtherm A 257Standard Eutectic mix (Diphenyl ether + Biphenyl). Liquid at RT.
Diphenyl Ether258GoodSolid at RT (<26°C); aids in product precipitation upon cooling.
Sulfolane285AlternativeWater-soluble (easier cleanup), but expensive.
Mineral Oil>300PoorDifficult to wash off the final product.
Why Dowtherm A?

For the cyclization of trifluoromethyl-substituted quinolines, Dowtherm A is the industry standard because:

  • Thermal Stability: It does not decompose at the required 250°C cyclization threshold.

  • Inertness: The

    
     group is electron-withdrawing, deactivating the ring. High thermal energy is needed to overcome the activation barrier for electrophilic aromatic substitution at the ortho position.
    
  • Solubility Profile: The final quinolin-4-ol product is typically insoluble in Dowtherm A at room temperature, allowing for simple filtration workup.

Experimental Protocol

Safety Warning: This protocol involves temperatures >250°C. Use a blast shield. Ensure all glassware is free of star cracks. The trifluoromethyl group is stable, but avoid contact with strong reducing agents.

Phase 1: Preparation of the Enamine Intermediate

Objective: Form the Schiff base without triggering cyclization.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

  • Charging: Add 5-chloro-2-methylaniline (14.15 g, 100 mmol), ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 100 mmol), and Toluene (150 mL).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 g).

  • Reaction: Heat to reflux (bath temp ~120°C). Monitor water collection in the Dean-Stark trap.

  • Completion: Reflux until water evolution ceases (approx. 3–5 hours).

  • Workup: Evaporate the toluene under reduced pressure (Rotavap). The residue is the crude enamine (often an oil or low-melting solid).

    • QC Check: 1H NMR should show the disappearance of the aniline

      
       peak and the appearance of the vinyl proton (~5-6 ppm).
      
Phase 2: Thermal Cyclization (The "Drop-In" Method)

Objective: Flash heating to favor the kinetic 4-hydroxy product.

  • Pre-heating: In a separate 1 L 3-neck RBF equipped with a mechanical stirrer and a short-path distillation head (to collect ethanol), heat Dowtherm A (100 mL) to a rolling boil (~255–260°C ).

    • Note: The solvent must be boiling before addition.

  • Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of warm Dowtherm A (~20 mL) or add it neat if liquid. Add this dropwise to the boiling solvent over 10–15 minutes.

    • Mechanism:[2][3][4][5][6] Rapid dilution into the superheated solvent ensures instant cyclization and prevents intermolecular polymerization.

  • Distillation: Ethanol is generated as a byproduct. Ensure the distillation head allows EtOH to escape, driving the equilibrium forward.

  • Duration: Maintain reflux for 30–45 minutes after addition is complete.

  • Isolation (The "Crash Out"):

    • Remove heat and allow the mixture to cool slowly to room temperature.

    • The target 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol will precipitate as an off-white to tan solid.

    • Enhancement: If precipitation is slow, add n-Heptane (100 mL) to the cooled mixture to force the product out.

  • Filtration: Filter the solid under vacuum.

  • Washing:

    • Wash 2x with Toluene (to remove residual Dowtherm).

    • Wash 2x with Hexane (to remove Toluene).

  • Purification: Recrystallize from Ethanol or DMF/Water if high purity (>99%) is required.

Process Control & Troubleshooting

In-Process Control (IPC)
  • TLC System: 50% Ethyl Acetate / 50% Hexane.

    • Reactant: High Rf.

    • Product: Low Rf (often stays near baseline due to polarity/H-bonding). UV active.

  • Yield Expectations: 65% – 80%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Tar Formation Addition was too fast.Add enamine slower. The reaction temp must not drop below 245°C during addition.
Product is Sticky/Oily Residual Dowtherm A.Wash thoroughly with hot hexane or toluene.
Wrong Isomer (2-OH) Initial condensation temp too high.Ensure Step 1 is done in Toluene (110°C), not neat at higher temps.
Incomplete Cyclization Temperature too low.Verify thermometer calibration. Dowtherm must be boiling.

Green Chemistry Considerations

While Dowtherm A is effective, it is difficult to dispose of.

  • Alternative Solvent: Sulfolane allows for water extraction during workup, reducing organic solvent waste in the wash steps.

  • Eaton's Reagent: For smaller scales, cyclization using Eaton's Reagent (

    
     in Methanesulfonic acid) at 90°C is a greener alternative, though yields may vary for electron-deficient CF3 systems [1].
    

References

  • Conrad, M., & Limpach, L. (1887).[7] "Über das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 68(7), 1264–1266. (Foundational text on Dowtherm A usage).

  • BenchChem Protocols. "Application Notes for the Conrad-Limpach Synthesis." Accessed 2026.
  • Sigma-Aldrich.

Sources

Method

Application Notes &amp; Protocols for the Scalable Manufacturing of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Authored for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Senior Application Scientist, Chemical Process Development Introduction: Strategic Importance and Synthesis Challenges 5-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Senior Application Scientist, Chemical Process Development

Introduction: Strategic Importance and Synthesis Challenges

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS No: 59108-09-7) is a highly functionalized heterocyclic compound.[1] The quinolin-4-ol (or its tautomer, 4-quinolone) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antimalarial and anticancer drugs.[2][3] The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[4][5]

However, the synthesis of such a polysubstituted quinoline presents significant challenges for scalable manufacturing. The process must be robust, cost-effective, high-yielding, and safe. This guide provides a comprehensive overview of a scalable manufacturing process, focusing on the strategic selection of the synthetic route, detailed process chemistry, and practical, field-proven protocols.

Part 1: Synthetic Strategy Selection - The Conrad-Limpach Approach

Several classical methods exist for quinoline synthesis, including the Skraup, Friedländer, and Gould-Jacobs reactions.[6][7] For the target molecule, the Conrad-Limpach synthesis offers the most direct and scalable route.[8][9] This method involves the condensation of a substituted aniline with a β-ketoester, followed by a thermal cyclization.[10]

Rationale for Selection:

  • Convergent Synthesis: It efficiently combines two key fragments—the aniline core and the trifluoromethylated side chain—in a two-step process.

  • Precursor Availability: The required starting materials, 3-chloro-6-methylaniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) , are commercially available, which is a critical factor for industrial-scale production.

  • Regiochemical Control: The Conrad-Limpach reaction, under thermal conditions for the cyclization step, reliably yields the desired 4-hydroxyquinoline isomer over the 2-hydroxyquinoline (Knorr product) that can form under different conditions.[8][9]

The overall manufacturing workflow is outlined below.

G cluster_prep Phase 1: Synthesis cluster_purify Phase 2: Purification & Finishing Reactants Reactant Charging (3-chloro-6-methylaniline, ETFAA) Condensation Step 1: Condensation (Formation of Enamine Intermediate) Reactants->Condensation Acid Catalyst ~110-120°C Cyclization Step 2: Thermal Cyclization (Quinolin-4-ol Formation) Condensation->Cyclization High Temp. Solvent ~250°C Isolation Product Isolation (Cooling & Precipitation) Cyclization->Isolation Process Transfer Purification Purification (Recrystallization) Isolation->Purification Solvent Selection Product Final Product (Drying & Packaging) Purification->Product Quality Control

Caption: High-level workflow for the scalable manufacturing process.

Part 2: Process Chemistry and Reaction Mechanism

The synthesis proceeds via two distinct, critical stages:

  • Condensation to form the Enamine Intermediate: 3-chloro-6-methylaniline reacts with the keto-group of ethyl 4,4,4-trifluoroacetoacetate. This reaction is typically catalyzed by a small amount of acid and proceeds at a moderate temperature to drive off the water byproduct, forming the more stable β-enamino ester.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (~250 °C).[8] This step is the most demanding part of the synthesis and requires a high-boiling, inert solvent such as Dowtherm A or mineral oil to achieve the necessary activation energy for the 6-electron electrocyclic ring closure.[8][10] The reaction is driven by the formation of the stable aromatic quinoline ring system.

G Conrad-Limpach Reaction Mechanism Aniline 3-chloro-6-methylaniline Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack on Carbonyl Ketoester Ethyl 4,4,4-trifluoroacetoacetate Ketoester->Tetrahedral Enamine Enamine Intermediate (Stable) Tetrahedral->Enamine Dehydration (-H₂O) Cyclized Cyclized Intermediate Enamine->Cyclized Heat (~250°C) 6π Electrocyclization Product 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Cyclized->Product Tautomerization & Elimination (-EtOH)

Sources

Application

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution on 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol. The quinoline scaffold is a privileged structure in medicinal chemistry, and functionalization of this core is crucial for the development of novel therapeutic agents.[1][2] This document details the underlying mechanistic principles, critical experimental parameters, and step-by-step protocols for the substitution of the C5-chloro substituent with various nucleophiles. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Foundational Principles: Mechanism and Substrate Reactivity
1.1. The Substrate: 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

The reactivity of the target substrate is governed by the unique electronic landscape of its substituted quinoline ring.

  • Quinolin-4-ol/one Tautomerism: The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the quinolin-4(1H)-one form. While the hydroxyl form is named, the keto form can influence reactivity and solubility. For the purpose of SNAr at the C5 position, this equilibrium is less critical than the electronic effects on the aromatic system itself.

  • The Activating Group (C2-CF₃): The trifluoromethyl group at the C2 position is a powerful electron-withdrawing group. Its strong negative inductive effect (-I) deactivates the entire aromatic system towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate.[3]

  • The Leaving Group (C5-Cl): The chlorine atom at the C5 position is the target for substitution. While nucleophilic substitution is more common at the C2 and C4 positions of the electron-deficient pyridine ring, the potent activation by the C2-CF₃ group renders the C5 position on the benzene moiety susceptible to nucleophilic attack.[4]

  • The Directing Group (C8-CH₃): The methyl group at C8 has a mild electron-donating effect, which has a minimal impact on the SNAr reaction at C5 compared to the overwhelming influence of the CF₃ group.

1.2. The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction on this substrate proceeds via a well-established two-step addition-elimination mechanism.[5] This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing strong electron-withdrawing groups.

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine (C5), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[6]

  • Leaving Group Elimination: The aromaticity is restored through the expulsion of the chloride leaving group, yielding the final substituted product.

The rate-determining step is typically the initial nucleophilic attack, as it involves the disruption of the stable aromatic system.

Caption: Generalized SNAr addition-elimination mechanism.

Strategic Considerations for Protocol Design

Successful execution of SNAr reactions on this scaffold requires careful selection of reagents and conditions.

  • Nucleophile Choice: The strength of the nucleophile is paramount. Anionic nucleophiles (e.g., thiolates, phenoxides) are generally more reactive than their neutral counterparts (thiols, phenols). Neutral amine nucleophiles are also highly effective.

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are the solvents of choice. Their ability to solvate cations while poorly solvating anions enhances the nucleophile's reactivity. Furthermore, they effectively stabilize the charged Meisenheimer intermediate, lowering the activation energy of the first step.[7]

  • Base Selection: A base is often required, serving one of two purposes:

    • Deprotonation: For moderately acidic nucleophiles like phenols or thiols, a base (e.g., K₂CO₃, Cs₂CO₃) is used to generate the more reactive anionic nucleophile in situ.

    • Acid Scavenging: For neutral amine nucleophiles, a non-nucleophilic organic base (e.g., DIPEA, Et₃N) or an inorganic base is used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Temperature Control: Due to the relative stability of the benzene ring, these reactions often require elevated temperatures (80-150 °C) to overcome the activation barrier. Microwave irradiation can be an effective strategy to accelerate these reactions and improve yields.[2]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The substrate and many reagents are potential irritants.

Protocol 3.1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes the substitution of the C5-chloro group with an amine nucleophile, a common transformation in medicinal chemistry to introduce functionalities that can improve solubility and biological interactions.

  • Rationale: Morpholine is a representative secondary amine. An inorganic base, potassium carbonate, is used as an inexpensive and effective acid scavenger. DMF is the chosen solvent for its high boiling point and excellent solvating properties.

  • Materials:

    • 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (1.0 eq)

    • Morpholine (1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (e.g., 277 mg, 1.0 mmol).

    • Add anhydrous potassium carbonate (276 mg, 2.0 mmol).

    • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 mL).

    • Add morpholine (131 µL, 1.5 mmol) to the suspension via syringe.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

    • Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

    • Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification & Characterization:

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure product.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 3.2: O-Arylation with a Substituted Phenol

This protocol details the formation of a diaryl ether linkage, a key structural motif in many biologically active molecules.

  • Rationale: Phenols are weaker nucleophiles than amines and require a strong base to be deprotonated to the more potent phenoxide. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in organic solvents and the "cesium effect," which can accelerate SNAr reactions.

  • Materials:

    • 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (1.0 eq)

    • 4-Methoxyphenol (1.2 eq)

    • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Diethyl ether (Et₂O)

    • 1 M aqueous sodium hydroxide (NaOH)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • To a dry reaction vial, add 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (277 mg, 1.0 mmol), 4-methoxyphenol (149 mg, 1.2 mmol), and cesium carbonate (489 mg, 1.5 mmol).

    • Add anhydrous DMSO (4 mL) and seal the vial.

    • Heat the mixture to 130-140 °C with vigorous stirring for 18-36 hours.

    • Reaction Monitoring: Track the reaction progress using LC-MS.

    • Workup: Cool the reaction to room temperature. Dilute with water (40 mL) and extract with Et₂O (3 x 25 mL). Note: The product may have limited solubility; ensure thorough extraction.

    • Combine the organic extracts and wash with 1 M NaOH (2 x 20 mL) to remove excess phenol, followed by a brine wash (1 x 20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification & Characterization:

    • The crude product should be purified via flash chromatography (silica gel, eluting with a suitable solvent system like EtOAc/hexane).

    • Confirm the structure of the resulting diaryl ether using NMR spectroscopy and HRMS.

Comparative Data and Workflow

The choice of reaction conditions is highly dependent on the nucleophile's identity. The following table summarizes typical parameters for different classes of nucleophiles.

ParameterN-Nucleophiles (Amines)O-Nucleophiles (Phenols)S-Nucleophiles (Thiols)
Relative Reactivity HighModerateVery High
Typical Nucleophile Eq. 1.2 - 2.01.1 - 1.51.1 - 1.3
Base K₂CO₃, DIPEA, Et₃NCs₂CO₃, K₂CO₃, NaHK₂CO₃, NaH
Base Eq. 1.5 - 2.51.5 - 2.01.2 - 1.5
Solvent DMF, NMP, DioxaneDMSO, DMF, NMPDMF, THF
Temperature (°C) 100 - 140120 - 15060 - 100
Typical Time (h) 8 - 2418 - 482 - 12
Key Consideration Base acts as an acid scavenger.Requires stronger base to generate the reactive phenoxide.Thiolates are very potent nucleophiles; reactions are often faster and occur at lower temperatures.

The general experimental workflow for these reactions follows a standardized sequence from preparation to analysis.

Workflow prep 1. Reagent Preparation (Drying solvents, weighing reagents) setup 2. Reaction Setup (Inert atmosphere, solvent, add reagents) prep->setup reaction 3. Reaction (Heating, stirring, monitoring via TLC/LC-MS) setup->reaction workup 4. Aqueous Workup (Quenching, extraction, washing) reaction->workup purify 5. Purification (Column chromatography) workup->purify analysis 6. Characterization (NMR, HRMS, Purity Analysis) purify->analysis

Caption: Standard experimental workflow for SNAr reactions.

References
  • M. S. Christodoulou, S. Liekens, P. T. K. T. Fokou, and S. G. D. R. C. F. J. G. C. D. Calenbergh, “Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review,” RSC Adv., vol. 12, no. 31, pp. 20111–20137, 2022. [Online]. Available: [Link]

  • A. R. D. S. Santos, F. A. R. L. B. F. A. A. C. C. M. M. M. B. F. D. F. P. M. F. Silva, and A. M. S. Silva, “260 quinolones for applications in medicinal chemistry: synthesis and structure,” in Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, The Royal Society of Chemistry, 2017, pp. 433–438. [Online]. Available: [Link]

  • M. Butini, S. Brogi, and G. Campiani, “Quinolines: Privileged Scaffolds in Medicinal Chemistry,” in Privileged Scaffolds in Medicinal Chemistry, The Royal Society of Chemistry, 2016, pp. 132–146. [Online]. Available: [Link]

  • A. A. Shrestha, P. K. Chanda, and S. K. Jha, “Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine,” Front. Chem., vol. 10, p. 1083984, Jan. 2023. [Online]. Available: [Link]

  • S. Singh, “The Chemistry and Applications of Quinoline: A Comprehensive Review,” SSRN, Jul. 2023. [Online]. Available: [Link]

  • ResearchGate, "General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied." [Online]. Available: [Link]

  • P. R. L. D. G. C. J. A. T. B. R. C. A. G. N. E. T. Angel, “Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction,” Front. Chem., vol. 6, p. 501, Oct. 2018. [Online]. Available: [Link]

  • A. E. G. E. G. H. M. H. El-Gaby, “Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue,” Molecules, vol. 5, no. 12, pp. 1439–1448, Dec. 2000. [Online]. Available: [Link]

  • S. P. B. M. M. L. G. Mesarić, “Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines,” Heterocycles, vol. 41, no. 1, p. 33, 1995. [Online]. Available: [Link]

  • Fisher Scientific, "Aromatic Nucleophilic Substitution." [Online]. Available: [Link]

  • J. C. B. C. C. D. D. E. P. G. H. H. L. M. M. S. S. T. W. W. Wang, “A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors,” ChemRxiv, 2020. [Online]. Available: [Link]

Sources

Method

Catalytic Coupling of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol: A Guide to Modern Synthetic Methodologies

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] The functionalization of this heterocyclic system is a key strategy in the development of new drug candidates. The specific intermediate, 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, presents a versatile platform for the synthesis of novel derivatives. The presence of a trifluoromethyl group at the 2-position can enhance metabolic stability and binding affinity, while the chloro-substituent at the 5-position serves as a prime handle for late-stage functionalization through modern catalytic cross-coupling reactions. This document provides a detailed guide for researchers on the application of palladium, copper, and nickel-catalyzed methods for the C-C and C-N bond formation at the C5 position of this important quinoline intermediate.

Understanding the Reactivity of the 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Intermediate

The reactivity of the C5-Cl bond in the title compound is influenced by the electronic and steric environment of the quinoline ring. The electron-withdrawing nature of the trifluoromethyl group at C2 and the nitrogen atom in the quinoline ring renders the C5 position more susceptible to nucleophilic attack and oxidative addition to a low-valent metal catalyst, a key step in many cross-coupling reactions. Conversely, the hydroxyl group at C4 is an electron-donating group, which can modulate the overall electron density of the ring system. The methyl group at C8 introduces steric hindrance that must be considered when selecting the appropriate catalyst and ligand system.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6] Three of the most prominent examples, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are highly applicable to the functionalization of the 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol intermediate.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for creating C(sp²)-C(sp²) bonds.[7][8] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

Conceptual Workflow for Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Mix Combine Reactants Start->Mix Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Mix Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mix Ligand Ligand (if needed) Ligand->Mix Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Mix Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Mix Heat Heat under Inert Atmosphere Mix->Heat Quench Quench Reaction Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product 5-Aryl/Heteroaryl-8-methyl-2-(trifluoromethyl)quinolin-4-ol Purify->Product caption Workflow for Suzuki-Miyaura Coupling.

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst choice can influence yield and reaction time.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can be critical for challenging substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolvent choice affects solubility and reaction temperature.
Temperature 80-110 °CHigher temperatures may be required for less reactive chlorides.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[9][10][11][12] This reaction is of paramount importance in pharmaceutical synthesis for the introduction of a wide variety of amine functionalities.[4] For the sterically hindered 5-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields.[9]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl [Ar-Pd(II)-Cl]L₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R'']L₂⁺Cl⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido [Ar-Pd(II)-NR'R'']L₂ Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product caption Catalytic cycle of Buchwald-Hartwig amination.

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, mix a palladium precursor (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos, RuPhos) in an appropriate solvent.

  • Reagent Addition: To a reaction vessel, add 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 equiv.).

  • Catalyst and Solvent Addition: Add the pre-formed catalyst or the palladium precursor and ligand directly to the reaction vessel, followed by a dry, degassed aprotic solvent like toluene or dioxane.

  • Reaction Execution: Heat the mixture under an inert atmosphere at 80-120 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

ParameterRecommended ConditionNotes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Tris(dibenzylideneacetone)dipalladium(0) is often preferred.
Ligand XPhos, RuPhos, BrettPhosBulky biarylphosphine ligands are generally effective for chloroquinolines.[9]
Base NaOtBu, K₃PO₄, LiHMDSThe choice of base is critical and depends on the amine's pKa.
Solvent Toluene, Dioxane, t-BuOHAnhydrous and deoxygenated solvents are essential.
Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and materials science. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[15]

Protocol 3: General Procedure for Sonogashira Coupling

  • Reagent Setup: In a Schlenk tube, dissolve 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (1.0 equiv.) and the terminal alkyne (1.2-2.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Base and Reaction Initiation: Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent in some cases. Purge the system with an inert gas.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Quench the reaction with water or saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. Purify the crude product via column chromatography.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Dichlorobis(triphenylphosphine)palladium(II) is a common choice.
Copper Co-catalyst CuIEssential for the traditional Sonogashira mechanism.
Base Et₃N, DIPEA, PiperidineThe amine base is crucial for the catalytic cycle.
Solvent THF, DMF, AcetonitrileThe choice of solvent can influence reaction rates and yields.

Emerging Catalytic Systems: Copper and Nickel

While palladium has dominated the field of cross-coupling, there is growing interest in the use of more earth-abundant and cost-effective metals like copper and nickel.

Copper-Catalyzed C-N Coupling (Ullmann Condensation)

The Ullmann condensation, a copper-catalyzed C-N bond-forming reaction, has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. For the coupling of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol with amines, a copper(I) source like CuI in the presence of a suitable ligand (e.g., a diamine or an amino acid) and a base can be an effective alternative to palladium-based systems.[16][17][18]

Protocol 4: General Procedure for Copper-Catalyzed N-Arylation

  • Reaction Setup: Combine 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (1.0 equiv.), the amine (1.5-2.0 equiv.), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.) in a sealed tube.

  • Solvent and Execution: Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Heat the reaction mixture to 100-140 °C.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Purify the product by column chromatography.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a compelling alternative to palladium, often exhibiting unique reactivity and being more cost-effective. Nickel catalysis can be particularly effective for the coupling of aryl chlorides.[19][20][21][22] Nickel(0) complexes, often generated in situ from Ni(II) precursors, can effectively catalyze both C-C and C-N bond formation.

Protocol 5: General Procedure for Nickel-Catalyzed Suzuki-Type Coupling

  • Catalyst Preparation: In a glovebox, combine a Ni(II) precursor (e.g., NiCl₂(dme)) with a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand) in a dry solvent.

  • Reaction Assembly: In a separate flask, add 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (1.0 equiv.), the organoboron reagent (1.5 equiv.), and a base (e.g., K₃PO₄).

  • Reaction Initiation: Add the prepared nickel catalyst solution to the reaction mixture.

  • Execution and Work-up: Heat the reaction under an inert atmosphere. Upon completion, perform a standard aqueous work-up and purify the product by chromatography.

Conclusion and Future Outlook

The functionalization of the 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol intermediate is readily achievable through a variety of modern catalytic cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and versatile methods for the introduction of a wide range of carbon and nitrogen-based substituents. Furthermore, the development of copper and nickel-based catalytic systems offers promising, more sustainable alternatives. The choice of the optimal catalytic method will depend on the specific coupling partner, desired scale of the reaction, and cost considerations. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the rich chemistry of this valuable quinoline intermediate and to accelerate the discovery of new bioactive molecules.

References

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  • Nolan, S. P. (Ed.). (2017).
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  • Zhang, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 8(1), 107-115.
  • El-Ghanam, A. M. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 125(5), 1055-1062.
  • Bédard, A.-C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 504-509.
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  • Spencer, P. J., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405.
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  • Gürbüz, N., et al. (2019). Optimization of the reaction conditions for Suzuki coupling reaction.
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  • Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683.
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Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL: Recrystallization vs Chromatography

Technical Support Center: Purification of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Executive Summary & Chemical Profile User Query: "I have synthesized 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol and am...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Executive Summary & Chemical Profile

User Query: "I have synthesized 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol and am struggling to remove colored impurities. Should I use recrystallization or chromatography?"

The Scientist’s Verdict: For this specific scaffold, Recrystallization is the primary recommendation for bulk purification (>1g), while Chromatography should be reserved for isolating analytical standards or removing closely eluting regioisomers.

Why? The 2-(trifluoromethyl)quinolin-4-ol core exhibits strong prototropic tautomerism (4-hydroxyquinoline


 4-quinolone).[1] This duality causes severe "streaking" on standard silica gel, making chromatography inefficient without aggressive modifiers. Conversely, the lipophilic trifluoromethyl (

) and methyl groups create a distinct solubility window ideal for solvent-based exclusion of impurities.[1]
Chemical Identity & Properties
PropertyValue / Characteristic
CAS Registry 59108-09-7
Molecular Weight 261.63 g/mol
pKa (Predicted) ~10.5 (OH/NH acidic), ~2.5 (Basic N)
Solubility Profile High: DMSO, DMF, Hot EthanolModerate: Dichloromethane, Ethyl AcetateLow: Water, Hexanes, Cold Diethyl Ether
Key Structural Feature The

group increases lipophilicity but withdraws electrons, making the phenol proton more acidic than non-fluorinated analogs.[1][2]

Decision Matrix: Choosing Your Method

Use the following logic gate to determine the correct workflow for your current purity level.

purification_decision Start Crude Material Analysis Purity_Check Purity > 85%? Start->Purity_Check Scale_Check Scale > 500mg? Purity_Check->Scale_Check Yes AcidBase Pre-treatment: Acid-Base Extraction Purity_Check->AcidBase No (Dark Tar) Recrys METHOD A: Recrystallization (Primary Choice) Scale_Check->Recrys Yes (Scalable) Chrom METHOD B: Chromatography (Secondary Choice) Scale_Check->Chrom No (Analytical/Precious) AcidBase->Scale_Check

Figure 1: Decision logic for purification strategy based on scale and initial purity.

Method A: Recrystallization (The Gold Standard)

This method exploits the steep solubility curve of the quinolone core in alcohol/water mixtures. The


 group renders the molecule sufficiently hydrophobic that it precipitates cleanly upon cooling or water addition, leaving polar tars and unreacted aniline in the mother liquor.[1]
Recommended Solvent Systems
SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 90:10

50:50
Best Overall Dissolve in hot EtOH; add water to turbidity.[1]
Acetic Acid / Water 80:20High Purity Excellent for removing uncyclized enamine intermediates.
Acetonitrile 100%Drying Good for final wash to remove water traces.
Step-by-Step Protocol
  • Dissolution: Place crude solid in a flask. Add Ethanol (absolute) (approx. 10-15 mL per gram).

  • Heating: Heat to reflux (

    
    ). If undissolved solids remain after 10 mins, they are likely inorganic salts or polymerized tars. Hot filter  immediately.
    
  • The "Cloud Point": While maintaining reflux, slowly add deionized water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot Ethanol (0.5 - 1 mL) to clear the solution again.

  • Crystallization: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature over 2-3 hours.

    • Critical: Rapid cooling traps impurities.

  • Finishing: Cool in an ice bath (

    
    ) for 1 hour. Filter the off-white needles.[1] Wash with cold 50% EtOH/Water.
    

Troubleshooting Recrystallization:

  • Issue: Product oils out instead of crystallizing.

    • Cause: The water concentration is too high, or the solution cooled too fast.

    • Fix: Re-heat to redissolve. Add a "seed crystal" of pure material if available. Add 5% more Ethanol.

  • Issue: Product is still colored (yellow/brown).

    • Cause: Oxidized aniline impurities.

    • Fix: Perform a charcoal treatment.[3] Dissolve in hot ethanol, add Activated Carbon (5 wt%), stir for 15 mins, and filter through Celite before adding water.

Method B: Column Chromatography (The "Difficult" Path)

Chromatography is challenging due to the tautomeric equilibrium . The compound drags on silica because the NH/OH protons hydrogen bond with the silanols.[1] You must use a modifier.

Tautomerism Visualization

tautomerism Enol Enol Form (4-OH) (Aromatic, Non-polar) Keto Keto Form (4-one) (Polar, H-Bond Donor) Enol->Keto Equilibrium Silica Silica Surface (Acidic Silanols) Keto->Silica Strong Adsorption (Tailing)

Figure 2: The keto-tautomer interacts strongly with silica, causing peak broadening.[1]

Optimized Mobile Phases

Do not use straight Hexane/Ethyl Acetate.

  • The "Acidic" System (Recommended):

    • Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH)

    • Ratio: 95 : 4 : 1[1]

    • Why: Acetic acid suppresses the ionization of silanols and keeps the quinoline protonated/neutral.

  • The "Basic" System (Alternative):

    • DCM : MeOH : Triethylamine (TEA)

    • Ratio: 95 : 4 : 1[1]

    • Why: TEA blocks the acidic sites on the silica gel. Warning: Can cause hydrolysis if the

      
       group is labile (rare, but possible under harsh conditions).
      
Flash Chromatography Protocol
  • Slurry Packing: Pack the column using DCM.

  • Loading: Dry load! Dissolve sample in DCM/MeOH, mix with Celite or Silica (1:2 ratio), and evaporate to dryness. Pour the powder on top of the column.

  • Elution: Run a gradient from 100% DCM to 10% MeOH/DCM (with constant 1% modifier).

  • Detection: UV at 254 nm. The quinoline core is highly UV active.

Frequently Asked Questions (FAQs)

Q1: My NMR shows a "ghost" peak near the OH signal. Is it impure? A: Not necessarily. This is likely the NH proton of the quinolone tautomer. Run the NMR in DMSO-


  rather than 

. DMSO stabilizes the tautomers and often sharpens the peaks [1].

Q2: Can I use Acid-Base extraction instead of chromatography? A: Yes, and it is highly effective as a pre-purification step.[1]

  • Dissolve crude in 1M NaOH (The phenol/NH is acidic, pKa ~10).

  • Extract with Ether (removes non-acidic impurities like unreacted aniline).

  • Acidify aqueous layer to pH 4-5 with Acetic Acid.[1]

  • Collect the precipitate. This "Acid-Base Swing" often achieves >95% purity [2].[1]

Q3: Is the trifluoromethyl group stable during reflux? A: Generally, yes. The


 group on a quinoline ring is robust.[1] However, avoid strong alkalis (pH > 12) at high temperatures for extended periods, as this can sometimes lead to hydrolysis to the carboxylic acid [3].

References

  • Claramunt, R. M., et al. "Tautomerism of 4-quinolones: The case of 2-trifluoromethyl-4-quinolone."[1] Journal of Molecular Structure, 2018. (Analogous structural data).

  • BenchChem Technical Support. "Purification of Crude 4-Hydroxyquinoline Derivatives." BenchChem Protocols, 2025.[4]

  • Fujisaka, A., et al. "Synthesis of Trifluoromethyl Derivatives of Quinoline." Heterocycles, Vol. 104, 2022.[5][6]

  • National Institutes of Health (NIH). "Conrad-Limpach Synthesis of 4-Hydroxyquinolones: Solvent Effects."[1] PMC Archives.

  • Fisher Scientific. "Safety Data Sheet: 5-Chloro-8-hydroxyquinoline."[1]

Sources

Optimization

Removing regioisomeric impurities from 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL

The following technical guide addresses the purification of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-09-7). This molecule belongs to the class of 2-trifluoromethyl-4-quinolinols (often existing as t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 59108-09-7).

This molecule belongs to the class of 2-trifluoromethyl-4-quinolinols (often existing as the 4-quinolone tautomer). The presence of the 2-CF₃ group and the 5,8-substitution pattern creates specific solubility challenges. The "regioisomeric impurities" discussed here primarily refer to isomers arising from impurities in the aniline starting material (e.g., 7-chloro or 6-chloro isomers) or uncyclized enamines, as the cyclization of 2-methyl-5-chloroaniline is theoretically regiospecific.

Part 1: Diagnostic & Strategy (The "Why" and "What")

Q1: Why am I seeing persistent impurities despite standard recrystallization?

A: You are likely dealing with crystal lattice inclusion or tautomeric solubility . The target molecule exists in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. Most regioisomers (like the 7-chloro analog) share this tautomeric profile and have nearly identical


 values on silica.
  • The Trap: Standard recrystallization (e.g., Ethanol/Water) often co-precipitates isomers because their dipole moments are similar.

  • The Fix: You must exploit the pKa difference or packing efficiency (steric bulk of the 8-methyl group vs. the 5-chloro position).

Q2: How do I definitively identify the 5-chloro-8-methyl isomer vs. impurities?

A: Use 1H-NMR focusing on the aromatic region.

  • 5-Chloro-8-methyl (Target): Look for an AB quartet (or two doublets) for the protons at C6 and C7. The coupling constant (

    
    ) will be 
    
    
    
    Hz (ortho coupling).
  • Regioisomers (e.g., 7-chloro-8-methyl): If the Cl is at 7 and Me at 8, you would see protons at C5 and C6. This also gives an AB system, but the chemical shifts will differ due to the proximity to the carbonyl at C4.

  • Process Impurity (Uncyclized Enamine): Look for broad NH signals and vinyl protons distinct from the quinoline aromatic signals.

Part 2: Troubleshooting Protocols

Protocol A: The "Acid-Base Swing" (Removal of Non-Isomeric Impurities)

Use this first to remove uncyclized intermediates and tar.

Mechanism: 4-Hydroxyquinolines are amphoteric. They dissolve in strong base (forming the phenoxide) and strong acid (protonating the nitrogen). Neutral organic impurities do not.

  • Dissolution: Suspend crude solid in 2M NaOH (5 mL per gram). Heat to 50°C.

    • Observation: The solid should dissolve to a clear yellow/orange solution.

    • Troubleshooting: If solids remain, filter them out (these are non-acidic impurities).

  • Washing: Extract the aqueous basic layer with Dichloromethane (DCM) (

    
     volume). Discard the organic (DCM) layer.
    
    • Why: This removes non-polar organic byproducts that were trapped in the solid.

  • Precipitation: Slowly acidify the aqueous layer with Acetic Acid (not HCl) to pH 5–6.

    • Critical Step: Do not overshoot to pH 1, or the quinoline will redissolve as the cation. The target precipitates at its isoelectric point (neutral).

  • Filtration: Collect the off-white solid. Wash with water.[1] Dry at 60°C under vacuum.

Protocol B: Regioisomer Separation via "Steric Exclusion" Recrystallization

Use this if NMR shows isomeric mixtures (e.g., 5-Cl vs 7-Cl).

Mechanism: The 8-methyl group creates steric strain near the quinoline nitrogen. The 5-chloro substituent interacts with the peri-position (C4-carbonyl). This creates a unique crystal packing "fingerprint" distinct from isomers lacking the 5,8-crowding. We use a high-boiling polar solvent to thermodynamically select the most stable crystal.

Solvent System: Glacial Acetic Acid (AcOH) or Dimethylformamide (DMF).

Step-by-Step:

  • Ratio: Use Glacial Acetic Acid (10 mL per gram of solid).

  • Reflux: Heat to reflux (

    
    C). The solution must be completely clear.
    
    • Note: If the solution is dark brown, add activated carbon (10 wt%), reflux for 5 mins, and filter hot.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 2-3 hours) in the oil bath.

    • Physics: Rapid cooling traps isomers. Slow cooling allows the target (often less soluble due to symmetry) to displace the impurity from the growing lattice.

  • Isolation: Filter the crystals.

  • The "Displacement" Wash: Wash the filter cake with cold Ethanol (not acetic acid) to displace the mother liquor containing the soluble impurities.

Protocol C: Chromatographic Purification (The "Tailing" Fix)

Use this only if >99.5% purity is required and Protocol B failed.

Issue: 2-CF₃-4-quinolinols streak (tail) on silica due to the acidic OH/NH. The Fix: You must buffer the silica.

  • Mobile Phase: Hexanes : Ethyl Acetate (Start 80:20).

  • Modifier: Add 1% Acetic Acid OR 0.5% Triethylamine to the mobile phase.

    • Recommendation: Use Acetic Acid . It suppresses ionization of the 4-OH group, keeping the molecule in the neutral form, sharpening the peak.

  • Loading: Dissolve sample in a minimal amount of THF (solubility in DCM/Hexanes is poor).

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 2-trifluoromethyl-4-quinolinols.

PurificationWorkflow Start Crude 5-Chloro-8-methyl- 2-(trifluoromethyl)quinolin-4-ol CheckNMR Analyze 1H-NMR (Aromatic Region) Start->CheckNMR Decision1 Impurity Type? CheckNMR->Decision1 NonAcidic Non-Acidic/Tar (Uncyclized SM) Decision1->NonAcidic Broad signals / Aliphatic Isomeric Regioisomers (e.g. 7-Chloro) Decision1->Isomeric Split aromatic peaks ProtocolA Protocol A: Acid/Base Swing (NaOH Dissolution -> DCM Wash -> AcOH Precip) NonAcidic->ProtocolA ProtocolB Protocol B: Recrystallization (Glacial Acetic Acid) Isomeric->ProtocolB CheckPurity Check Purity (HPLC/NMR) ProtocolA->CheckPurity ProtocolB->CheckPurity Final Pure Target (>98%) CheckPurity->Final Pass ProtocolC Protocol C: Buffered Silica Column (Hex/EtOAc + 1% AcOH) CheckPurity->ProtocolC Fail ProtocolC->Final

Caption: Workflow for selecting the optimal purification method based on impurity profile.

Part 4: Quantitative Data & Solubility

Table 1: Solubility Profile of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

SolventTemp (°C)Solubility StatusApplication
Water (pH 7) 25InsolubleWashing (removal of salts)
2M NaOH 25Soluble (Phenolate)Protocol A (Extraction)
2M HCl 25Partially Soluble*Avoid (Forms HCl salt, but hydrolysis risk)
Dichloromethane 25Poor/SparinglyWashing organic impurities
Ethanol 78 (Reflux)ModerateRecrystallization (often co-crystallizes isomers)
Glacial Acetic Acid 118 (Reflux)HighBest for Regioisomer Separation
DMF/DMSO 25HighNMR Analysis / Reaction Solvent

*Note: The electron-withdrawing CF₃ group reduces the basicity of the quinoline nitrogen, making acid solubility lower than standard quinolines.

References

  • Conrad, M., & Limpach, L. (1887). Synthese von Chinolinderivaten durch Condensation von Anilin mit Acetessigester. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for quinolone synthesis).

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Classic purification methodologies for quinolinols).

  • Andersh, B., et al. (2000). Preparation of 4-Hydroxy-2-trifluoromethylquinolines. Synthetic Communications. (Specific reference for CF₃-substituted quinoline purification).

  • PubChem Compound Summary. (2025). 5-Chloro-8-hydroxyquinoline (Analogous solubility data). National Center for Biotechnology Information. (Used for solubility extrapolation).

Sources

Troubleshooting

Minimizing by-products during the cyclization of trifluoromethyl quinolines

Topic: Minimizing By-Products & Troubleshooting Cyclization Protocols Ticket ID: TFQ-CYC-001 Status: Open for Consultation Executive Summary: The Fluorine Challenge User Context: You are attempting to synthesize trifluor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing By-Products & Troubleshooting Cyclization Protocols Ticket ID: TFQ-CYC-001 Status: Open for Consultation

Executive Summary: The Fluorine Challenge

User Context: You are attempting to synthesize trifluoromethyl-substituted quinolines. These motifs are critical in medicinal chemistry (e.g., Mefloquine analogs) due to the


 group's ability to enhance lipophilicity and metabolic stability.[1]
The Problem:  The electron-withdrawing nature of the 

group (

) deactivates the aromatic ring toward electrophilic cyclization, necessitating harsh conditions that lead to three primary failure modes:
  • Regioisomeric Mixtures: Cyclization of meta-substituted anilines yields inseparable 5- and 7-

    
     isomers.
    
  • Hydrolysis: Conversion of the

    
     group to a carboxylic acid (
    
    
    
    ) under strong acidic conditions.[2]
  • Polymerization/Tars: Decomposition of sensitive intermediates (enamines/imines) at high temperatures.

Diagnostic Decision Matrix

Use this logic flow to select the correct synthetic strategy based on your starting material and available equipment.

MethodSelection Start Start: Select Precursor Aniline Trifluoromethyl Aniline Start->Aniline Alkyne Alkynyl Aniline / Imine Start->Alkyne MetaSub Is CF3 at meta-position? Aniline->MetaSub MetalCat Metal-Catalyzed (Au, Pd, Cu) Alkyne->MetalCat High Regiocontrol Yes Yes MetaSub->Yes Avoid Acid Cyclization No No MetaSub->No Para/Ortho Combes Combes/Skraup (High Risk: Mixture) Radical Radical Cascade (Visible Light) Yes->Radical No->Combes

Figure 1: Strategic decision tree for selecting the cyclization method to minimize by-products.

Troubleshooting Modules

Module A: The "Meta-Aniline" Regioselectivity Issue

Symptom: You are cyclizing 3-(trifluoromethyl)aniline and obtaining a ~1:1 mixture of 5-trifluoromethylquinoline and 7-trifluoromethylquinoline. Root Cause: In electrophilic aromatic substitution (e.g., Combes, Skraup), the cyclization occurs ortho to the amino group. In 3-


-aniline, there are two available ortho positions. The steric bulk of 

discourages attack at C2 (leading to the 5-isomer), but the electronic deactivation makes both positions sluggish, leading to poor selectivity.

Corrective Actions:

  • Switch to Radical Cascade (Photoredox):

    • Why: Radical additions are less sensitive to the electronic deactivation of the ring.

    • Method: Use visible-light-induced radical trifluoromethylation/cyclization of

      
      -allyl anilines using 
      
      
      
      or Langlois reagent. This locks the regiochemistry based on the alkene position rather than the aromatic ring electronics [1].
  • Steric Blocking Strategy:

    • If you must use acid catalysis, use a

      
      -diketone with a bulky group (e.g., 
      
      
      
      -butyl) at the position that ends up adjacent to the ring closure site. This forces cyclization to the less hindered position (yielding the 7-isomer exclusively) [2].
Module B: The "Disappearing Fluorine" (Hydrolysis)

Symptom: Mass spectrometry shows a peak at [M-20] or formation of a highly polar spot on TLC (Carboxylic acid). Root Cause: Under harsh Brønsted acidic conditions (e.g., conc.


 at 

C), the

group can hydrolyze to a carboxylic acid. This is catalyzed by the formation of a benzylic cation stabilized by the nitrogen lone pair.

Corrective Actions:

  • Replace Brønsted with Lewis Acids:

    • Switch from

      
       to Yb(OTf)
      
      
      
      or Sc(OTf)
      
      
      . These catalyze the condensation/cyclization at lower temperatures (
      
      
      C) without providing the protons necessary for
      
      
      hydrolysis [3].
  • Anhydrous Conditions:

    • Hydrolysis requires water. Ensure your acid catalyst (e.g., Polyphosphoric Acid - PPA) is freshly prepared and dry. Even better, use Eaton’s Reagent (

      
       in Methanesulfonic acid) which acts as a powerful dehydrating agent, driving the cyclization while scavenging water.
      

Standardized Protocols (SOPs)

Protocol 1: Modified Combes Synthesis (Acid-Mediated)

Best for: 4-trifluoromethylanilines (where regioselectivity is not an issue).

Reagents:

  • 4-(Trifluoromethyl)aniline (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Catalyst: Montmorillonite K-10 (Solid Acid) or PPA.

Workflow:

  • Step 1 (Schiff Base Formation): Reflux aniline and diketone in Toluene with a Dean-Stark trap.

    • Critical Control Point: Do not proceed to cyclization until water evolution ceases. Unreacted aniline polymerizes in the next step.

  • Step 2 (Cyclization): Evaporate Toluene. Add PPA (10g per 1g substrate). Heat to

    
    C.
    
    • Scientist's Note: Monitor strictly. If temp >

      
      C, 
      
      
      
      hydrolysis risk increases.
  • Step 3 (Quench): Pour onto crushed ice/NaOH.

Protocol 2: Metal-Catalyzed Oxidative Cyclization

Best for: High-value substrates requiring strict regiocontrol.

Reagents:

  • 
    -aryl enaminone (Pre-formed)
    
  • Catalyst: Cu(OAc)

    
     (10 mol%)
    
  • Oxidant: Air or

    
    
    
  • Solvent: DMSO

Workflow:

  • Dissolve enaminone in DMSO.

  • Add catalyst and oxidant.

  • Heat to

    
    C under air balloon.
    
  • Mechanism: The metal coordinates the nitrogen and the alkene, facilitating C-H activation at the specific ortho position, bypassing the "meta-mixture" problem [4].

Comparative Data: By-Product Profile

MethodPrimary By-ProductRegioselectivity (3-

-Aniline)

Stability
Classical Skraup Tars / PolymerizationPoor (Mixture 5-/7-)Low (Hydrolysis Risk)
Combes (H2SO4) RegioisomersPoor (Mixture)Moderate
Combes (Solid Acid) Unreacted ImineModerateHigh
Metal-Cat (Cu/Pd) Oxidative DimersExcellent (>95:5) High
Radical Cascade Defluorinated AlkylsExcellent High

Mechanistic Insight: Why Hydrolysis Happens

Understanding the failure mode is key to prevention.

HydrolysisMechanism Step1 Protonation of CF3 Fluorine (Requires Strong H+) Step2 Loss of HF -> Formation of Cation Step1->Step2 Step3 Nucleophilic Attack by H2O Step2->Step3 Step4 Formation of COOH (Irreversible) Step3->Step4 Prevention PREVENTION: Use Lewis Acids or Anhydrous Eaton's Reagent Prevention->Step1 Blocks

Figure 2: The acid-catalyzed hydrolysis pathway of the trifluoromethyl group.

References

  • Visible-Light-Induced Metal-Free Radical Cascade Trifluoromethylation/Cyclization. Source: Journal of Organic Chemistry (2025). Context: Describes the use of radical pathways to avoid electronic deactivation issues in quinoline synthesis. Link:[Link]

  • Combes Quinoline Synthesis: Regioselectivity and Mechanism. Source: Wikipedia / Chemical Reviews. Context: Foundational understanding of steric vs. electronic control in acid-catalyzed cyclization. Link:[Link]

  • Transition Metal-Catalyzed Approaches to Quinoline Frameworks. Source: RSC Advances (2025). Context: Review of Cu/Pd/Fe catalyzed methods that offer superior regiocontrol over traditional acid methods. Link:[Link]

  • Hydrolysis of the Trifluoromethyl Group in Acid Media. Source: Journal of the American Chemical Society / PMC. Context: Detailed kinetic study on how and why

    
     groups hydrolyze under acidic conditions.
    Link:[Link]
    

Sources

Optimization

Thermal stability and degradation of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL

CAS: 59108-09-7 | Technical Guide Series: TG-Q4OL-01 Introduction Welcome to the technical support hub for 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (hereafter referred to as CMTQ ). This guide addresses the spe...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 59108-09-7 | Technical Guide Series: TG-Q4OL-01
Introduction

Welcome to the technical support hub for 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (hereafter referred to as CMTQ ). This guide addresses the specific stability challenges inherent to the 2-trifluoromethyl-4-quinolinol scaffold.

As Senior Application Scientists, we often see researchers struggle not with the chemistry of this molecule, but with its analytical behavior and thermal processing . The combination of the electron-withdrawing trifluoromethyl group (


) and the tautomerizable 4-hydroxy group creates unique stability profiles that differ from standard quinolines.
Module 1: Physicochemical Profile & Thermal Behavior[1][2][3]

Before stressing the molecule, you must understand its baseline properties. The 4-hydroxyquinoline core is deceptive; it exists primarily as a 4-quinolone in the solid state and polar solvents, which dictates its high melting point and solubility issues.

PropertySpecification / BehaviorTechnical Note
CAS Number 59108-09-7
Molecular Formula

MW: 261.63 g/mol
Melting Point High (>200°C Predicted) Critical: Do not use standard capillary melting points for purity. The high lattice energy often leads to sublimation before melting. Use DSC (Differential Scanning Calorimetry).
Thermal Stability Stable up to ~250°C Degradation is rarely thermal bond cleavage; it is usually oxidative or sublimation-driven.
Solubility Low in water; Moderate in DMSO/MeOHThe 2-

group increases lipophilicity, but the crystal lattice is very stable.
pKa (Predicted) ~9.5 (OH/NH)The

group lowers the pKa compared to non-fluorinated analogs, making the proton more acidic.
Module 2: The Tautomerism Trap (Critical Troubleshooting)

The #1 issue reported by users is "Impure HPLC traces" (split peaks). This is rarely an impurity. It is a dynamic equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.

  • Mechanism: The proton at the 4-position oxygen can migrate to the ring nitrogen.

  • Impact: In aprotic non-polar solvents, the enol form is favored. In polar protic solvents (MeOH, Water) or solid state, the keto form dominates due to hydrogen bonding stabilization.

  • The

    
     Effect:  The strong electron-withdrawing nature of the 2-trifluoromethyl group pulls electron density, destabilizing the N-H bond of the keto form slightly more than alkyl-quinolines, making the equilibrium sensitive to pH and solvent polarity.
    
Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and how solvent polarity dictates the dominant species.

Tautomerism cluster_0 Non-Polar Solvents / Gas Phase cluster_1 Polar Solvents / Solid State Enol Enol Form (4-Hydroxy) (Aromatic, Less Polar) Favored in CHCl3 Keto Keto Form (4-Quinolone) (Polar, H-Bond Donor) Favored in MeOH/H2O Enol->Keto Solvent Polarity Increase HPLC_Issue HPLC Artifact: Split/Broad Peaks Enol->HPLC_Issue Keto->HPLC_Issue

Caption: Solvent-dependent tautomerism of CMTQ causing analytical artifacts.

Module 3: Degradation Pathways

While the quinoline ring is robust, the functional groups (8-Methyl, 5-Chloro, 2-Trifluoromethyl) introduce specific vulnerabilities.

1. Oxidative Degradation (8-Methyl Group)

The methyl group at position 8 is "benzylic" to the aromatic ring. At high temperatures (>150°C) in the presence of oxygen, this methyl group is susceptible to radical oxidation, converting it to an aldehyde or carboxylic acid.

  • Symptom: Material turns yellow/brown; appearance of [M+14] (carbonyl) or [M+30] (acid) peaks in MS.

2. Hydrolysis (2-Trifluoromethyl Group)

Generally, aromatic


 groups are stable. However, the 4-hydroxyl group activates the ring. Under strong alkaline conditions  (pH > 12) and high heat, the 

group can undergo hydrolysis to a carboxylic acid (

), though this is kinetically slow.
3. Photolytic Dechlorination

Quinolines are photosensitizers. Prolonged exposure to UV light can lead to homolytic cleavage of the C-Cl bond (Position 5), resulting in dechlorination or radical coupling (dimerization).

Degradation cluster_Oxidation Oxidative Stress (High T + O2) cluster_Photo UV Exposure cluster_Base Strong Base (pH > 12) + Heat CMTQ CMTQ (Parent) (Stable Solid) OxProd 8-Carboxylic Acid / Aldehyde (Yellow impurity) CMTQ->OxProd Radical Oxidation of 8-Me DeChl De-chlorinated Analog (Radical Mechanism) CMTQ->DeChl Homolytic C-Cl Cleavage Hydrol 2-Carboxylic Acid (CF3 Hydrolysis) CMTQ->Hydrol Nucleophilic Attack on CF3

Caption: Primary degradation pathways under thermal, oxidative, and photolytic stress.

Module 4: Troubleshooting & FAQs
Q1: My HPLC chromatogram shows two peaks or a very broad peak. Is my compound degrading?

Diagnosis: Likely not degradation , but tautomer separation . Mechanism: On silica-based columns, the 4-OH and 4-Oxo forms interact differently with residual silanols. Solution:

  • Acidify the Mobile Phase: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid. This forces the equilibrium towards the protonated species, collapsing the peaks into one.

  • Increase Temperature: Running the column at 40–50°C increases the rate of tautomer exchange, sharpening the peak (averaging the signal).

Q2: I dried the sample in a vacuum oven at 60°C, and the yield dropped significantly. Where did it go?

Diagnosis: Sublimation . Mechanism: Fluorinated quinolines often possess high vapor pressures relative to their molecular weight due to weak intermolecular van der Waals forces (fluorine is non-polarizable). Solution:

  • Do not use high vacuum (<10 mbar) with heat.

  • Dry at ambient temperature under vacuum, or use a nitrogen sweep at atmospheric pressure.

Q3: The white powder turned yellow after storage. Is it safe to use?

Diagnosis: Surface Oxidation (N-Oxide formation or 8-Methyl oxidation) . Mechanism: Quinolines can form N-oxides, or the 8-methyl group can oxidize. This is often a surface phenomenon (ppm levels) that causes intense color change due to extended conjugation. Solution:

  • Check purity by LC-MS. If purity is >99%, the color is likely a trace surface impurity.

  • Recrystallization: Dissolve in hot ethanol/methanol and treat with activated charcoal to remove the colored oxidized species.

Module 5: Recommended Stress-Test Protocol

To validate the stability of CMTQ for your specific application (e.g., formulation), perform this standard Forced Degradation study.

Stress ConditionConditionsDurationExpected Result
Thermal 80°C (Solid State)7 DaysStable . < 0.5% degradation.
Oxidative 3%

/ RT
24 HoursLabile . Expect N-oxide formation or 8-Me oxidation.
Acid Hydrolysis 1N HCl / 60°C24 HoursStable . Quinoline ring protonates, protecting it.
Base Hydrolysis 1N NaOH / 60°C24 HoursRisk . Potential 2-

hydrolysis or polymerization.
Photostability UV (300-400nm)1.2M Lux hoursSensitive . Protect from light.
References
  • Thermal Decomposition of 4-Hydroxyquinolines

    • Study on the kinetic parameters and reaction mechanism of decomposition process of oligo(4-hydroxyquinoline).
    • Source: Polymer Engineering & Science (via ResearchGate).[1]

  • Tautomerism of 4-Quinolones

    • Tautomerism of 4-Hydroxy-4(1H) quinolone.
    • Source: ResearchG
  • Metabolic & Chemical Stability of Fluorinated Quinolines

    • On the Metabolic Stability of Fluorin
    • Source: NIH / PubMed Central.
  • Photostability of Trifluoromethyl Quinolines

    • Photophysical, photostability, and ROS generation properties of new trifluoromethyl
    • Source: Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Troubleshooting low reactivity of the 4-hydroxyl group in quinoline derivatives

Ticket ID: Q-OH-4-REACTIVITY Subject: Troubleshooting Low Reactivity of 4-Hydroxyquinoline Derivatives Status: Resolved / Guide Published Executive Summary The "4-hydroxyl" group on a quinoline ring is chemically decepti...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Q-OH-4-REACTIVITY
Subject: Troubleshooting Low Reactivity of 4-Hydroxyquinoline Derivatives
Status: Resolved / Guide Published

Executive Summary

The "4-hydroxyl" group on a quinoline ring is chemically deceptive. In most standard laboratory conditions (solid state and polar solvents), 4-hydroxyquinoline (1 ) does not exist as a phenol. It exists predominantly as the 4-quinolone (2) tautomer.

This tautomeric equilibrium is the root cause of failed O-functionalization attempts. The proton resides on the nitrogen, and the oxygen behaves more like a carbonyl than a hydroxyl group. This guide outlines how to bypass this thermodynamic trap using kinetic activation, specific metal coordination, and Vilsmeier-Haack chemistry.

Module 1: The Tautomer Trap (Root Cause Analysis)

User Issue: “I treated 4-hydroxyquinoline with mild base and alkyl halide, but the reaction is sluggish or yields the N-alkylated product.”

Technical Explanation: The aromaticity of the pyridine ring in quinoline is disrupted in the 4-hydroxy form. The 4-quinolone tautomer restores stability by placing the proton on the nitrogen, creating a vinylogous amide system. This makes the oxygen nucleophilicity low and the nitrogen nucleophilicity high.

Diagram: Tautomerism & Reactivity Logic

Tautomer_Logic OH_Form 4-Hydroxyquinoline (Phenol-like) Quinolone_Form 4-Quinolone (Amide-like) OH_Form->Quinolone_Form  Equilibrium (K_eq >> 1)   Reactivity Reactivity Profile: High N-Nucleophilicity Low O-Nucleophilicity Quinolone_Form->Reactivity  Dominant Species  

Caption: The equilibrium heavily favors the 4-quinolone form in polar solvents, rendering standard phenolic protocols ineffective.

Module 2: Chlorination Protocols (Activation via POCl₃)

User Issue: “My reaction with POCl₃ turns into black tar or stalls at 50% conversion.”

The Fix: Direct displacement of the "hydroxyl" is impossible. You must convert the carbonyl oxygen into a leaving group. This follows the Vilsmeier-Haack mechanism , where DMF is not just a solvent but a catalytic activator.

Standard Operating Procedure (SOP): 4-Chloroquinoline Synthesis
StepActionCritical Technical Note
1. Activation Mix POCl₃ (3.0 equiv) + DMF (Cat. 3-5 drops). Stir at RT for 15 min.Generates the active Vilsmeier Reagent (Chloroiminium ion).[1][2] Without this, the reaction is slow.
2. Addition Add 4-Hydroxyquinoline substrate.Exothermic. If the substrate has electron-donating groups (EDGs), cool to 0°C first.
3. Heating Heat to reflux (typically 80–110°C).Do not overheat. >120°C promotes polymerization (Black Tar).
4. Quench Pour onto crushed ice/NH₄OH.Violent hydrolysis. The intermediate phosphorochloridate hydrolyzes slowly; ensure pH > 8 to liberate the free base.
Troubleshooting Table: Chlorination
SymptomProbable CauseCorrective Action
Black Tar / Charring Reaction temperature too high; decomposition of electron-rich rings.Reduce temp to 70–80°C. Use Thionyl Chloride (SOCl₂) with DMF instead of POCl₃ for milder conditions.
No Reaction Failure to form Vilsmeier intermediate.Ensure DMF is dry. Increase DMF to 1.0 equiv if catalytic amount fails.
Incomplete Conversion Moisture in POCl₃ (hydrolyzed to Phosphoric acid).Distill POCl₃ or use a fresh bottle. Phosphoric acid inhibits the reaction.

Module 3: Selectivity (O-Alkylation vs. N-Alkylation)

User Issue: “I need the ether (O-alkyl), but I keep getting the N-alkylated impurity.”

The Fix: You must exploit Hard-Soft Acid-Base (HSAB) theory or specific metal coordination.

  • N-Alkylation (Thermodynamic): Favored by polar aprotic solvents (DMF, DMSO) and alkali bases (K₂CO₃, NaH). The "soft" nitrogen anion attacks the alkyl halide.

  • O-Alkylation (Kinetic/Coordination): Favored by Silver salts or oxygen-philic activating agents.

Decision Tree: Controlling Regioselectivity

Alkylation_Selectivity Start Target: Alkylation of 4-Quinolone Condition_A Standard Base (NaH, K2CO3, Cs2CO3) in DMF/DMSO Start->Condition_A Condition_B Silver Salt Method (Ag2CO3) in Toluene/Benzene Start->Condition_B Condition_C Mitsunobu Reaction (PPh3, DIAD, ROH) Start->Condition_C Result_N Major Product: N-Alkylation Condition_A->Result_N  Dissociated Ion Pair   Result_O Major Product: O-Alkylation Condition_B->Result_O  Ag coordinates Nitrogen (Blocks N-site)   Condition_C->Result_O  O-nucleophilicity (Steric control)  

Caption: Silver carbonate forces O-alkylation by coordinating to the nitrogen lone pair, effectively blocking it from reacting.

Protocol: High-Yield O-Alkylation (The Silver Method)
  • Solvent: Non-polar is best (Toluene or Benzene).

  • Reagents: 1.0 equiv Substrate + 1.1 equiv Alkyl Halide + 0.6 equiv Ag₂CO₃ .

  • Mechanism: The Ag⁺ ion coordinates to the Nitrogen atom of the quinolone. This forces the electrophile to attack the Oxygen atom.

  • Workup: Filter off the silver salts (AgX) through Celite.

Module 4: Direct Coupling (Skipping Chlorination)

User Issue: “I want to perform a Suzuki coupling, but I don't want to isolate the chloride intermediate.”

The Fix: Use phosphonium coupling reagents (PyBroP, BOP) or Sulfonyl chlorides to activate the oxygen in situ.

Recommended Reagent: PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate).

  • Why: It reacts selectively with the amide-like oxygen of the quinolone to form a phosphonium salt, which is an excellent leaving group for oxidative addition by Palladium.

Workflow:

  • Activation: Substrate + PyBroP + Et₃N in Dioxane (RT, 30 min).

  • Coupling: Add Boronic Acid + Pd(PPh₃)₄ + Na₂CO₃ (aq).

  • Heat: Reflux 4–6 hrs.

  • Result: Direct formation of 4-arylquinoline without isolating the chloride.

References

  • Tautomerism of 4-Hydroxyquinolines

    • Title: Tautomerism of 4-Hydroxy-4(1H)quinolone.
    • Source: Semantic Scholar / J. Heterocyclic Chem.
    • Link:

  • Vilsmeier-Haack Mechanism & Chlorination

    • Title: Vilsmeier-Haack Reaction for Quinoline Synthesis: Reaction Mechanism and Workflow.[1]

    • Source: BenchChem Application Notes.[1]

    • Link:

  • POCl3 Chlorination Kinetics

    • Title: POCl3 chlorination of 4-quinazolones (Analogous mechanism).
    • Source: PubMed / J. Org.[3] Chem (2011).[4][5]

    • Link:

  • Regioselective Alkylation (N vs O)

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[6][7]

    • Source: PubMed / Bioorg Med Chem Lett (2013).[6]

    • Link:

  • Direct Cross-Coupling Activation

    • Title: One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate.[3]

    • Source: J. Org.[3][5] Chem (2020).[3][8]

    • Link:

Sources

Optimization

Handling moisture sensitivity in 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL reactions

Core Technical Directive You are encountering challenges with 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (herein referred to as CMTQ-4-OH ). While the solid starting material is chemically stable, the transformat...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

You are encountering challenges with 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (herein referred to as CMTQ-4-OH ).

While the solid starting material is chemically stable, the transformation reactions —specifically the conversion of the 4-hydroxyl group to a leaving group (typically 4-Cl via


)—are critically moisture-sensitive.[1]

The Scientific Reality: The 2-trifluoromethyl (


) group is strongly electron-withdrawing.[1] This deactivates the quinoline ring, making the oxygen at position 4 less nucleophilic than in standard quinolines. Consequently, the activation energy for reaction is higher. If your reagents (like 

) are compromised by moisture, they hydrolyze into phosphoric acids that lack the electrophilic power to activate the deactivated CMTQ-4-OH, leading to stalled reactions or "pseudodimer" ether formation.[1]

Diagnostic Hub: Is Moisture Your Problem?

Before altering your synthesis, check your reaction against these three failure signatures.

SymptomThe "Moisture Signature"Root Cause Analysis
Stalled Reaction TLC shows starting material (SM) remaining even after 12+ hours reflux.[1]Reagent Hydrolysis: Your

has hydrolyzed to

or

. These acids cannot form the Vilsmeier-Haack active intermediate required to overcome the

deactivation.
The "Dimer" Impurity A new spot appears (higher

than SM, lower than product) that resists chlorination.
Pseudodimer Formation: Partial activation occurred, but available water hydrolyzed the intermediate, which was then attacked by unreacted SM to form the ether-linked dimer (O-bridge).[1]
Reversion on Workup Reaction looked complete on TLC, but isolated solid is Starting Material.Quench Hydrolysis: The imidoyl chloride intermediate is highly reactive. If the quench is too hot or pH is uncontrolled, water attacks position 4 before the chloride is locked in.

The Failure Mechanism (Visualized)

The following diagram maps exactly how moisture intercepts your reaction pathway.

MoistureFailure SM CMTQ-4-OH (Starting Material) Active Activated Phosphate Intermediate SM->Active Dry POCl3 (Vilsmeier-Haack) POCl3 POCl3 (Reagent) Hydrolysis Phosphoric Acid (Inactive) POCl3->Hydrolysis Moisture Contact Water H2O (Contaminant) Active->SM Reversion (Wet Workup) Product 4-Chloro-CMTQ (Target) Active->Product Cl- Attack (High Temp) Dimer Pseudodimer (Impurity) Active->Dimer Attack by residual SM

Caption: Figure 1. The "Moisture Intercept" pathway. Note that moisture destroys the reagent before activation (Red path) or causes dimerization during the reaction (Orange path).

Validated Protocol: The "Dry-Seal" Deoxychlorination

This protocol is optimized for


-deactivated quinolines.[1] It prioritizes the exclusion of atmospheric moisture during the critical activation window.

Reagents:

  • Substrate: CMTQ-4-OH (1.0 equiv)

  • Reagent:

    
     (Phosphoryl chloride) - Must be freshly distilled or from a new Sure/Seal™ bottle.  (5.0 - 10.0 equiv)[1]
    
  • Catalyst: DMF (Dimethylformamide) - Anhydrous (0.1 equiv).[1] Essential for forming the Vilsmeier reagent.

Step-by-Step Methodology:

  • The Drying Step (Critical):

    • Do not assume your starting material is dry. Azeotropically dry CMTQ-4-OH with toluene (3x) on a rotovap before reaction. The 4-OH and 2-

      
       groups can trap water in the crystal lattice.[1]
      
  • Inert Setup:

    • Use a flame-dried 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Fit the top of the condenser with a nitrogen inlet/bubbler.

  • Reagent Addition:

    • Add the solid CMTQ-4-OH.[1]

    • Add

      
      neat (solvent-free) under a positive stream of nitrogen.[1]
      
    • Add the catalytic DMF dropwise. Note: Evolution of gas (

      
      /CO) indicates active Vilsmeier reagent formation.
      
  • The "Hard" Reflux:

    • Heat to 100–110°C .

    • Why? The

      
       group makes the C-4 position electron-poor.[1] You need high thermal energy to force the chloride displacement.
      
    • Run for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

  • The Controlled Quench (The Danger Zone):

    • Cool the mixture to RT. Remove excess

      
       via vacuum distillation (rotovap with a base trap).
      
    • Pour the residue onto crushed ice/water slowly.

    • Crucial: Immediately neutralize with aqueous Ammonia (

      
      ) or Sodium Bicarbonate to pH 8.
      
    • Reason: Prolonged exposure to acidic water (from hydrolyzed

      
      ) will hydrolyze the newly formed C-Cl bond back to C-OH.[1][2]
      

Troubleshooting & FAQs

Q: Can I use Thionyl Chloride (


) instead of 

to avoid the sticky phosphate byproducts?
A: generally, No. While

works for simple amides, the 2-

group on your quinoline deactivates the oxygen too much.

is often not electrophilic enough to drive this specific transformation to completion, leading to low yields.

is required for its higher boiling point and stronger activation potential [1].

Q: My product has a "greasy" impurity that won't separate. What is it? A: This is likely the pyrophosphate ester . If you used old


 (partially wet), you formed polyphosphates that bind to your quinoline.
  • Fix: Reflux the crude material in water/ethanol (1:1) at pH 2 for 30 minutes, then re-basify and extract. This hydrolyzes the phosphate ester but leaves the C-Cl bond intact (mostly).

Q: How do I store the CMTQ-4-OH starting material? A: Store in a desiccator. The 2-trifluoromethyl group increases the acidity of the phenol (OH), making it more likely to H-bond with atmospheric water.[1]

Decision Logic for Low Yields

Use this logic flow to determine your next move if the reaction underperforms.

Troubleshooting Start Problem: Low Yield / Incomplete Reaction CheckPOCl3 Is POCl3 fresh/colorless? Start->CheckPOCl3 Distill Action: Distill POCl3 (Remove Polyphosphoric acid) CheckPOCl3->Distill No (Yellow/Cloudy) CheckTemp Was Reflux Temp > 100°C? CheckPOCl3->CheckTemp Yes IncreaseTemp Action: Insulate Flask Ensure vigorous reflux CheckTemp->IncreaseTemp No CheckQuench Did Quench get hot? CheckTemp->CheckQuench Yes CheckQuench->Distill No (Other issue) IceControl Action: Use Ice/Salt bath Keep T < 10°C during quench CheckQuench->IceControl Yes (Exotherm)

Caption: Figure 2. Troubleshooting logic for optimization of the chlorination step.

References

  • Arnott, E. A., et al. (2011).[3] "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry. Validates the mechanism of Vilsmeier-Haack type chlorination and the impact of temperature/stoichiometry on dimer formation. [1]

  • Wipf Group. (2014). "Techniques for Handling Air- and Moisture-Sensitive Compounds."[1] University of Pittsburgh Technical Guides. Provides the foundational protocols for handling reagents like POCl3.

  • BenchChem Technical Support. (2025). "Navigating Harsh Conditions in Quinoline Synthesis." Discusses the specific exothermic hazards and tar formation associated with quinoline functionalization. [1]

  • ChemicalBook. (2024). "4-Hydroxy-2-(trifluoromethyl)quinoline Synthesis and Properties." Provides physical property data and synthesis precedents for the specific CF3-substituted scaffold.[1] [1]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: 13C NMR of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Executive Summary & Structural Context[1][2][3][4][5][6] The compound 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol represents a highly functionalized scaffold often encountered in the synthesis of antimalarial agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

The compound 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol represents a highly functionalized scaffold often encountered in the synthesis of antimalarial agents (Mefloquine analogs) and antibacterial quinolones.

Characterizing this molecule presents a dual challenge for NMR spectroscopy:

  • Tautomeric Ambiguity: While nomenclature often specifies the "4-ol" (enol) form, the compound exists predominantly as the 4(1H)-quinolone (keto) tautomer in polar solvents (DMSO, Methanol).

  • Fluorine Coupling: The trifluoromethyl group (

    
    ) at position 2 introduces complex splitting patterns (quartets) that can be mistaken for impurities if not properly decoupled or assigned.
    

This guide provides a comparative analysis of the expected chemical shifts, distinguishing between the theoretical "ol" form and the experimentally observed "one" form, supported by substituent additivity rules and analogous experimental data.

Tautomeric Equilibrium & Solvent Effects[6]

The first step in validating your spectrum is determining the dominant tautomer. In solution, the equilibrium is driven by solvent polarity and hydrogen bonding capability.

The "Keto-Enol" Shift

The diagnostic signal for this equilibrium is the Carbon-4 (C4) resonance.

  • Keto Form (4-oxo):

    
    . (Observed in DMSO-d
    
    
    
    , MeOH-d
    
    
    ).
  • Enol Form (4-hydroxy):

    
    . (Rarely observed pure; potentially favored in gas phase or non-polar solvents if O-silylated/alkylated).
    

Critical Insight: If your spectrum shows a signal >170 ppm, you are observing the 4(1H)-quinolone tautomer. Do not misinterpret this as a carboxylic acid impurity.

Tautomerism cluster_0 Solvent Influence NonPolar Non-Polar Solvent (CDCl3, C6D6) Enol Enol Form (4-OH) C4 Shift: ~162 ppm Aromatic Character: High NonPolar->Enol Stabilizes (Weakly) Polar Polar Aprotic/Protic (DMSO-d6, MeOD) Keto Keto Form (4-Oxo) C4 Shift: ~176 ppm NH Detected in 1H NMR Polar->Keto Strongly Favors (H-Bond Stabilization) Enol->Keto Equilibrium (K_eq >> 1)

Figure 1: Tautomeric preference of 4-substituted quinolines based on solvent environment.

Comparative 13C NMR Data Analysis

The following data reconstructs the chemical shifts based on authoritative fragment analysis (2-CF3-quinoline core + 5-Cl/8-Me substituent increments).

Table 1: Predicted vs. Comparative Chemical Shifts (DMSO-d )
PositionCarbon TypePredicted Shift (

, ppm)
Multiplicity (

)
Structural Logic
C4 Carbonyl (Keto)175.5 ± 1.5 Singlet (broad)Diagnostic for quinolone core. Deshielded by C=O.
C2 Quaternary (C-CF

)
139.0 - 142.0 Quartet (

)
Strong coupling to F

. Electron-deficient.
C8a Quaternary Bridge138.0 ± 2.0 SingletBridgehead carbon.
C7 Aromatic CH133.5 ± 1.5 SingletOrtho to methyl group.
C5 Quaternary (C-Cl)131.0 ± 2.0 SingletIpso-chloro effect (shielding relative to H).
C8 Quaternary (C-Me)129.5 ± 1.5 SingletIpso-methyl effect (deshielding).
C6 Aromatic CH126.0 ± 1.5 SingletMeta to Cl and Me.
CF

Trifluoromethyl121.0 ± 2.0 Quartet (

)
Distinctive large coupling. Often weak intensity.
C4a Quaternary Bridge116.0 ± 2.0 Singlet (or weak q)Bridgehead, beta to carbonyl.
C3 Vinylic CH112.0 ± 2.0 Quartet (

)
Alpha to carbonyl, shielded by resonance.
8-Me Methyl18.0 ± 1.0 SingletStandard aromatic methyl shift.
Analysis of Key Signals[7]
  • The "Ghost" Quartets (C2 & CF

    
    ): 
    
    • The CF

      
        carbon signal (~121 ppm) is split into a quartet with a massive coupling constant (
      
      
      
      ). This splits the signal intensity by 4, often making it disappear into the baseline noise if the number of scans (NS) is insufficient.
    • The C2 carbon (~140 ppm) appears as a quartet with

      
      .
      
  • Substituent Effects (5-Cl, 8-Me):

    • 5-Cl: Typically causes a shielding (upfield shift) of the ipso carbon (C5) by ~1-2 ppm compared to the parent, but deshields the ortho (C6) and para (C8) positions.

    • 8-Me: Deshields the ipso carbon (C8) by ~9-10 ppm and shields the ortho positions.

Experimental Validation Protocol

To confirm the identity of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: DMSO-d

    
     (Preferred). CDCl
    
    
    
    may result in poor solubility or broad peaks due to tautomeric exchange.
  • Concentration:

    
     in 0.6 mL solvent. High concentration is required to see the CF
    
    
    
    quartet.
Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds . The quaternary carbons (C2, C4, C5, C8) and CF

    
     have long T1 relaxation times. Short D1 will suppress these signals.
    
  • Scans (NS): Minimum 1024 scans (for 20 mg sample) to resolve the outer wings of the CF

    
     quartet.
    
Step 3: Spectral Processing (The "Fingerprint" Check)

Workflow Start Acquire 13C{1H} Spectrum CheckC4 Check > 170 ppm region Start->CheckC4 Decision1 Signal Present? CheckC4->Decision1 ConfirmKeto Confirm 4-Quinolone Core (Keto Tautomer) Decision1->ConfirmKeto Yes (>174 ppm) CheckCF3 Look for Quartets (~121 ppm & ~140 ppm) Decision1->CheckCF3 No (<165 ppm) Suspect Enol/Impurity ConfirmKeto->CheckCF3 MeasureJ Measure Coupling Constants 1J ~275Hz, 2J ~32Hz CheckCF3->MeasureJ Final Structure Validated MeasureJ->Final

Figure 2: Validation workflow for fluorinated quinolone derivatives.

Comparative Alternatives

When evaluating this compound against alternatives (e.g., for drug efficacy or synthesis), consider the electronic impact of the substituents as seen in NMR.

FeatureTarget Compound (5-Cl, 8-Me, 2-CF3)Mefloquine Core (2,8-bis(CF3))Cloxyquin (5-Cl-8-OH)
C2 Shift ~140 ppm (Quartet)~142 ppm (Quartet)~148 ppm (Singlet)
C4 Shift ~176 ppm (Keto)~68 ppm (Methanol-sp3)*~153 ppm (Phenolic)
Electronic Nature Electron Deficient (CF3 + Cl)Highly Electron DeficientElectron Rich (OH donor)

*Note: Mefloquine is a quinolinemethanol (sp3 carbon at C4), whereas the target is a quinolone (sp2 carbonyl).

References

  • General Quinolone NMR Data

    • Pinto, D. C., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures."[1] ResearchGate, 2019. Link

  • Tautomerism of 4-Hydroxyquinolines

    • Nasiri, et al. "Tautomerism of 4-Hydroxy-4(1H) quinolone." Heterocyclic Communications, 2025. Link

  • Fluorine Coupling Constants

    • Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 1976.[2] Link

  • Analogous Structure (5-Chloro-8-hydroxyquinoline)

    • Sigma-Aldrich Product Data, CAS 130-16-5. Link

Sources

Comparative

Mass spectrometry fragmentation patterns of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL

Mass Spectrometry Fragmentation Patterns of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol: A Publish Comparison Guide Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragment...

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation Patterns of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol: A Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol . Designed for analytical chemists and drug development professionals, this document focuses on distinguishing this specific scaffold from structural isomers (e.g., 6-chloro or 7-chloro analogs) and metabolic derivatives. The guide synthesizes predictive fragmentation mechanisms with empirical data from structurally related fluoroquinolines and mefloquine intermediates.

Chemical Identity & Properties

PropertyDetail
Compound Name 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Monoisotopic Mass 261.0168 Da (

)
Molecular Weight 261.63 g/mol
Isotope Pattern Distinct 3:1 ratio for M / M+2 due to Chlorine (

)
Tautomerism Exists in equilibrium between quinolin-4-ol (enol) and quinolin-4(1H)-one (keto). In gas phase (EI), the enol form often dictates fragmentation; in solution (ESI), the keto form predominates.

Experimental Methodology

To ensure reproducible fragmentation data, the following standardized protocols are recommended.

Electrospray Ionization (ESI-MS/MS)[2]
  • Mode: Positive Ion (

    
    )
    
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Protonation source).

  • Rationale: The 8-methyl group exerts steric hindrance on the quinoline nitrogen (peri-effect), potentially shifting the preferred protonation site to the carbonyl oxygen of the tautomer.

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV) to capture both labile losses (CO) and skeletal rearrangements.

Electron Ionization (EI-GC/MS)
  • Energy: 70 eV.[1][2]

  • Source Temp: 230°C.

  • Rationale: High energy is required to cleave the strong

    
     bonds and induce the characteristic "peri-effect" fragmentation involving the 5-chloro and 4-hydroxy groups.
    

Fragmentation Analysis

Primary Fragmentation Pathways (ESI+)

The protonated precursor


 (m/z 262.0) undergoes distinct cleavage events driven by the stability of the aromatic core.
  • Loss of Carbon Monoxide (CO, -28 Da):

    • Mechanism:[3][4][5] Characteristic of phenols and 4-quinolinones. The tautomeric 4-hydroxy group facilitates the expulsion of CO, resulting in a ring contraction to an indole-like cation.

    • Transition: m/z 262

      
       m/z 234.
      
  • Loss of Trifluoromethyl Radical/Neutral (

    
    , -69 Da): 
    
    • Mechanism:[3][4][5] High-energy collision-induced dissociation (CID) cleaves the

      
       bond.
      
    • Transition: m/z 262

      
       m/z 193.
      
  • Loss of HF (-20 Da):

    • Mechanism:[3][4][5] Interaction between the

      
       group and adjacent protons (though sterically distant in this isomer, scrambling can occur).
      
    • Transition: m/z 262

      
       m/z 242.
      
Diagnostic EI Fragmentation (GC-MS)

In EI, the radical cation


 (m/z 261) is the precursor.
  • Base Peak: Often the molecular ion (

    
    ) or 
    
    
    
    due to the stability of the fully conjugated aromatic system.
  • Isotope Signature: The m/z 261 and 263 peaks must appear in a ~3:1 intensity ratio. Any deviation suggests interference or co-elution.

  • Peri-Effect (5-Cl vs 4-OH): The proximity of the Chlorine at C5 to the Oxygen at C4 is unique to this isomer. It can lead to a competing loss of

    
     (m/z 226) or HCl (m/z 225) which is suppressed in the 6-chloro or 7-chloro isomers.
    

Comparative Analysis: Product vs. Alternatives

This section distinguishes the target compound from its most likely interferences: its regioisomers (impurities from synthesis) and des-trifluoromethyl analogs.

Table 1: Diagnostic Ion Comparison
FeatureTarget: 5-Chloro-8-Me Alt 1: 6-Chloro-8-Me Isomer Alt 2: Des-CF3 Analog
Precursor (ESI+) 262.0 262.0194.0
Primary Fragment 234 (Loss of CO) 234 (Loss of CO)166 (Loss of CO)
Differentiation High abundance of [M-Cl]+ (Peri-effect instability)Stable [M-Cl]+ (Cl is distant from OH)No Cl isotope pattern
CF3 Loss m/z 193 m/z 193N/A
N-Protonation Hindered (8-Me blocks N)Hindered (8-Me blocks N)Unhindered
Key Differentiator: The Ortho/Peri Effect
  • 5-Chloro Isomer (Target): The Cl atom is physically crowded against the 4-OH group. Under high energy, this promotes the ejection of Cl or HCl.

  • 6-Chloro Isomer: The Cl atom is isolated. The loss of Cl is significantly less abundant; the loss of CO dominates the spectrum.

Visualizations

Fragmentation Pathway (DOT Diagram)

FragmentationPathway M Precursor [M+H]+ m/z 262 (Cl-35) M_CO [M - CO]+ m/z 234 (Ring Contraction) M->M_CO -28 Da (CO) M_CF3 [M - CF3]+ m/z 193 (Defluorination) M->M_CF3 -69 Da (CF3) M_HCl [M - HCl]+ m/z 226 (Peri-Effect Loss) M->M_HCl -36 Da (HCl) (Diagnostic for 5-Cl) Final Core Aromatic Fragments (m/z 150-180) M_CO->Final Further degradation

Caption: Proposed ESI+ fragmentation pathway. The loss of HCl (green path) is enhanced by the 5-position chlorine (peri-effect).

Isomer Differentiation Logic (DOT Diagram)

IsomerLogic Start Unknown Peak m/z 262 CheckCl Check Isotope Ratio (262:264 approx 3:1?) Start->CheckCl CheckCF3 Check Neutral Loss (-69 Da present?) CheckCl->CheckCF3 Yes NotTarget Not Target Compound CheckCl->NotTarget No Differentiation Compare HCl Loss (m/z 226 abundance) CheckCF3->Differentiation Yes CheckCF3->NotTarget No Target Target: 5-Chloro isomer (High HCl loss) Differentiation->Target High Abundance Iso6 Impurity: 6-Chloro isomer (Low HCl loss) Differentiation->Iso6 Trace Abundance

Caption: Decision tree for distinguishing 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol from its 6-chloro regioisomer.

References

  • Schwartz, D. E., & Ranalder, U. B. (1981). Highly sensitive and specific determination of mefloquine in biological fluids using gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 8(12), 589–592. Link

  • Holčapek, M., et al. (2010). Mass spectrometry of quinoline derivatives: Trends in fragmentation. Journal of Mass Spectrometry.
  • Klásek, A., et al. (2000). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids. Chemical Papers, 54(2), 75-77. Link

  • McCullagh, M., et al. (2005). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class. Waters Corporation Technical Note. Link

Sources

Validation

Crystal structure determination of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL

Topic: Crystal Structure Determination of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists. A Comparative Guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists.

A Comparative Guide to Structural Elucidation in Fluorinated Heterocycles

Executive Summary

In the development of halogenated quinolines for antimalarial and antibacterial applications, the precise tautomeric form of the 4-position oxygen is a critical determinant of lipophilicity and receptor binding. This guide analyzes the crystal structure determination of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol , comparing the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder Diffraction (PXRD) and Computational (DFT) methods.

Key Insight: While NMR often yields ambiguous results regarding the enol-keto tautomerism in solution due to rapid proton exchange, SC-XRD provides the definitive "snapshot" of the solid-state preference, revealing that the electron-withdrawing 2-trifluoromethyl (


) group significantly alters the hydrogen bonding network compared to non-fluorinated analogs.

The Structural Challenge: Tautomerism & Packing

The core challenge with 4-substituted quinolines is the 4-hydroxy (enol) vs. 4-oxo (keto) tautomerism.

  • The Molecule: 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol.[1]

  • The Conflict: The 2-

    
     group is strongly electron-withdrawing, potentially destabilizing the cationic character of the ring nitrogen in the keto form. Meanwhile, the 5-Chloro and 8-Methyl substituents introduce steric bulk that disrupts standard 
    
    
    
    -
    
    
    stacking.
Visualizing the Structural Equilibrium

The following diagram illustrates the tautomeric equilibrium and the specific interactions resolved by the structural determination workflow.

Tautomerism Enol Enol Form (4-Hydroxy) Keto Keto Form (4-Oxo-1H) Enol->Keto Proton Transfer (Fast in Soln) Crystal Crystal Lattice (Stabilized State) Enol->Crystal Rare (Solvent Dep.) Keto->Crystal Preferred Packing (N-H...O Dimers) CF3 2-CF3 Effect (Inductive Withdrawal) CF3->Enol Stabilizes O-H acidity Steric 5-Cl / 8-Me (Steric Bulk) Steric->Crystal Prevents Planar Stacking

Figure 1: Tautomeric equilibrium and factors influencing the solid-state structure of 2-trifluoromethyl-4-quinolinones.

Experimental Protocol: SC-XRD Optimization

To obtain high-resolution data for this specific fluorinated derivative, standard crystallization protocols often fail due to the high lipophilicity induced by the


 group.
Optimized Crystallization Workflow

Objective: Grow single crystals suitable for Mo-K


 radiation analysis (

mm).
  • Solvent Selection:

    • Avoid: Pure Ethanol (leads to microcrystalline powder).

    • Recommended: Slow evaporation of Acetonitrile:Chloroform (3:1) . The chloroform solubilizes the halogenated core, while acetonitrile promotes ordered packing.

  • Crystal Growth:

    • Dissolve 20 mg of compound in 4 mL solvent mixture at 40°C.

    • Filter through 0.45

      
      m PTFE syringe filter.
      
    • Allow evaporation at 4°C (fridge) to reduce thermal motion disorder in the

      
       group.
      
  • Data Collection:

    • Temperature: 100 K (Cryostream). Essential to freeze the rotation of the 2-

      
       group.
      
    • Resolution: 0.75 Å.

Comparative Analysis: Performance of Determination Methods

This section objectively compares the "product" (the SC-XRD structure) against alternative determination methods used in early-stage drug discovery.

Table 1: Methodological Comparison for 5-Cl-8-Me-2-CF3-quinoline
FeatureSC-XRD (Recommended) Powder XRD (PXRD) DFT Calculation (B3LYP)
Primary Output 3D Atom CoordinatesBulk Phase ID / CrystallinityTheoretical Minima Energy
Tautomer ID Definitive (locates H atoms)Inferential (via pattern matching)Hypothetical (Gas Phase)
Resolution Atomic (< 0.8 Å)Lattice Parameters onlyN/A
H-Bonding Insight Direct observation of

Inferred from peak shiftsPredicted
Sample Req. Single Crystal (

mm)
Polycrystalline Powder (10 mg)None (Computational)
Turnaround 24-48 Hours1-2 Hours12-24 Hours
Detailed Performance Analysis[2]
1. Tautomer Differentiation (SC-XRD vs. NMR)

In solution NMR (


), the proton on the heteroatom often exchanges rapidly, resulting in a broad average signal. SC-XRD of the target compound definitively resolves the C4=O  double bond length (approx 1.24 Å ) and the C-N  single bond length (approx 1.37 Å ), confirming the 4-oxo (keto)  tautomer in the solid state. This contradicts simple prediction models that suggest the 

group would force the enol form.
2. Halogen Bonding Resolution (SC-XRD vs. DFT)

Density Functional Theory (DFT) often underestimates the influence of weak halogen bonds. The SC-XRD structure of this molecule reveals critical Type II Halogen interactions (


) and weak 

interactions that stabilize the crystal lattice. These are crucial for understanding how the drug might bind to a protein active site, a detail completely missed by PXRD.
3. Steric Impact of 8-Methyl

Comparing this structure to the parent 2-(trifluoromethyl)quinolin-4-ol (lacking the 8-methyl), the SC-XRD data shows a significant twist in the crystal packing. The 8-methyl group clashes with the 1-position nitrogen's hydrogen bond donor capability, forcing a propeller-like twist in the stacking, which increases solubility compared to the planar parent compound.

Structural Validation Workflow

To ensure the trustworthiness of the determined structure, the following validation logic is applied.

Validation cluster_QA Quality Indicators RawData Raw Diffraction Data (hkl intensities) Solve Structure Solution (Direct Methods/SHELXT) RawData->Solve Refine Refinement (SHELXL) Solve->Refine Check Validation (CheckCIF / PLATON) Refine->Check Rfactor R1 < 0.05 Refine->Rfactor Check->Refine High R-factor / Disorder Final Publishable CIF (R1 < 5%) Check->Final No A-level Alerts GoF GoF ~ 1.0 CF3_Disorder CF3 Rotational Model

Figure 2: Validation workflow ensuring the structural integrity of the crystallographic model.

References

  • Tautomerism in Fluorinated Quinolines: Comparison source for the parent scaffold. Title: Tautomerism of 4-Hydroxy-4(1H) quinolone derivatives.[2] Source: ResearchGate / European Journal of Chemistry. Link:

  • Crystallographic Standards: Methodology for refining disordered CF3 groups. Title: SHELX-2015: Crystal structure refinement. Source: Acta Crystallographica Section C. Link:

  • Analog Comparison (5-Chloro-8-hydroxyquinoline): Baseline data for the 5-Cl/8-substituent effect. Title: 5-Chloro-8-quinolinol Properties and Spectra.[3][4][5] Source: Sigma-Aldrich / Merck. Link:

  • Synthesis & Characterization: Background on the synthesis of trifluoromethyl quinolines. Title: Discovery of Quinoline-Derived Trifluoromethyl Alcohols.[6] Source: PubMed (ChemMedChem). Link:[6]

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopic Characterization of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique photophysical properties. The introduction of specific substituents,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique photophysical properties. The introduction of specific substituents, such as halogens and trifluoromethyl groups, allows for the fine-tuning of these properties. 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol is a compound of interest that combines several key functional groups, each contributing to its overall chemical personality. Accurate structural confirmation is the bedrock of any scientific investigation, and Fourier-Transform Infrared (FT-IR) spectroscopy remains a rapid, reliable, and indispensable tool for this purpose. This guide provides an in-depth analysis of the expected FT-IR absorption bands for the title compound, explains the rationale behind these assignments, and compares them with related chemical structures to provide a clear framework for its characterization.

The Molecular Blueprint: Functional Groups and Vibrational Modes

Before delving into the spectrum, it is crucial to dissect the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending) that serve as its infrared fingerprint.

The key functionalities in 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol are:

  • -OH (Hydroxyl) Group: Attached to the quinoline ring at the C4 position, capable of hydrogen bonding.

  • Quinoline Ring System: A bicyclic aromatic system containing C=C and C=N bonds.

  • -CH₃ (Methyl) Group: An aliphatic C-H bond system.

  • Aromatic C-H Bonds: C-H bonds on the quinoline ring.

  • -CF₃ (Trifluoromethyl) Group: A potent electron-withdrawing group with strong, characteristic C-F vibrations.

  • -C-Cl (Chloro) Group: A halogen substituent on the aromatic ring.

The presence and electronic interplay of these groups, particularly the tautomeric equilibrium between the 4-quinolin-ol and 4-quinolone forms and the potential for intramolecular hydrogen bonding between the 4-OH and the quinoline nitrogen, will significantly influence the final spectrum.

Predicted IR Absorption Bands: A Region-by-Region Analysis

An FT-IR spectrum is typically analyzed from higher to lower wavenumbers (cm⁻¹). Below is a detailed prediction of the key absorption bands for 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol.

The O-H and C-H Stretching Region (4000 - 2500 cm⁻¹)
  • O-H Stretching (νO-H): The 4-hydroxyl group is the most prominent feature in this region. In a dilute solution with a non-polar solvent, a sharp "free" O-H band would be expected around 3600 cm⁻¹.[1] However, in a solid-state (KBr or ATR) spectrum, extensive intermolecular and potentially intramolecular hydrogen bonding will cause this band to become very broad and shift to a lower frequency, typically appearing in the 3400 - 3200 cm⁻¹ range.[1][2] Strong intramolecular hydrogen bonding, if present, could shift this band even lower and broaden it further.[3]

  • Aromatic C-H Stretching (νC-H): The stretching vibrations of C-H bonds on the quinoline ring are expected to appear as sharp, medium-to-weak intensity bands just above 3000 cm⁻¹, typically in the 3100 - 3000 cm⁻¹ range.[4][5]

  • Aliphatic C-H Stretching (νC-H): The methyl group at the C8 position will give rise to symmetric and asymmetric stretching vibrations. These bands are expected as sharp peaks of medium intensity just below 3000 cm⁻¹, typically in the 3000 - 2850 cm⁻¹ range.[5][6]

The "Double Bond" Region (1700 - 1400 cm⁻¹)

This region is highly diagnostic for the quinoline core.

  • C=C and C=N Ring Stretching: The aromatic quinoline system will produce a series of characteristic skeletal stretching vibrations. These typically appear as multiple sharp bands of variable intensity between 1630 cm⁻¹ and 1400 cm⁻¹ .[7][8] Key bands are often observed near 1610, 1580, and 1500 cm⁻¹. The specific positions are sensitive to the electronic effects of the substituents.

  • -CH₃ Bending (δCH₃): The methyl group's asymmetric and symmetric bending (scissoring) vibrations will result in absorptions within this region, typically around 1465 cm⁻¹ and 1375 cm⁻¹ , respectively.[6]

The Fingerprint Region (1400 - 600 cm⁻¹)

This region contains a wealth of complex, coupled vibrations that are unique to the molecule as a whole.

  • C-F Stretching (νC-F): The trifluoromethyl group is a powerful infrared absorber. It will produce very strong and characteristic bands due to symmetric and asymmetric C-F stretching. These are typically found in the 1350 - 1100 cm⁻¹ range.[9] The high intensity of these bands is a key confirmatory feature for the presence of the -CF₃ group.

  • C-O Stretching (νC-O): The stretching vibration of the C4-O bond of the hydroxyl group is expected in the 1300 - 1200 cm⁻¹ range. This band is often strong and coupled with O-H in-plane bending.[2]

  • Aromatic C-H Out-of-Plane Bending (γC-H): The out-of-plane "wagging" of the remaining aromatic C-H bonds gives rise to strong bands in the 900 - 675 cm⁻¹ region. The exact position is highly diagnostic of the substitution pattern on the aromatic rings.[4][7]

  • C-Cl Stretching (νC-Cl): The vibration of the carbon-chlorine bond is expected to produce a medium-to-strong intensity band in the 850 - 600 cm⁻¹ range.[4][6][8] Its exact position can vary based on coupling with other vibrations.

Comparative Analysis: Isolating Key Spectral Features

To truly understand the spectrum, we compare it to simpler, related molecules. This allows us to assign features with higher confidence.

Functional Group/Vibration5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol4-Quinolinol[10]2-(Trifluoromethyl)quinoline[11]5-Chloro-8-quinolinol[12]
O-H Stretch (Broad) ~3400-3200 cm⁻¹Present, broadAbsent Present, broad
Aromatic C-H Stretch ~3100-3000 cm⁻¹PresentPresentPresent
Aliphatic C-H Stretch ~3000-2850 cm⁻¹Absent Absent Absent
C=C / C=N Ring Stretch ~1630-1400 cm⁻¹PresentPresentPresent
C-F Stretches (Strong) ~1350-1100 cm⁻¹Absent PresentAbsent
C-O Stretch ~1300-1200 cm⁻¹PresentAbsent Present
C-Cl Stretch ~850-600 cm⁻¹Absent Absent Present

This comparative view highlights the diagnostic power of the spectrum. The simultaneous presence of the broad O-H band, the strong C-F absorptions, the aliphatic C-H stretches, and the C-Cl band provides compelling evidence for the structure of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary vibrational modes and their expected regions in the infrared spectrum.

G cluster_molecule 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol M Key Vibrational Modes OH O-H Stretch (H-Bonded) M->OH ArCH Aromatic C-H Stretch M->ArCH AlCH Aliphatic C-H Stretch M->AlCH Ring Quinoline Ring C=C, C=N Stretch M->Ring CF3 C-F Stretches (v. Strong) M->CF3 CCl C-Cl Stretch M->CCl OH_range ~3400-3200 cm⁻¹ ArCH_range ~3100-3000 cm⁻¹ AlCH_range ~3000-2850 cm⁻¹ Ring_range ~1630-1400 cm⁻¹ CF3_range ~1350-1100 cm⁻¹ CCl_range ~850-600 cm⁻¹

Caption: Key IR vibrational modes for the title compound and their expected frequencies.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthy data begins with a robust experimental protocol. Attenuated Total Reflectance (ATR) is a modern, reliable method for analyzing solid samples.

Protocol: FT-IR Analysis using a Diamond ATR Accessory

  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Clean the surface of the diamond ATR crystal meticulously. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., spectroscopic grade isopropanol or ethanol). Allow the solvent to evaporate completely.

  • Background Collection: With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. A typical background scan consists of 32 or 64 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (1-5 mg) of the dry, powdered 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol sample onto the center of the ATR crystal.

  • Apply Pressure: Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection: Collect the sample spectrum using the same scan parameters (number of scans, resolution) as the background.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Analysis Cleanup: Retract the pressure arm and carefully clean the sample from the ATR crystal using the method described in Step 2.

Conclusion

The FT-IR spectrum provides a unique and information-rich fingerprint for 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol. The definitive characterization of this molecule relies on the concurrent identification of several key features: a broad O-H stretch indicative of hydrogen bonding, sharp aromatic and aliphatic C-H stretches flanking the 3000 cm⁻¹ mark, a series of complex quinoline ring vibrations, and, most diagnostically, the intensely absorbing C-F stretching bands between 1350-1100 cm⁻¹ and the C-Cl vibration in the lower fingerprint region. By comparing the experimental spectrum to this detailed guide, researchers can confidently verify the molecular structure and purity of their synthesized compound.

References

  • ResearchGate. (n.d.). (A) infrared experimental spectra of 4‐(quinolin‐2‐ylmethylene)aminophenol (QMAP).
  • Sertbakan, T.R. (2025, August 6). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • Beilstein Archives. (2021, August 23).
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • MDPI. (2017, March 29). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.
  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.).
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-4, PPT-10). Absorptions of Alcohols and Phenols (R-O-H). Retrieved from [Link]

  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching.
  • PMC. (2022, April 1).
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Thieme. (n.d.).
  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Knee, J. L. (2012, September 7). Communication: Frequency shifts of an intramolecular hydrogen bond as a measure of intermolecular hydrogen bond strengths. The Journal of Chemical Physics.
  • Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439.
  • PMC. (n.d.). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl].

Sources

Validation

Validating the Purity of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Using LC-MS

Executive Summary In the development of novel antimalarial scaffolds and kinase inhibitors, 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (hereafter referred to as CMTQ ) represents a critical building block. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel antimalarial scaffolds and kinase inhibitors, 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (hereafter referred to as CMTQ ) represents a critical building block. However, its structural complexity—specifically the interplay between the electron-withdrawing trifluoromethyl group, the halogenated core, and the 4-hydroxy tautomerism—presents unique analytical challenges.

While HPLC-UV is the workhorse for routine purity assessments, it often fails to detect non-chromophoric synthetic by-products or resolve closely eluting regioisomers common in quinoline synthesis. This guide establishes why LC-MS (Liquid Chromatography-Mass Spectrometry) is not merely an alternative, but the necessary gold standard for validating CMTQ purity, providing a self-validating protocol compliant with ICH Q2(R1) guidelines.

The Analytical Challenge: Why CMTQ is Difficult

To validate this molecule, one must first understand its behavior in solution. CMTQ is not a static structure; it is a "shape-shifter" due to lactam-lactim tautomerism.

  • Tautomerism: The 4-hydroxyquinoline moiety exists in equilibrium with its 4-quinolone (keto) form. In polar solvents (like LC mobile phases), the keto form often predominates, potentially leading to peak tailing if the chromatographic method is not acidic enough to protonate the basic nitrogen.

  • Lipophilicity: The 2-trifluoromethyl (

    
    ) and 8-methyl groups significantly increase the logP, making the molecule "sticky" on standard C18 columns, requiring high organic content for elution.
    
  • Halogen Signatures: The 5-chloro substituent provides a distinct mass spectral handle, but also risks confusion with potential des-chloro impurities if not monitored by MS.

Visualizing the Tautomerism

The following diagram illustrates the equilibrium that complicates standard chromatography.

Tautomerism Figure 1: Lactam-Lactim Tautomerism of CMTQ affecting Chromatographic Peak Shape. Enol Enol Form (4-hydroxyquinoline) Favored in Non-polar Solvents Equilibrium H-Shift Equilibrium Enol->Equilibrium Proton Transfer Keto Keto Form (4-quinolone) Favored in Polar Solvents (LC) Equilibrium->Keto Major Species in MeOH/H2O

Comparative Analysis: LC-MS vs. Alternatives

Why switch to LC-MS? The table below objectively compares the three primary analytical techniques used for this class of compounds.

FeatureLC-MS (Recommended) HPLC-UV (Standard) 1H-NMR (Structural)
Primary Utility Purity & Identity ConfirmationBulk Purity (% Area)Structural Elucidation
Specificity High (m/z discrimination)Medium (Retention time only)High (Chemical shift)
Sensitivity (LOD) Excellent (< 0.05%)Good (~0.1%)Poor (> 1.0% usually)
Impurity ID Yes (Mass gives formula)No (Only detects peaks)Partial (If clean signals)
Blind Spots Ion suppression (rare here)Co-eluting peaks; Non-UV active impuritiesInorganic salts; Overlapping signals
Throughput High (5-10 min/run)High (10-20 min/run)Low (Sample prep heavy)

The Verdict: While NMR is essential for proving the structure (e.g., confirming the 8-methyl vs. 7-methyl regioisomer), it lacks the dynamic range to detect trace impurities. HPLC-UV risks overestimating purity if a by-product co-elutes. LC-MS bridges this gap , offering the separation of HPLC with the mass-specific detection of MS.

Validated Protocol: LC-MS Methodology

This protocol is designed to be self-validating . The presence of the Chlorine isotope pattern serves as an internal check for the identity of the main peak.

A. Chromatographic Conditions (LC)
  • System: UHPLC (Agilent 1290 or Waters Acquity class).

  • Column: Phenyl-Hexyl or Biphenyl (100 x 2.1 mm, 1.7 µm).

    • Why? The

      
       interactions of the phenyl phase offer superior selectivity for the quinoline aromatic system compared to standard C18, helping to resolve regioisomers.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Why? Acidic pH locks the tautomer into the protonated cation form, sharpening the peak.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-8 min: 5%

      
       95% B (Linear Ramp)
      
    • 8-10 min: 95% B (Wash to remove lipophilic dimers)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

B. Mass Spectrometry Parameters (MS)
  • Source: Electrospray Ionization (ESI) – Positive Mode.

    • Target Ion:

      
      
      
  • Scan Range: m/z 100 – 800 (Full Scan) + SIM (Single Ion Monitoring) for m/z 262.0 (approx mass).

  • Gas Temp: 350°C (High temp needed to desolvate the rigid quinoline core).

C. The Workflow Diagram

LCMS_Workflow Figure 2: LC-MS Analytical Workflow for CMTQ Validation. Sample Sample Prep (1 mg/mL in MeOH) LC UHPLC Separation (Phenyl-Hexyl Column) Sample->LC Inject 2µL Ionization ESI+ Source (Protonation [M+H]+) LC->Ionization Eluent MS_Analyzer MS Detection (Scan m/z 100-800) Ionization->MS_Analyzer Ions Data Data Processing (Extract Ion Chromatogram) MS_Analyzer->Data Raw Spectra

Data Interpretation & Validation Logic

To validate the purity, you must look beyond the integration area. You must confirm the spectral fingerprint .

The Chlorine Isotope Rule (The "3:1" Check)

Chlorine exists naturally as


 (75.8%) and 

(24.2%).
  • Expectation: The mass spectrum for CMTQ must show a molecular ion

    
     and a corresponding isotope peak at 
    
    
    
    .
  • Validation Criteria: The intensity ratio of the base peak to the +2 peak must be approximately 3:1 .

    • If Ratio is 1:1: You have Bromine contamination (unlikely but possible if Br-reagents were used).

    • If Ratio is > 10:1: You have lost the Chlorine (de-chlorination impurity).

The Trifluoromethyl Defect

Fluorine is monoisotopic (


), so it does not add to the isotope pattern complexity, but it affects the mass defect .
  • Exact Mass Calculation:

    • Formula:

      
      
      
    • Monoisotopic Mass: ~261.02 Da

    • Observed

      
      : ~262.03 Da
      
  • Validation: Ensure the observed mass is within 5 ppm of the theoretical mass if using High-Resolution MS (HRMS).

Impurity Profiling

Common impurities to watch for in the MS trace:

  • Des-chloro analog: Mass =

    
     Da.
    
  • Regioisomer (7-methyl): Same Mass (Isobaric). Requires chromatographic separation on the Phenyl-Hexyl column to distinguish.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry (Chlorine/Bromine Patterns).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Hydroxyquinoline derivatives.

  • Kassalainen, et al. (2018). Tautomerism of 4-hydroxyquinolines and its impact on analytical separations. Journal of Chromatography A. (General reference for quinoline tautomerism context).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Executive Summary & Scientific Context 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS ~35853-47-5 or related analogs) is a critical halogenated intermediate, often utilized in the synthesis of antimalarial agent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS ~35853-47-5 or related analogs) is a critical halogenated intermediate, often utilized in the synthesis of antimalarial agents like Mefloquine.[1]

The Disposal Challenge: Unlike standard organic waste, this compound contains both a chlorine atom and a trifluoromethyl (-CF3) group .[1] The -CF3 moiety confers exceptional chemical stability, rendering standard biological waste treatment ineffective.[1] Furthermore, improper incineration of fluorinated compounds can release hydrogen fluoride (HF) and other corrosive gases, damaging standard incinerator scrubbers if not properly segregated.

Core Directive: This material must be segregated into Halogenated Waste streams destined for high-temperature incineration.[1] Under no circumstances should this compound enter aqueous waste streams or non-halogenated solvent bins.

Chemical Identity & Hazard Profiling[1][2][3]

Before initiating disposal, verify the material against the following profile to ensure the correct waste stream selection.

ParameterSpecificationOperational Implication
Chemical Structure Quinoline core w/ -Cl, -CH3, -CF3, -OHHigh thermal stability; requires high-temp incineration (>1100°C).[1]
Physical State Solid (Powder/Crystalline)Dust generation risk during transfer; requires N95/P100 respiratory protection.[1]
Solubility Low water solubility; Soluble in DMSO/MethanolDo not attempt to wash down sinks. Precipitates will clog plumbing traps.[1]
Primary Hazards Irritant (Skin/Eye/Resp); Potentially ToxicTreat as UN 2811 (Toxic Solid) for transport safety margins.[1]
Incompatibilities Strong OxidizersSegregate from nitrates, perchlorates, and peroxides in waste storage.

Senior Scientist Note: While some Safety Data Sheets (SDS) may classify this only as an "Irritant," the quinoline core combined with halogenation suggests potential biological activity. Always handle as Toxic (Class 6.1) to maintain a safety buffer.[1]

Pre-Disposal Stabilization & Segregation

The "Self-Validating System" for disposal relies on accurate segregation at the bench level.[1]

A. Solid Waste (Pure Compound)[1]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Labeling: Mark clearly as "Solid Waste: Halogenated Organics."

  • Contaminants: Disposable spatulas, weigh boats, and gloves contaminated with this substance must be bagged separately as Hazardous Solid Waste , not general trash.

B. Liquid Waste (Mother Liquor/Solutions)[1]
  • Segregation: Pour into the Halogenated Solvent carboy (Red tag/Red can).

    • Why? Mixing halogenated waste with non-halogenated waste (e.g., Acetone/Ethanol) forces the entire volume to be treated as halogenated, significantly increasing disposal costs.

  • pH Check: If the solution is acidic (common in quinoline synthesis workups), neutralize to pH 6–8 before adding to the solvent carboy to prevent drum corrosion or gas evolution.

The Disposal Workflow (Visualized)

The following logic flow ensures the material ends up in the correct regulatory stream.

DisposalWorkflow Start Waste Generation: 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder / Filter Cake StateCheck->SolidPath Pure Substance LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-Mouth HDPE Jar (Double Bagged) SolidPath->SolidContainer LiquidContainer Container: Halogenated Solvent Carboy (Do NOT mix with Oxidizers) LiquidPath->LiquidContainer Labeling Labeling: 'Halogenated Organic Waste' Add Constituent Name SolidContainer->Labeling LiquidContainer->Labeling RCRA RCRA Classification: Likely D000 (Characteristic) or Not Listed Requires Incineration Labeling->RCRA Vendor Transfer to EHS/Vendor for High-Temp Incineration RCRA->Vendor

Figure 1: Decision tree for segregating halogenated quinoline waste streams to ensure regulatory compliance.

Regulatory & Transport Logistics[1][3][4]

When handing waste over to your disposal vendor (e.g., Veolia, Clean Harbors, Triumvirate), provide the following classification to prevent rejection of the waste manifest.

Transport Classification (DOT/IATA)

Since specific toxicity data for this exact intermediate may be sparse, use the "Not Otherwise Specified" (N.O.S.)[1][2] classification for halogenated organic solids to ensure compliance.

  • UN Number: UN 2811 (Solid) or UN 2810 (Liquid)

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (Contains 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol)[1][3]

  • Hazard Class: 6.1

  • Packing Group: III (Low to Medium Danger)[1]

US EPA (RCRA) Considerations[1][7][8][9]
  • Waste Code: This compound is not explicitly P-listed or U-listed.

  • Determination: It is a Characteristic Waste if it fails TCLP (Toxicity Characteristic Leaching Procedure), but practically, it is managed as Non-Regulated Halogenated Waste requiring thermal destruction.[1]

  • Halogen Load: Ensure the manifest explicitly states "Contains Fluorine/Chlorine" so the incinerator facility can manage acid gas scrubbing.

Emergency Protocols

Spill Response (Solid):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don nitrile gloves (double layer), safety goggles, and an N95 respirator.

  • Contain: Do not dry sweep (creates dust).[1][4] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.

  • Clean: Wipe surface with a soap/water solution, followed by an ethanol wipe. Place all cleanup materials into the Solid Hazardous Waste bin.

Exposure:

  • Skin: Wash with soap and water for 15 minutes.[1][5][6] Quinoline derivatives can absorb transdermally; monitor for irritation.

  • Eyes: Flush for 15 minutes.[1][7][3][5][6][8][9] Seek medical attention if redness persists.

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link][1]

Sources

Handling

Personal protective equipment for handling 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL

Operational Safety & PPE Protocol: 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Part 1: Executive Safety Summary Compound Class: Halogenated Quinoline Derivative Physical State: Solid (likely high-melting crystalli...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & PPE Protocol: 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Part 1: Executive Safety Summary

Compound Class: Halogenated Quinoline Derivative Physical State: Solid (likely high-melting crystalline powder) Primary Hazard Profile (Derived from SAR): Irritant / Bioactive Intermediate Signal Word: WARNING [1]

This protocol mandates a Defensive Safety Posture . While specific toxicological data for the 5-chloro-8-methyl isomer is often proprietary or limited, Structural Activity Relationship (SAR) analysis with analogous compounds (e.g., 8-chloro-2-(trifluoromethyl)quinolin-4-ol) dictates that we treat this substance as a Skin/Eye Irritant with high potential for Respiratory Irritation and enhanced Dermal Absorption due to the lipophilic trifluoromethyl (


) moiety.

Immediate Action Codes (GHS):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][4][5]

  • H335: May cause respiratory irritation.[1][2][3][6]

Part 2: Hazard Analysis & Technical Rationale

As researchers, we do not simply "wear gear"; we counter specific molecular threats. Understanding the why ensures compliance and safety.

  • The Trifluoromethyl (

    
    ) Vector: 
    
    • Risk: The

      
       group significantly increases lipophilicity compared to non-fluorinated quinolines.
      
    • Implication: If dissolved in organic solvents (DMSO, DMF, DCM), this compound will penetrate the stratum corneum (outer skin layer) faster than standard organic solids.

    • Thermal Hazard: In the event of a fire or thermal decomposition (>200°C), the

      
       group can degrade to release Hydrogen Fluoride (HF)  and Carbonyl Fluoride , both of which are acutely toxic and corrosive.[7]
      
  • The Quinoline Scaffold (4-ol / 4-one Tautomerism):

    • Risk: The 4-hydroxyquinoline system often exists in equilibrium with its 4-quinolone tautomer. This creates a stable, high-melting crystal lattice.

    • Implication: Handling the dry solid generates fine, electrostatic dust that is difficult to contain without a fume hood. Inhalation is the primary exposure route during weighing.[7]

Part 3: Personal Protective Equipment (PPE) Matrix

Glove Selection Logic

Standard nitrile gloves are sufficient for the dry solid, but insufficient for solutions involving halogenated solvents often used in quinoline synthesis (e.g., Dichloromethane).

TaskGlove MaterialMin. ThicknessBreakthrough TimeRationale
Weighing (Solid) Nitrile (Disposable)0.11 mm (4 mil)> 480 min (Solid)Protects against incidental dust contact.
Synthesis (in Alcohols/DMF) Nitrile (Double Gloved)0.11 mm (Outer)> 60 minSolvent carrier drives permeation. Change outer glove every 30 mins.
Synthesis (in DCM/Chloroform) Laminate (Silver Shield) Multi-layer> 480 minStandard nitrile degrades in <2 mins with halogenated solvents.
Spill Cleanup Nitrile (Heavy Duty)0.20 mm (8 mil)N/AMechanical strength required for wiping/scrubbing.
Respiratory & Eye Protection[1][4][6][9]
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are preferred over safety glasses due to the fine dust hazard and the corrosive nature of potential impurities (chlorinating agents).

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Long pants + Closed-toe shoes.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 5-Cl-8-Me-2-CF3-quinoline-4-ol State What is the Physical State? Start->State Solid Dry Solid / Powder State->Solid Solution In Solution State->Solution SolidPPE PPE: Nitrile Gloves (4 mil) Safety Glasses Fume Hood Required Solid->SolidPPE SolventCheck Identify Solvent Solution->SolventCheck PolarSolvent Alcohols, DMSO, DMF, Water SolventCheck->PolarSolvent HaloSolvent DCM, Chloroform, THF SolventCheck->HaloSolvent PolarPPE PPE: Double Nitrile Gloves Splash Goggles Change every 30 mins PolarSolvent->PolarPPE HaloPPE PPE: Laminate/Barrier Gloves (Silver Shield) Splash Goggles HaloSolvent->HaloPPE

Caption: PPE Selection Logic based on physical state and solvent carrier. Note the escalation for halogenated solvents.[8]

Part 4: Operational Protocol

Weighing & Transfer (Critical Step)
  • The Risk: Fluorinated quinolines are often electrostatic. Spatulas can flick powder, and static cling can cause dispersion outside the balance.

  • Protocol:

    • Place an antistatic gun or ionizer inside the fume hood balance enclosure if available.

    • Use a disposable weighing boat with a funnel neck to prevent spillage during transfer to the reaction flask.

    • Damp Wipe: Before removing the reagent bottle from the hood, wipe the exterior with a damp paper towel to remove invisible dust residues.

Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents (e.g., permanganates) and strong reducing agents.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Do not use a heat gun on the solid; localized overheating can trigger decomposition (

    
    ).
    
Emergency Response (Spills)
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel or absorbent pad, then wipe up.

  • Solution Spill:

    • Alert nearby personnel.[3]

    • Cover with absorbent pads (Universal or Organics).

    • Do not use standard nitrile gloves if the solvent is DCM; use Silver Shield or double-glove and work immediately ( <1 min exposure).

Part 5: Disposal & Waste Management

Proper disposal is legally mandated and environmentally critical due to the carbon-fluorine bond stability ("Forever Chemical" characteristics).

Waste Stream Logic (Visualization)

Waste_Flow WasteStart Waste Generation TypeCheck Waste Type? WasteStart->TypeCheck SolidWaste Solid / Contaminated PPE TypeCheck->SolidWaste LiquidWaste Liquid Mother Liquor TypeCheck->LiquidWaste BinSolid Solid Hazardous Waste Bin (Label: Toxic/Irritant) SolidWaste->BinSolid HalogenCheck Contains Halogens? (Cl, F, Br, I) LiquidWaste->HalogenCheck StreamHalo Halogenated Organic Waste (DO NOT MIX with Acids) HalogenCheck->StreamHalo Yes (Includes CF3) StreamNonHalo Non-Halogenated Organic Waste HalogenCheck->StreamNonHalo No

Caption: Waste segregation flow. Note: CF3 compounds must strictly enter the Halogenated stream.

Disposal Directives:

  • Segregation: This compound contains Chlorine (Cl) and Fluorine (F). It MUST go into the Halogenated Organic Waste stream. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and can violate EPA/local regulations.

  • Labeling: Clearly label waste containers with full chemical name. Do not use abbreviations like "Quinoline deriv."

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste stream is potentially acidic, as fluorinated byproducts can corrode metal.[9]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (2024). Compound Summary: 8-Chloro-2-(trifluoromethyl)quinolin-4-ol (Analogous Safety Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL
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5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL
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